4-Bromo-2-methylquinolin-3-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-methylquinolin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-6-10(13)9(11)7-4-2-3-5-8(7)12-6/h2-5,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJLMRQHMWOMEST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00157503 | |
| Record name | 4-Bromo-2-methylquinolin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00157503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13235-12-6 | |
| Record name | 4-Bromo-2-methyl-3-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13235-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-methylquinolin-3-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013235126 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Bromo-2-methylquinolin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00157503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-2-methylquinolin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.902 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Bromo-2-methylquinolin-3-ol: Physicochemical Properties and Synthetic Approaches
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of 4-Bromo-2-methylquinolin-3-ol (CAS No. 13235-12-6), a heterocyclic compound of interest in medicinal chemistry and drug discovery. The quinoline scaffold is a privileged structure in numerous pharmacologically active agents, and understanding the nuanced properties of its substituted derivatives is paramount for the rational design of novel therapeutics.[1][2] This document synthesizes available data with established analytical methodologies to serve as a foundational resource for researchers working with this and structurally related molecules.
Introduction: The Significance of the Quinoline Scaffold
Quinoline and its derivatives represent a cornerstone in the field of medicinal chemistry, forming the core structure of a vast array of natural products and synthetic compounds with diverse biological activities.[1] These activities span a wide therapeutic spectrum, including antimicrobial, antimalarial, anticancer, and anti-inflammatory applications. The strategic substitution on the quinoline ring system allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties, thereby influencing its biological target engagement and overall efficacy.
4-Bromo-2-methylquinolin-3-ol incorporates several key functionalities: a bromine atom at the 4-position, a methyl group at the 2-position, and a hydroxyl group at the 3-position. The interplay of these substituents dictates the molecule's electronic and steric properties, influencing its reactivity, solubility, and potential as a synthetic intermediate for more complex molecular architectures. This guide will systematically explore these properties, providing both theoretical and practical insights.
Physicochemical Properties of 4-Bromo-2-methylquinolin-3-ol
A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug development, influencing everything from formulation to bioavailability. While experimental data for 4-Bromo-2-methylquinolin-3-ol is not extensively available in the public domain, we can infer and estimate its properties based on its structure and data from closely related analogues.
Core Chemical Identity
| Property | Value | Source |
| CAS Number | 13235-12-6 | [3] |
| Molecular Formula | C₁₀H₈BrNO | [3] |
| Molecular Weight | 238.08 g/mol | [3] |
| IUPAC Name | 4-Bromo-2-methylquinolin-3-ol | ChemScene |
| SMILES | CC1=NC2=CC=CC=C2C(=C1O)Br | [3] |
Predicted and Inferred Physicochemical Data
The following table summarizes key physicochemical parameters. It is important to note that where experimental data is unavailable, values are predicted based on computational models or inferred from structurally similar compounds.
| Property | Predicted/Inferred Value | Rationale and Comparative Insights |
| Physical State | Solid | Stated by commercial suppliers.[3] This is consistent with the related compound 4-Bromoquinolin-3-ol, which is also a solid. |
| Melting Point | Not available | Experimental determination is required for an accurate value. |
| Boiling Point | > 300 °C (decomposition likely) | High boiling points are characteristic of quinoline derivatives. For comparison, 4-bromo-2-methylquinoline has a reported boiling point of 88-90 °C at 1 Torr. |
| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | The hydroxyl group is expected to confer some polarity and hydrogen bonding capability, enhancing solubility in polar solvents. The bromine atom and the quinoline ring system contribute to its lipophilicity. This dual nature is also observed in 4-Bromoquinolin-3-ol. |
| pKa | ~8-10 (hydroxyl proton) | The pKa of the hydroxyl group is influenced by the electron-withdrawing effect of the quinoline ring and the bromine atom. This is a general estimate for a phenolic hydroxyl group on a heterocyclic system. |
| LogP | 3.01 (Computed) | This value suggests a moderate lipophilicity, which is often desirable for drug candidates to balance aqueous solubility and membrane permeability. |
| Topological Polar Surface Area (TPSA) | 33.12 Ų (Computed) | This value, indicative of the polar surface area, suggests good potential for oral bioavailability. |
Synthesis and Purification
Proposed Synthetic Pathway
A potential synthetic route could involve the reaction of a substituted aniline with a β-ketoester, followed by cyclization and subsequent bromination.
Figure 1: Proposed synthetic pathway for 4-Bromo-2-methylquinolin-3-ol.
General Experimental Protocol for Synthesis
It is imperative that this proposed protocol be optimized and validated in a laboratory setting by qualified personnel.
-
Condensation: Equimolar amounts of 2-methylaniline and diethyl malonate are heated at reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the excess reactants are removed under reduced pressure to yield the intermediate enamine.
-
Thermal Cyclization: The crude enamine is added dropwise to a high-boiling point solvent (e.g., diphenyl ether) preheated to approximately 250 °C. The reaction is maintained at this temperature for 30-60 minutes to effect cyclization.
-
Hydrolysis and Decarboxylation: The resulting quinoline ester is hydrolyzed and decarboxylated by refluxing with an aqueous solution of sodium hydroxide. Acidification of the reaction mixture will precipitate the 4-hydroxy-2-methylquinolin-3-ol.
-
Bromination: The 4-hydroxy-2-methylquinolin-3-ol is dissolved in a suitable solvent such as N,N-dimethylformamide (DMF) or chloroform. N-Bromosuccinimide (NBS) is added portion-wise at room temperature. The reaction is stirred until completion as monitored by TLC.
-
Purification: The final product, 4-Bromo-2-methylquinolin-3-ol, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Analytical Characterization
The unambiguous identification and purity assessment of 4-Bromo-2-methylquinolin-3-ol relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system, a singlet for the methyl group, and a broad singlet for the hydroxyl proton (which may be exchangeable with D₂O). The chemical shifts and coupling patterns of the aromatic protons will confirm the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will show the expected number of carbon signals, with the carbon bearing the bromine atom and the carbons of the hydroxyl- and methyl-substituted positions exhibiting characteristic chemical shifts.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Due to the presence of bromine, the molecular ion peak in the mass spectrum of 4-Bromo-2-methylquinolin-3-ol will exhibit a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the presence of key functional groups. The IR spectrum of 4-Bromo-2-methylquinolin-3-ol is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. Characteristic absorptions for the aromatic C-H and C=C bonds of the quinoline ring will also be present.
Experimental Protocols for Physicochemical Property Determination
The following are generalized protocols that can be adapted for the experimental determination of the key physicochemical properties of 4-Bromo-2-methylquinolin-3-ol.
Determination of Melting Point
The melting point can be determined using a standard melting point apparatus. A small amount of the purified solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded. A sharp melting point range is indicative of high purity.
Determination of Solubility
The "shake-flask" method is a common technique for determining aqueous solubility.
-
An excess amount of the solid compound is added to a known volume of water in a sealed container.
-
The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
The suspension is then filtered or centrifuged to remove the undissolved solid.
-
The concentration of the compound in the clear aqueous phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Determination of pKa
UV-Vis spectrophotometry is a widely used method for determining the pKa of ionizable compounds.
-
A series of buffer solutions with known pH values are prepared.
-
A stock solution of 4-Bromo-2-methylquinolin-3-ol in a suitable solvent (e.g., methanol) is prepared.
-
A small aliquot of the stock solution is added to each buffer solution, and the UV-Vis spectrum is recorded.
-
The absorbance at a wavelength where the protonated and deprotonated species have different extinction coefficients is plotted against the pH.
-
The pKa can be determined from the inflection point of the resulting sigmoidal curve.
Figure 2: Workflow for pKa determination using UV-Vis spectrophotometry.
Applications in Drug Discovery and Development
The 4-Bromo-2-methylquinolin-3-ol scaffold is a versatile starting material for the synthesis of a wide range of more complex molecules with potential therapeutic applications. The bromine atom serves as a convenient handle for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents at the 4-position. The hydroxyl and methyl groups can also be further functionalized. Given the broad spectrum of biological activities associated with quinoline derivatives, this compound is a valuable building block for generating libraries of novel compounds for high-throughput screening in drug discovery programs.[2]
Safety and Handling
Based on the available GHS information, 4-Bromo-2-methylquinolin-3-ol should be handled with care in a well-ventilated laboratory environment. It is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. For long-term storage, it is recommended to keep it in a tightly sealed container in a dry and cool place (2-8 °C).[3]
Conclusion
4-Bromo-2-methylquinolin-3-ol is a valuable heterocyclic compound with significant potential in synthetic and medicinal chemistry. This technical guide has provided a comprehensive overview of its known and predicted physicochemical properties, along with proposed synthetic and analytical methodologies. While a lack of extensive experimental data in the public domain necessitates further laboratory investigation, the information presented here serves as a robust starting point for researchers and drug development professionals interested in exploring the chemistry and potential applications of this and related quinoline derivatives.
References
-
Synthesis of 8-bromo-4-hydroxy-3-(1H-tetrazole-5-yl)quinoline. PrepChem.com. (n.d.). Retrieved from [Link]
-
Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. RSC Publishing. (2025, June 4). Retrieved from [Link]
-
A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. ResearchGate. (2025, August 7). Retrieved from [Link]
-
Synthesis, characterization and molecular structures of homologated analogs of 2-bromo-3-(n-alkylamino)-1,4-napthoquinone. ResearchGate. (2025, August 8). Retrieved from [Link]
-
Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. MDPI. (n.d.). Retrieved from [Link]
-
Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. ResearchGate. (2025, August 6). Retrieved from [https://www.researchgate.net/publication/281691232_Synthesis_Spectroscopic_Characterization_and_Biological_Evaluation_Studies_of_5-Bromo-3-(((hydroxy-2-methylquinolin-7-ylmethylene)hydrazono)indolin-2-one_and_Its_Metal_II_Complexes]([Link]
-
1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol.. ResearchGate. (n.d.). Retrieved from [Link]
-
Organic Chemistry NMR Structure Elucidation 4-Bromobutanenitrile. YouTube. (2015, April 28). Retrieved from [Link]
-
Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH. (2025, May 6). Retrieved from [Link]
-
2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. MDPI. (n.d.). Retrieved from [Link]
-
Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. (2016, September 12). Retrieved from [Link]
-
8-Bromo-2-methyl-quinoline. PubMed. (n.d.). Retrieved from [Link]
-
4-Bromo-2-methylaniline | C7H8BrN | CID 11423. PubChem. (n.d.). Retrieved from [Link]
-
4-Bromo-3-fluoro-2-methylaniline | C7H7BrFN | CID 15746684. PubChem. (n.d.). Retrieved from [Link]
- Preparation of 4-hydroxyquinoline compounds. Google Patents. (n.d.).
-
4-methylquinolin-2-ol | C10H9NO | MD Topology | NMR | X-Ray. (n.d.). Retrieved from [Link]
-
Edta tetra sodium cas 13235-36-4. Watson International. (n.d.). Retrieved from [Link]
-
Edetate sodium tetrahydrate | C10H20N2Na4O12 | CID 23287279. PubChem. (n.d.). Retrieved from [Link]
-
Tetrasodium EDTA. Wikipedia. (n.d.). Retrieved from [Link]
Sources
Spectroscopic Characterization of 4-Bromo-2-methylquinolin-3-ol: A Technical Guide
Introduction
4-Bromo-2-methylquinolin-3-ol is a substituted quinoline derivative of significant interest in medicinal chemistry and materials science. The quinoline scaffold is a key pharmacophore found in numerous clinically important drugs, and the specific substitution pattern of a bromine atom, a methyl group, and a hydroxyl group imparts unique physicochemical properties that can modulate biological activity and photophysical characteristics. Accurate structural elucidation and purity assessment are paramount for any research or development endeavor involving this compound. This technical guide provides an in-depth analysis of the expected spectroscopic data for 4-Bromo-2-methylquinolin-3-ol, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), grounded in the fundamental principles of these techniques and data from analogous structures.
The causality behind the choice of these techniques is clear: NMR spectroscopy provides a detailed map of the carbon-hydrogen framework, IR spectroscopy identifies the key functional groups present, and mass spectrometry determines the molecular weight and provides information on the fragmentation pattern, which is crucial for confirming the elemental composition. Together, these three methods offer a self-validating system for the comprehensive characterization of the molecule.
Molecular Structure and Spectroscopic Workflow
The logical flow for the characterization of 4-Bromo-2-methylquinolin-3-ol begins with sample preparation, followed by data acquisition using the three core spectroscopic techniques, and culminates in data analysis and structural confirmation.
Caption: General Spectroscopic Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For 4-Bromo-2-methylquinolin-3-ol, both ¹H and ¹³C NMR are essential.
¹H NMR Spectroscopy
Proton NMR provides information about the chemical environment, number, and connectivity of protons.
Experimental Protocol: ¹H NMR Spectroscopy A standard protocol for acquiring a ¹H NMR spectrum is as follows:
-
Sample Preparation: Weigh approximately 5-10 mg of the sample.
-
Dissolution: Dissolve the sample in 0.6-0.75 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with hydroxyl groups to observe the exchangeable proton. Tetramethylsilane (TMS) is typically added as an internal standard (δ = 0.00 ppm).[1]
-
Data Acquisition: Insert the NMR tube into the spectrometer. The magnetic field is "locked" onto the deuterium signal of the solvent and "shimmed" to optimize homogeneity.[1]
-
Spectrum Recording: Acquire the spectrum using appropriate parameters. For a ¹H spectrum, 8 to 16 scans are usually sufficient.
Predicted ¹H NMR Data and Interpretation The predicted ¹H NMR spectrum of 4-Bromo-2-methylquinolin-3-ol in DMSO-d₆ is expected to show signals corresponding to the aromatic protons, the methyl protons, and the hydroxyl proton.
Caption: Structure of 4-Bromo-2-methylquinolin-3-ol
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.5 - 10.5 | Singlet (broad) | 1H | OH | The hydroxyl proton is acidic and its chemical shift is concentration and solvent dependent. It typically appears as a broad singlet. |
| ~8.0 - 8.2 | Doublet | 1H | H-5 | Protons on the carbocyclic ring of the quinoline system typically resonate at downfield chemical shifts. H-5 is deshielded by the ring current. |
| ~7.7 - 7.9 | Triplet | 1H | H-7 | This proton will be coupled to H-6 and H-8, resulting in a triplet. |
| ~7.5 - 7.7 | Doublet | 1H | H-8 | H-8 is expected to be a doublet due to coupling with H-7. |
| ~7.4 - 7.6 | Triplet | 1H | H-6 | This proton will be coupled to H-5 and H-7, resulting in a triplet. |
| ~2.5 | Singlet | 3H | CH₃ | The methyl protons are in a relatively shielded environment and are not coupled to other protons, hence they appear as a singlet. |
Note: These are predicted values based on general principles and data for similar quinoline structures. Actual experimental values may vary.
¹³C NMR Spectroscopy
Carbon-13 NMR provides information on the different carbon environments within the molecule.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample is required, typically 50-100 mg, due to the low natural abundance of ¹³C.[1]
-
Dissolution: Dissolve the sample in 0.6-0.75 mL of a deuterated solvent as for ¹H NMR.
-
Data Acquisition: A greater number of scans is required (typically several hundred to thousands) to obtain a good signal-to-noise ratio. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon.
Predicted ¹³C NMR Data and Interpretation The molecule has 10 carbon atoms, and due to its asymmetry, 10 distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~160 | C-2 | The carbon bearing the methyl group and adjacent to the nitrogen is expected at a downfield shift. |
| ~145 | C-8a | A quaternary carbon in the aromatic system. |
| ~140 | C-3 | The carbon bearing the hydroxyl group will be significantly deshielded. |
| ~130 | C-7 | Aromatic CH carbon. |
| ~128 | C-5 | Aromatic CH carbon. |
| ~125 | C-4a | A quaternary carbon in the aromatic system. |
| ~124 | C-6 | Aromatic CH carbon. |
| ~122 | C-8 | Aromatic CH carbon. |
| ~110 | C-4 | The carbon atom attached to the bromine will be shifted to this region. The C-Br bond has a characteristic effect on the chemical shift.[2] |
| ~20 | CH₃ | The methyl carbon is expected in the aliphatic region of the spectrum. |
Note: These are predicted values based on known substituent effects on the quinoline ring system.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: FT-IR Spectroscopy For a solid sample like 4-Bromo-2-methylquinolin-3-ol, one of the following methods is typically employed:
-
KBr Pellet Method: Approximately 1-2 mg of the sample is finely ground with 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a transparent pellet, which is placed in the IR beam.[3]
-
Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium), and pressure is applied to ensure good contact. This method requires minimal sample preparation.[4]
Predicted IR Data and Interpretation The IR spectrum will provide clear evidence for the hydroxyl group, the aromatic rings, and the C-Br bond.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| ~3200-3400 (broad) | O-H stretch | Hydroxyl (-OH) | The broadness of this peak is due to hydrogen bonding. |
| ~3000-3100 | C-H stretch | Aromatic C-H | Characteristic stretching vibrations for sp² C-H bonds. |
| ~2850-2960 | C-H stretch | Methyl (-CH₃) | Stretching vibrations for sp³ C-H bonds. |
| ~1500-1600 | C=C and C=N stretch | Quinoline Ring | Multiple bands are expected in this region corresponding to the stretching of the aromatic and heteroaromatic rings.[5] |
| ~1200-1300 | C-O stretch | Phenolic C-O | The stretching vibration of the carbon-oxygen single bond of the hydroxyl group. |
| ~1000-1100 | C-Br stretch | Aryl Bromide | The C-Br stretching vibration typically appears in the fingerprint region and can be weak. |
| ~750-850 | C-H bend | Aromatic C-H out-of-plane | The pattern of these bands can sometimes give information about the substitution pattern of the aromatic ring. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its structure through analysis of its fragmentation pattern.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like GC or LC.
-
Ionization: The molecules are ionized. Electron Impact (EI) is a common technique that causes fragmentation, while softer ionization methods like Electrospray Ionization (ESI) can be used to observe the molecular ion with less fragmentation.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
Predicted Mass Spectrum and Interpretation The molecular formula of 4-Bromo-2-methylquinolin-3-ol is C₁₀H₈BrNO, with a molecular weight of approximately 238.08 g/mol .
A key feature in the mass spectrum will be the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly equal abundance. This results in a characteristic "doublet" for the molecular ion and any fragment containing a bromine atom, with two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M+2⁺).
| m/z Value | Ion | Interpretation |
| 237 / 239 | [C₁₀H₈⁷⁹BrNO]⁺ / [C₁₀H₈⁸¹BrNO]⁺ | Molecular ion peak (M⁺ and M+2⁺). The presence of this pair in a ~1:1 ratio is strong evidence for a single bromine atom in the molecule. |
| 222 / 224 | [M - CH₃]⁺ | Loss of the methyl group. |
| 210 / 212 | [M - COH]⁺ | Loss of a formyl radical, a common fragmentation pathway. |
| 158 | [M - Br]⁺ | Loss of the bromine atom, resulting in a fragment at m/z 158. |
| 130 | [C₉H₈N]⁺ | Further fragmentation of the quinoline ring system, possibly through loss of CO from the [M - Br]⁺ fragment. |
Conclusion
References
-
ResearchGate. Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. [Link]
-
Journal of Applied Bioanalysis. Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv. [Link]
-
Drawell. Sample Preparation for FTIR Analysis. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
University of California, Los Angeles. Sample preparation for FT-IR. [Link]
-
ResearchGate. b: FT-IR spectra of 4-bromo-2-[(E)-(phenylimino)methylphenol. [Link]
-
Doc Brown's Chemistry. Mass spectrum of 1-bromo-2-methylpropane. [Link]
-
Arabian Journal of Chemistry. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. [Link]
-
ResearchGate. A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. [Link]
-
Doc Brown's Chemistry. 13C NMR spectrum: 2-bromo-2-methylpropane. [Link]
-
Doc Brown's Chemistry. 1H NMR spectrum of 1-bromo-2-methylpropane. [Link]
-
The Royal Society of Chemistry. Supplementary Information. [Link]
-
Edinburgh Instruments. Common Sampling Techniques of FTIR Spectroscopy. [Link]
-
TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. [Link]
-
RSC Publishing. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. [Link]
-
ResearchGate. Vibrational spectroscopic study of some quinoline derivatives. [Link]
-
YouTube. FTIR Sampling Techniques - Transmission: Solids Sample Preparation. [Link]
-
MDPI. 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. [Link]
-
Indian Academy of Sciences. Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. [Link]
-
The Royal Society of Chemistry. Supplementary Information. [Link]
-
YouTube. Bromo pattern in Mass Spectrometry. [Link]
-
Chemguide. mass spectra - fragmentation patterns. [Link]
-
MDPI. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. [Link]
-
Doc Brown's Chemistry. infrared spectrum of 2-bromo-2-methylpropane. [Link]
-
UNCW Institutional Repository. Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. [Link]
-
PubChem. 4-Bromo-3-methylpentan-2-ol. [Link]
-
Doc Brown's Chemistry. CH3Br mass spectrum of bromomethane. [Link]
-
PubMed. NMR study of O and N, O-substituted 8-quinolinol derivatives. [Link]8/)
Sources
An In-Depth Technical Guide to the Reactivity of the Bromine Atom in 4-Bromoquinoline Derivatives
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, prized for its prevalence in bioactive natural products and its versatile role as a pharmacophore. Among its many derivatives, 4-bromoquinolines stand out as exceptionally useful intermediates. The bromine atom at the C4 position is not merely a substituent; it is a highly versatile synthetic handle that unlocks a diverse array of chemical transformations. Its reactivity is governed by the electronic nature of the quinoline ring system—an electron-deficient heterocyclic ring fused to an electron-rich benzene ring. This duality dictates the conditions under which the C4-Br bond can be selectively cleaved and functionalized.
This guide provides a comprehensive exploration of the reactivity of the bromine atom in 4-bromoquinoline derivatives. We will delve into the mechanistic underpinnings of key reaction classes, provide field-proven experimental protocols, and discuss the strategic application of these transformations in the synthesis of complex molecules, particularly within the context of drug discovery.[1]
The Electronic Landscape of 4-Bromoquinoline
The reactivity of the bromine atom at the C4 position is intrinsically linked to the electronic properties of the quinoline nucleus. The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, which withdraws electron density through both inductive and resonance effects. Conversely, the benzene ring is comparatively electron-rich. This electronic dichotomy makes the C4 position susceptible to attack by both nucleophiles and electrophilic organometallic species under appropriate catalytic conditions.
The nitrogen atom exerts a significant stereo-electronic influence on the molecule, making direct halogenation on the pyridine motif challenging unless activated by strong electron-donating groups.[2] Consequently, the bromine atom at C4 is typically introduced through synthetic routes starting from quinolinones or via specialized cyclization reactions.[3][4]
Key Reaction Classes Involving the C4-Bromine
The bromine atom on the 4-bromoquinoline scaffold serves as a versatile leaving group in a variety of powerful chemical transformations. These can be broadly categorized into two major classes: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling Reactions.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, a nucleophile attacks the electron-deficient carbon atom bearing the bromine, leading to its displacement. The reaction proceeds through a high-energy intermediate known as a Meisenheimer complex.[5] The stability of this intermediate, and thus the reaction rate, is significantly enhanced by the presence of electron-withdrawing groups on the aromatic ring.[5] In the case of 4-bromoquinoline, the electronegative nitrogen atom in the adjacent ring provides sufficient activation for the C4 position to undergo SNAr.
The general mechanism involves two key steps:
-
Addition of the Nucleophile: The nucleophile attacks the carbon atom bonded to the bromine, forming a resonance-stabilized carbanionic intermediate (the Meisenheimer complex).
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the bromide ion.
Experimental Protocol: Synthesis of a 4-Aryloxyquinoline Derivative
This protocol describes a typical SNAr reaction for the synthesis of a 4-aryloxyquinoline, a common structural motif in bioactive molecules.
Materials:
-
4-Bromoquinoline (1.0 eq)
-
Substituted Phenol (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a stirred solution of 4-bromoquinoline in DMF, add the substituted phenol and potassium carbonate.
-
Heat the reaction mixture to 100-120 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryloxyquinoline derivative.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance. The C4-Br bond in 4-bromoquinoline is an excellent substrate for these transformations. The most commonly employed reactions include Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination.
The general catalytic cycle for these reactions involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the 4-bromoquinoline.
-
Transmetalation (for Suzuki, etc.) or Migratory Insertion (for Heck): The organometallic coupling partner transfers its organic group to the palladium center, or the alkene inserts into the Pd-C bond.
-
Reductive Elimination: The two coupled fragments are expelled from the palladium center, regenerating the Pd(0) catalyst and forming the final product.
dot digraph "Palladium_Catalytic_Cycle" { graph [rankdir="TB", bgcolor="#FFFFFF"]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4", arrowhead="vee", fontname="Arial", fontsize=10];
"Pd(0)L_n" [label="Active Pd(0) Catalyst"]; "Oxidative_Addition" [label="Oxidative Addition\n(4-Bromoquinoline)", shape="ellipse", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Pd(II)_Complex" [label="Pd(II) Intermediate"]; "Transmetalation_Insertion" [label="Transmetalation / Migratory Insertion\n(Coupling Partner)", shape="ellipse", fillcolor="#FBBC05", fontcolor="#202124"]; "Coupled_Pd(II)_Complex" [label="Coupled Pd(II) Intermediate"]; "Reductive_Elimination" [label="Reductive Elimination", shape="ellipse", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Product" [label="4-Substituted Quinoline", shape="invhouse", fillcolor="#FFFFFF", fontcolor="#202124"];
"Pd(0)L_n" -> "Oxidative_Addition"; "Oxidative_Addition" -> "Pd(II)_Complex"; "Pd(II)_Complex" -> "Transmetalation_Insertion"; "Transmetalation_Insertion" -> "Coupled_Pd(II)_Complex"; "Coupled_Pd(II)_Complex" -> "Reductive_Elimination"; "Reductive_Elimination" -> "Product"; "Reductive_Elimination" -> "Pd(0)L_n" [label="Catalyst Regeneration"]; } dot Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide. It is widely used due to its mild reaction conditions and the commercial availability of a vast array of boronic acids and esters.
| Entry | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 95 | [6] |
| 2 | 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 88 | [6] |
| 3 | (E)-Alkenyl pinacol boronate ester | PdCl₂(dppf) | Cs₂CO₃ | THF | Excellent | [7] |
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoquinoline with Phenylboronic Acid
Materials:
-
4-Bromoquinoline (1.0 eq)
-
Phenylboronic acid (1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Toluene
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, combine 4-bromoquinoline, phenylboronic acid, and potassium carbonate.
-
Add a 3:1:1 mixture of toluene:ethanol:water.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add the Pd(PPh₃)₄ catalyst and heat the reaction mixture to reflux (around 90 °C).
-
Monitor the reaction by TLC. Upon completion, cool to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by column chromatography to yield 4-phenylquinoline.
B. Heck Reaction
The Heck reaction forms a C-C bond between an aryl halide and an alkene. This reaction is particularly useful for the synthesis of substituted styrenes and other vinyl-substituted aromatics.
| Entry | Alkene | Catalyst | Base | Solvent | Yield (%) | Reference |
| 1 | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Acetonitrile | 90 | [8] |
| 2 | t-Butyl acrylate | PVP-Pd NPs | NaOH | DMF | High | [8][9] |
C. Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, typically using a palladium catalyst and a copper(I) co-catalyst. This reaction is invaluable for the synthesis of aryl alkynes.
| Entry | Alkyne | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 92 | [10][11] |
| 2 | Methyl propargyl ether | Pd(OAc)₂ / CuI / PPh₃ | i-Pr₂NH | DMF | Good | [10] |
D. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine. This reaction has become a cornerstone in the synthesis of pharmaceuticals and other nitrogen-containing compounds.[12][13]
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 1 | Morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 98 | [12] |
| 2 | Aniline | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 94 | [14] |
| 3 | (S)-3-Amino-2-methylpropan-1-ol | Pd(OAc)₂ / RuPhos | K₂CO₃ | t-Amyl alcohol | High | [15] |
Applications in Drug Discovery and Materials Science
The ability to functionalize the C4 position of the quinoline ring through the reactions described above has made 4-bromoquinoline a critical building block in the development of new therapeutic agents and advanced materials. Many quinoline-based drugs owe their biological activity to the substituent at the C4 position. For instance, the antimalarial drug chloroquine and the antibacterial agent ciprofloxacin feature key functional groups at this position. The synthetic versatility of 4-bromoquinoline allows for the rapid generation of diverse libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.[1]
Conclusion
The bromine atom in 4-bromoquinoline derivatives is a remarkably versatile synthetic handle that provides access to a wide range of functionalized quinoline structures. Through a deep understanding of the electronic nature of the quinoline ring and the mechanisms of key transformations such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, researchers can strategically design and execute efficient synthetic routes to complex molecules. The protocols and data presented in this guide serve as a practical resource for scientists and professionals in the fields of organic synthesis, medicinal chemistry, and materials science, enabling the continued exploration and application of this important class of compounds.
References
- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH.
- Palladium in Quinoline Synthesis. ScienceDirect.
- Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkivoc.
- Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
- Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PMC.
- Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. PMC - NIH.
- Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry.
- A kind of synthetic method of the bromo- quinoline of 4-.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- Our strategy for the construction of 4-bromo quinolines and its applications.
- The Buchwald–Hartwig Amination After 25 Years. the University of Groningen research portal.
- An effective Pd nanocatalyst in aqueous media: stilbene synthesis by Mizoroki–Heck coupling reaction under microwave irradi
- Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol.
- Suzuki–Miyaura cross-coupling optimization enabled by autom
- Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances (RSC Publishing).
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
Sources
- 1. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. CN109096185A - A kind of synthetic method of the bromo- quinoline of 4- - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. arkat-usa.org [arkat-usa.org]
- 9. An effective Pd nanocatalyst in aqueous media: stilbene synthesis by Mizoroki–Heck coupling reaction under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 12. research.rug.nl [research.rug.nl]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
The Pharmacological Versatility of Substituted Quinolines: A Technical Guide for Drug Discovery
Introduction: The Quinoline Scaffold - A Cornerstone in Medicinal Chemistry
The quinoline scaffold, a bicyclic aromatic heterocycle, has long been a privileged structure in the realm of medicinal chemistry. Its inherent physicochemical properties and synthetic tractability have made it a versatile template for the design and development of a vast array of therapeutic agents.[1] From the historic use of quinine in treating malaria to the development of modern synthetic drugs, substituted quinolines have demonstrated a remarkable spectrum of biological activities.[2] This in-depth technical guide provides a comprehensive overview of the significant biological activities of substituted quinolines, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies employed to evaluate their therapeutic potential. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel therapeutics.
I. Anticancer Activity: Targeting the Hallmarks of Malignancy
Substituted quinolines have emerged as a prominent class of anticancer agents, exhibiting a variety of mechanisms to combat cancer cell proliferation, survival, and metastasis.[3] Their therapeutic potential stems from their ability to interact with a range of molecular targets crucial for tumor progression.[4]
A. Mechanisms of Anticancer Action
The anticancer effects of substituted quinolines are multifaceted, often involving the modulation of key cellular processes:
-
Kinase Inhibition: Many substituted quinolines function as potent inhibitors of various protein kinases, which are critical components of signaling pathways that regulate cell growth, differentiation, and survival. For example, certain quinoline derivatives have been shown to inhibit receptor tyrosine kinases like EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), thereby disrupting downstream signaling cascades such as the PI3K/AKT pathway, which is frequently hyperactivated in cancer.[4]
-
Topoisomerase Inhibition: Topoisomerases are essential enzymes that resolve DNA topological problems during replication and transcription. Substituted quinolines can intercalate into DNA or bind to the topoisomerase-DNA complex, stabilizing the cleavage complex and leading to DNA strand breaks and subsequent apoptosis.[4]
-
Induction of Apoptosis: A primary goal of cancer therapy is to induce programmed cell death, or apoptosis, in malignant cells. Substituted quinolines can trigger apoptosis through various mechanisms, including the activation of p53, modulation of Bcl-2 family proteins, and the generation of reactive oxygen species (ROS), which cause oxidative stress and mitochondrial dysfunction.[4][5]
-
Inhibition of Angiogenesis: The formation of new blood vessels, a process known as angiogenesis, is vital for tumor growth and metastasis. Certain quinoline derivatives have demonstrated anti-angiogenic properties by inhibiting key signaling pathways involved in this process.
B. Structure-Activity Relationship (SAR) in Anticancer Quinolines
The anticancer potency and selectivity of quinoline derivatives are highly dependent on the nature and position of substituents on the quinoline ring. Key SAR observations include:
-
Substitution at Position 4: An amino group or a substituted amino group at the 4-position is often crucial for potent antiproliferative activity.[5]
-
Substitution at Position 7: The presence of a bulky alkoxy group at the 7-position can enhance anticancer activity.[5]
-
Electron-Donating vs. Electron-Withdrawing Groups: The electronic properties of the substituents play a significant role. Electron-donating groups can increase the reactivity and anticancer potential of the molecule.
-
Side Chain Modifications: The length and composition of side chains, particularly at the 4-position, can influence the compound's interaction with its biological target and its overall pharmacological profile.[5]
C. Experimental Evaluation of Anticancer Activity
A battery of in vitro and in vivo assays is employed to characterize the anticancer potential of substituted quinolines.
1. Cell Viability and Cytotoxicity Assays:
These assays are fundamental for determining the concentration at which a compound inhibits cell growth or induces cell death.
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6]
-
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.[6]
-
Treat the cells with various concentrations of the substituted quinoline compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[7]
-
Add 10 µL of MTT reagent to each well and incubate for 2-4 hours until a purple precipitate is visible.[6]
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent reagent) to dissolve the formazan crystals.[6]
-
Measure the absorbance at 570 nm using a microplate reader.[6]
-
-
-
Trypan Blue Exclusion Assay: This method distinguishes between viable and non-viable cells based on membrane integrity.[8][9]
-
Protocol:
-
Harvest the treated and untreated cells.
-
Prepare a 1:1 mixture of the cell suspension with a 0.4% trypan blue solution.[8][9]
-
Allow the mixture to incubate for approximately 3 minutes at room temperature.[9]
-
Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.[8]
-
Calculate the percentage of viable cells.[8]
-
-
Table 1: Anticancer Activity of Representative Substituted Quinolines
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| 10g | Human colorectal cancer | < 1.0 | p53/Bax-dependent apoptosis | [5] |
| Compound 24 | Melanoma (A375) | 0.003 | Not specified | [10] |
| Vemurafenib (Ref.) | Melanoma (A375) | 0.139 | BRAF inhibitor | [10] |
2. Apoptosis Assays:
These assays are used to confirm that the observed cytotoxicity is due to programmed cell death.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
-
Caspase Activity Assays: These assays measure the activity of caspases, a family of proteases that are key executioners of apoptosis.
II. Antimicrobial Activity: Combating Infectious Diseases
Substituted quinolines have a long and successful history as antimicrobial agents, with the fluoroquinolones being a prominent example.[11] Their broad spectrum of activity against both Gram-positive and Gram-negative bacteria has made them indispensable in clinical practice.[11]
A. Mechanisms of Antimicrobial Action
The primary mechanism of action for many antibacterial quinolines is the inhibition of essential bacterial enzymes involved in DNA replication:
-
DNA Gyrase (Topoisomerase II): This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription.
-
Topoisomerase IV: This enzyme is involved in the decatenation of daughter chromosomes following DNA replication.
By inhibiting these enzymes, substituted quinolines prevent bacterial DNA synthesis, leading to cell death. Some quinoline derivatives may also exert their antimicrobial effects through other mechanisms, such as targeting the proton pump of ATP synthase.[12]
B. Structure-Activity Relationship (SAR) in Antimicrobial Quinolines
The antibacterial efficacy and spectrum of quinoline derivatives are dictated by their substitution patterns:
-
Essential Moiety: The 1,4-dihydro-4-oxo-pyridin-3-carboxylic acid moiety is generally essential for antibacterial activity.[13]
-
Position 6: A fluorine atom at the 6-position often enhances antibacterial activity.[13]
-
Position 7: The presence of a piperazine, N-methyl piperazine, or pyrrolidine ring at the 7-position contributes to potent antibacterial effects.[13]
-
Position 1: A lower alkyl group at the 1-position is favorable for activity.[13]
C. Experimental Evaluation of Antimicrobial Activity
The primary method for quantifying the antimicrobial potency of a compound is the determination of the Minimum Inhibitory Concentration (MIC).
-
Minimum Inhibitory Concentration (MIC) Assay:
-
Protocol (Broth Microdilution):
-
Prepare a series of twofold dilutions of the substituted quinoline compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
-
Table 2: Antimicrobial Activity of Representative Substituted Quinolines
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 63b, 63f, 63h, 63i, 63l | E. coli | 100 | [11] |
| 63k | P. aeruginosa | 100 | [11] |
| 63j, 63k | Other tested strains | 200 | [11] |
III. Antimalarial Activity: A Legacy and a Future
The quinoline scaffold is historically synonymous with antimalarial therapy, with quinine being the first effective treatment for malaria.[14] Modern antimalarial drugs like chloroquine and mefloquine are also based on the quinoline core.[14] However, the emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new and effective antimalarial agents.[2][15]
A. Mechanisms of Antimalarial Action
The primary mechanism of action for many quinoline-based antimalarials is the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole. The parasite digests hemoglobin, releasing toxic free heme. To protect itself, the parasite polymerizes the heme into an insoluble, non-toxic crystal called hemozoin. Quinolines are thought to interfere with this process, leading to the accumulation of toxic heme and subsequent parasite death.[4]
B. Structure-Activity Relationship (SAR) in Antimalarial Quinolines
The development of potent antimalarial quinolines has been guided by extensive SAR studies:
-
4-Aminoquinoline Scaffold: This is a key pharmacophore for many antimalarial drugs.
-
Side Chain: The nature of the side chain at the 4-position is critical for activity and can influence drug accumulation in the parasite's food vacuole.[4]
-
Substituents on the Quinoline Ring: Electron-donating groups like methoxy and methyl at the para-position can enhance antimalarial activity, while electron-withdrawing groups may decrease it.[4]
-
Hybrid Molecules: Combining the quinoline scaffold with other pharmacophores is a promising strategy to overcome drug resistance.[2]
C. Experimental Evaluation of Antimalarial Activity
In vitro assays are used to screen for compounds with activity against Plasmodium falciparum.
-
[3H]-Hypoxanthine Incorporation Assay: This assay measures the incorporation of radiolabeled hypoxanthine into the parasite's nucleic acids, which is an indicator of parasite growth and proliferation.
IV. Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Inflammation is a complex biological response to harmful stimuli, but chronic inflammation can contribute to various diseases. Substituted quinolines have demonstrated promising anti-inflammatory properties by targeting key mediators of the inflammatory process.[16]
A. Mechanisms of Anti-inflammatory Action
Substituted quinolines can exert their anti-inflammatory effects through the inhibition of various targets, including:
-
Cyclooxygenase (COX) Enzymes: These enzymes are involved in the synthesis of prostaglandins, which are key mediators of inflammation.[16]
-
Phosphodiesterase 4 (PDE4): This enzyme degrades cyclic AMP (cAMP), a second messenger that plays a role in regulating inflammation.[16]
-
Transient Receptor Potential Vanilloid 1 (TRPV1): This ion channel is involved in pain and inflammation.[16]
-
Inhibition of Protein Denaturation: Some quinolines can inhibit the denaturation of proteins, a process that can contribute to inflammation.[17]
B. Structure-Activity Relationship (SAR) in Anti-inflammatory Quinolines
The anti-inflammatory activity and target specificity of quinoline derivatives are influenced by their substitution patterns:
-
Carboxamide Moiety: Quinolines with a carboxamide group have shown TRPV1 antagonism.[16]
-
Carboxylic Acid Moiety: The presence of a carboxylic acid group is associated with COX inhibition.[16]
-
Aniline Moiety at C-4, Aryl Group at C-8, and Oxazole Ring at C-5: This combination of substituents has been linked to PDE4 inhibition.[16]
C. Experimental Evaluation of Anti-inflammatory Activity
Both in vitro and in vivo models are used to assess the anti-inflammatory potential of substituted quinolines.
-
Inhibition of Protein Denaturation Assay:
-
Enzyme Inhibition Assays: These assays directly measure the ability of a compound to inhibit the activity of specific inflammatory enzymes like COX-1, COX-2, and 5-LOX.[19]
2. In Vivo Assays:
-
Carrageenan-Induced Paw Edema in Rats: This is a classic model of acute inflammation.[20][21][22]
-
Protocol:
-
Administer the test compound to the rats.
-
After a specific time, inject a 1% carrageenan solution into the sub-plantar surface of the right hind paw to induce inflammation.[20][21]
-
Measure the paw volume or thickness at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[20][21]
-
Calculate the percentage of inhibition of edema compared to a control group.
-
-
V. Antiviral Activity: Targeting Viral Replication
The versatility of the quinoline scaffold extends to the development of antiviral agents, with notable activity against the Human Immunodeficiency Virus (HIV).
A. Mechanism of Antiviral Action (Anti-HIV)
A significant mechanism of anti-HIV action for certain substituted quinolines is the inhibition of HIV-1 integrase, an essential enzyme for viral replication. These compounds act as allosteric inhibitors, binding to a site on the integrase enzyme distinct from the active site and inducing an aberrant multimerization of the enzyme, which ultimately blocks viral replication.
B. Experimental Evaluation of Antiviral Activity
-
HIV-1 Integrase Inhibition Assay:
-
Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of HIV-1 integrase.[23]
-
Protocol:
-
A biotinylated HIV-1 LTR substrate is incubated with the purified integrase enzyme in the presence of the test compound.[24]
-
The reaction mixture is then subjected to real-time PCR to quantify the amount of processed LTR, which is inversely proportional to the inhibitory activity of the compound.[24]
-
-
-
Antiviral Assay in Cell Culture:
-
Principle: This assay determines the concentration of a compound required to inhibit viral replication in a cell-based system.[25]
-
Method: Cells are infected with the virus and then treated with different concentrations of the test compound. The extent of viral replication is then measured using methods like the MTT assay to assess cell viability or by quantifying viral proteins or nucleic acids.[25]
-
VI. Conclusion and Future Perspectives
The substituted quinoline scaffold continues to be a highly valuable and versatile platform in drug discovery, yielding compounds with a remarkable diversity of biological activities. The ongoing exploration of this chemical space, guided by a deeper understanding of structure-activity relationships and mechanisms of action, holds immense promise for the development of novel and effective therapies for a wide range of human diseases, including cancer, infectious diseases, and inflammatory disorders. As our knowledge of molecular targets and disease pathways expands, the rational design of new substituted quinoline derivatives will undoubtedly lead to the discovery of next-generation therapeutics with improved potency, selectivity, and safety profiles.
VII. Visualizations
Diagram 1: General Experimental Workflow for Evaluating Anticancer Activity
Caption: Workflow for anticancer drug screening.
Diagram 2: Signaling Pathway Inhibition by Anticancer Quinolines
Caption: Inhibition of the EGFR-PI3K-AKT pathway.
Diagram 3: Experimental Workflow for Antimicrobial MIC Determination
Caption: Workflow for MIC determination.
VIII. References
-
Chavan, N. D., Sarveswari, S., & Vijayakumar, V. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]
-
Al-Omair, M. A. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7620. [Link]
-
Lee, Y. J., & Kim, J. (2019). Novel Apoptosis-Inducing Agents for the Treatment of Cancer, a New Arsenal in the Toolbox. Journal of Cancer Prevention, 24(3), 133–146. [Link]
-
Rahman, H., et al. (2015). 2.7. Carrageenan-induced paw edema assay. Bio-protocol, 5(19), e1605. [Link]
-
Peiris, D. S. H. S., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. [Link]
-
Jain, S., et al. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 12(8), 4920-4946. [Link]
-
Kumar, A., et al. (2011). Structural modifications of quinoline-based antimalarial agents: Recent developments. Journal of Medicinal Chemistry, 54(17), 5789-5803. [Link]
-
Kumar, A., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of Molecular Structure, 1268, 133703. [Link]
-
Pal, M. (2018). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Current Medicinal Chemistry, 25(29), 3466-3486. [Link]
-
Bouyahya, A., et al. (2023). In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. Journal of Ethnopharmacology, 306, 116175. [Link]
-
Strober, W. (2015). Trypan Blue Exclusion Test of Cell Viability. Current Protocols in Immunology, 111, A3.B.1–A3.B.3. [Link]
-
Li, X., et al. (2022). Identification and Optimization of a Novel HIV-1 Integrase Inhibitor. ACS Omega, 7(4), 3496–3507. [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]
-
Cao, R., et al. (2019). Design, Synthesis, Structure-Activity Relationships and Mechanism of Action of New Quinoline Derivatives as Potential Antitumor Agents. European Journal of Medicinal Chemistry, 163, 457-469. [Link]
-
Al-Suhaimi, E. A., et al. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini-Review. Biointerface Research in Applied Chemistry, 12(5), 6078-6092. [Link]
-
Horton, T. (n.d.). MTT Cell Assay Protocol. [Link]
-
Kumar, R., et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 12(6), 7545-7561. [Link]
-
Lonza. (n.d.). Protocol for Performing a Trypan Blue Viability Test – Technical Reference Guide. [Link]
-
Li, X., et al. (2016). Application of a Drug-Induced Apoptosis Assay to Identify Treatment Strategies in Recurrent or Metastatic Breast Cancer. PLOS ONE, 11(3), e0151443. [Link]
-
Singh, P., et al. (2022). A review: Structure-activity relationship and antibacterial activities of Quinoline based hybrids. ResearchGate. [Link]
-
Guillon, J., et al. (2020). Structure–activity relationships (SAR) of quinoline antimalarial agents. ResearchGate. [Link]
-
Rao, A. M., et al. (2025). Exploring the Potential of HIV Integrase Inhibitors as Therapeutic Agents Against Herpes Simplex Virus and Human Cytomegalovirus: An In-Silico and In-Vitro Study. Journal of Experimental Pharmacology, 17, 1-16. [Link]
-
Dorta, E., et al. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 14(7), 1361. [Link]
-
Peiris, D. S. H. S., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. [Link]
-
Slideshare. (n.d.). SAR of Quinolines.pptx. [Link]
-
Kumar, A., et al. (2025). Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity. ResearchGate. [Link]
-
DeNovix. (2025). Trypan Blue Assay Protocol | Technical Note 181. [Link]
-
Jain, S., et al. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 76(2), 1-10. [Link]
-
Li, X., et al. (2018). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS Medicinal Chemistry Letters, 9(10), 1013–1018. [Link]
-
Singh, K., & Singh, J. (2017). Quinoline-Based Hybrid Compounds with Antimalarial Activity. Molecules, 22(12), 2054. [Link]
-
Fehrenbacher, J. C., et al. (2009). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current Protocols in Pharmacology, 45(1), 5.4.1–5.4.7. [Link]
-
Kumar, A., & Sharma, S. (2021). Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities. Current Organic Synthesis, 18(4), 332-351. [Link]
-
Mai, C. H., et al. (2015). Novel 3′-Processing Integrase Activity Assay by Real-Time PCR for Screening and Identification of HIV-1 Integrase Inhibitors. BioMed Research International, 2015, 247293. [Link]
-
Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Tighadouini, S., et al. (2020). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. Molecules, 25(21), 5038. [Link]
-
Wlodkowic, D., et al. (2001). Comparative Analysis of Different Methodological Approaches to the in Vitro Study of Drug-Induced Apoptosis. The Journal of Histochemistry and Cytochemistry, 49(9), 1153–1162. [Link]
-
Huang, Z., et al. (2020). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. ACS Infectious Diseases, 6(12), 3298–3310. [Link]
-
van Meerloo, J., et al. (2011). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols, 237-245. [Link]
-
Jurado, K. A., et al. (2024). Lack of activity of HIV-1 integrase strand-transfer inhibitors on recombinase activating gene (RAG) activity at clinically relevant concentrations. Microbiology Spectrum, 12(12), e02027-24. [Link]
-
Morris, C. J. (2010). Carrageenan-Induced Paw Edema in the Rat and Mouse. ResearchGate. [Link]
-
Tiekink, E. R. T., & Ganc, A. N. (2026). Anticancer Applications of Gold Complexes: Structure–Activity Review. International Journal of Molecular Sciences, 27(2), 523. [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. [Link]
Sources
- 1. Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 5. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. atcc.org [atcc.org]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Trypan Blue Exclusion | Thermo Fisher Scientific - KR [thermofisher.com]
- 9. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SAR of Quinolines.pptx [slideshare.net]
- 14. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. journalajrb.com [journalajrb.com]
- 20. bio-protocol.org [bio-protocol.org]
- 21. inotiv.com [inotiv.com]
- 22. creative-biolabs.com [creative-biolabs.com]
- 23. xpressbio.com [xpressbio.com]
- 24. Novel 3′-Processing Integrase Activity Assay by Real-Time PCR for Screening and Identification of HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. dovepress.com [dovepress.com]
A Comprehensive Technical Guide to 4-Bromo-2-methylquinolin-3-ol Derivatives and Analogues: Synthesis, Properties, and Therapeutic Potential
Abstract: The quinoline scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds. Within this class, 4-bromo-2-methylquinolin-3-ol has emerged as a particularly valuable intermediate, offering multiple points for chemical modification and the generation of diverse molecular libraries. Its derivatives have demonstrated significant potential across various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. This in-depth technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and biological activities of 4-bromo-2-methylquinolin-3-ol derivatives and analogues. We delve into detailed synthetic methodologies, structure-activity relationships, and mechanistic insights, offering a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development.
Introduction to the Quinoline Scaffold
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a fundamental heterocyclic motif in numerous natural products and synthetic pharmaceuticals. Its rigid, planar structure and the presence of a nitrogen atom provide a unique combination of hydrophobic and hydrogen-bonding capabilities, allowing for effective interaction with a variety of biological targets.
The Quinoline Moiety in Medicinal Chemistry: A Privileged Structure
The versatility of the quinoline nucleus is evident in its widespread therapeutic applications. From the pioneering antimalarial drug quinine to modern anticancer agents, quinoline derivatives have consistently proven their value.[1] Their biological activities are diverse, encompassing anticancer, antimicrobial, anti-inflammatory, and antiviral properties. This broad spectrum of activity underscores the importance of the quinoline scaffold in the design of novel therapeutic agents.
Emergence of 4-Bromo-2-methylquinolin-3-ol as a Key Intermediate
4-Bromo-2-methylquinolin-3-ol stands out as a strategic building block in the synthesis of novel quinoline-based compounds. The bromine atom at the 4-position serves as a versatile handle for introducing a wide range of substituents via nucleophilic substitution or metal-catalyzed cross-coupling reactions.[2] The hydroxyl group at the 3-position and the methyl group at the 2-position offer additional sites for derivatization, enabling fine-tuning of the molecule's physicochemical and pharmacological properties.
Scope of the Guide
This guide aims to provide a detailed and practical resource for researchers working with 4-bromo-2-methylquinolin-3-ol and its analogues. It covers the core aspects of synthesis, purification, and characterization, alongside a thorough examination of their biological potential and the underlying structure-activity relationships that govern their efficacy.
Synthesis of 4-Bromo-2-methylquinolin-3-ol and Its Analogues
Retrosynthetic Analysis and Key Synthetic Strategies
A logical retrosynthetic approach to 4-bromo-2-methylquinolin-3-ol would involve the initial construction of the 2-methylquinolin-3-ol core, followed by a regioselective bromination at the 4-position. The quinolin-3-ol core itself can be synthesized through various established methods, such as the Conrad-Limpach synthesis or variations thereof, starting from anilines and β-ketoesters.
Alternatively, modern synthetic strategies for 4-bromoquinolines often employ cascade cyclizations of appropriately substituted precursors, such as ortho-propargyl alcohol phenyl azides, in the presence of a bromine source like TMSBr.[3]
Detailed Synthetic Protocols
The following protocols are presented as robust and adaptable methods for the synthesis of the core scaffold and its derivatives.
This proposed multi-step synthesis is based on well-established reactions for quinoline formation and halogenation.
Step 1: Synthesis of Ethyl 2-(phenylamino)but-2-enoate
-
In a round-bottom flask equipped with a reflux condenser, combine aniline (1.0 eq) and ethyl acetoacetate (1.1 eq) in a suitable solvent such as toluene.
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Heat the mixture to reflux for 4-6 hours, with continuous removal of water using a Dean-Stark apparatus.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield the enamine intermediate.
Step 2: Cyclization to 2-methylquinolin-4-ol
-
Add the purified ethyl 2-(phenylamino)but-2-enoate to a high-boiling point solvent such as diphenyl ether.
-
Heat the mixture to approximately 250 °C for 30-60 minutes.
-
Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.
-
Filter the solid, wash with hexane, and dry to obtain 2-methylquinolin-4-ol.
Step 3: Bromination to 3-bromo-2-methylquinolin-4-ol
-
Dissolve 2-methylquinolin-4-ol in a suitable solvent like glacial acetic acid.
-
Slowly add a solution of bromine (1.0 eq) in acetic acid at room temperature with stirring.
-
Stir the reaction mixture for 2-4 hours.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain 3-bromo-2-methylquinolin-4-ol.
Step 4: Conversion to 4-bromo-2-methylquinolin-3-ol (Proposed)
This step is a conceptual transposition and requires experimental validation. It is based on the known chemistry of related heterocyclic systems. A plausible route would involve a diazotization-reduction sequence if the 3-amino analogue were available, or a more complex series of reactions to introduce the hydroxyl group at the 3-position while the 4-position is brominated. A more direct modern approach might involve a targeted synthesis from a different set of starting materials.
A more direct, albeit potentially lower-yielding, approach could involve the direct bromination of 2-methylquinolin-3-ol.
Alternative Direct Bromination of 2-methylquinolin-3-ol:
-
Synthesize 2-methylquinolin-3-ol via a suitable method (e.g., from 2-aminoacetophenone and an appropriate C2 synthon).
-
Dissolve 2-methylquinolin-3-ol in a solvent such as chloroform or acetic acid.
-
Add N-bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise at room temperature.
-
Stir the reaction for several hours, monitoring by TLC.
-
Upon completion, quench the reaction, extract the product, and purify by column chromatography. This method may yield a mixture of isomers requiring careful purification.
The nucleophilic character of the 3-hydroxyl group allows for a variety of derivatization reactions, including ether and ester formation.[2]
-
Etherification: Reacting 4-bromo-2-methylquinolin-3-ol with an alkyl halide in the presence of a base (e.g., NaH, K2CO3) in a polar aprotic solvent (e.g., DMF, acetone) yields the corresponding ether.
-
Esterification: Acylation with an acid chloride or anhydride in the presence of a base (e.g., pyridine, triethylamine) affords the ester derivative.
The 2-methyl group can be functionalized, for instance, by condensation with aromatic aldehydes in the presence of a catalyst to form styryl derivatives.
Purification and Characterization Techniques
Purification of these compounds is typically achieved through recrystallization or column chromatography on silica gel.[4] Characterization relies on a combination of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are essential for confirming the structure and purity of the synthesized compounds.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the hydroxyl and carbonyl groups.
Physicochemical Properties and Structural Analysis
The physicochemical properties of 4-bromo-2-methylquinolin-3-ol derivatives are crucial for their biological activity and drug-like characteristics.
Solid-State Properties
These compounds are typically solids at room temperature with defined melting points.[2] X-ray crystallography can provide detailed insights into their three-dimensional structure and intermolecular interactions in the solid state.
Solubility and Lipophilicity
The solubility of these derivatives varies depending on the nature of the substituents. The bromine atom at the C4 position generally increases lipophilicity, which can enhance membrane permeability.[2] The octanol-water partition coefficient (LogP) is a key parameter in assessing this property.
Spectroscopic Data Interpretation
The interpretation of spectroscopic data is fundamental for structure elucidation. For instance, in the 1H NMR spectrum, the chemical shifts of the aromatic protons can provide information about the substitution pattern. The presence of the hydroxyl group can be confirmed by a characteristic peak in the IR spectrum and a D2O-exchangeable proton in the 1H NMR spectrum.
Biological Activities and Therapeutic Potential
Derivatives of the quinoline scaffold are known to exhibit a wide range of biological activities. The 4-bromo-2-methylquinolin-3-ol framework serves as a promising starting point for the development of new therapeutic agents.
Anticancer Activity
Numerous quinoline derivatives have been reported to possess potent anticancer activity through various mechanisms.[1]
The anticancer effects of quinoline derivatives are often attributed to their ability to:
-
Inhibit Topoisomerases: These enzymes are crucial for DNA replication and repair, and their inhibition can lead to cancer cell death.[5]
-
Inhibit Protein Kinases: Many kinases are involved in cancer cell signaling pathways, and their inhibition can block tumor growth and proliferation.
-
Induce Apoptosis: Quinoline derivatives can trigger programmed cell death in cancer cells.[6]
-
Arrest the Cell Cycle: They can halt the progression of the cell cycle, preventing cancer cell division.[6]
The anticancer potential of these compounds is typically first assessed in vitro against a panel of human cancer cell lines. Compounds showing significant activity are then further evaluated in animal models. For example, some highly brominated quinolines have shown significant inhibitory effects against C6, HeLa, and HT29 cancer cell lines, with one derivative exhibiting IC50 values in the range of 5.45–9.6 μg/mL.[5]
Antimicrobial Activity (Antibacterial and Antifungal)
The quinoline scaffold is a key component of several antibacterial and antifungal drugs. The introduction of a bromine atom can enhance the antimicrobial properties of these compounds.
-
Antibacterial Activity: Some 2-substituted quinazolines, which are structurally related to quinolines, have shown broad-spectrum antibacterial activity.[7]
-
Antifungal Activity: Certain pyrrolo[1,2-a]quinoline derivatives containing a bromo substituent have demonstrated high antifungal activity against Candida albicans, with minimum inhibitory concentrations (MICs) as low as 0.4 µg/mL.[8]
Anti-inflammatory Activity
Some quinoline derivatives have shown potential as anti-inflammatory agents, although this is a less explored area for the 4-bromo-2-methylquinolin-3-ol scaffold specifically.
Other Reported Biological Activities
The versatility of the quinoline nucleus suggests that derivatives of 4-bromo-2-methylquinolin-3-ol may also possess other biological activities, such as antioxidant and antiviral effects, which warrant further investigation.
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure of a compound and its biological activity is paramount in drug design. For 4-bromo-2-methylquinolin-3-ol derivatives, SAR studies can guide the optimization of lead compounds.
Impact of Substituents at the C3 Position
The 3-hydroxyl group is a key site for modification. Conversion to ethers or esters can modulate the compound's lipophilicity and hydrogen bonding capacity, which in turn can affect its interaction with biological targets.[2]
Influence of the C2-Methyl Group
The 2-methyl group can influence the steric and electronic properties of the molecule. Its replacement with other alkyl or aryl groups can significantly impact biological activity. Studies on related 2-substituted quinazolines have shown that modifications at this position are critical for antibacterial potency.[7]
Role of the C4-Bromo Substituent
The bromine atom at the C4 position is not just a synthetic handle but also plays a direct role in the molecule's activity. Its electron-withdrawing nature and lipophilicity can enhance membrane penetration and binding to target proteins.[2]
Effect of Aromatic Ring Substitutions
Introducing substituents on the benzene ring of the quinoline nucleus is a common strategy to modulate activity. Electron-donating or electron-withdrawing groups at different positions can influence the electronic distribution of the entire ring system and thereby its biological properties.
Caption: Structure-Activity Relationship (SAR) workflow for 4-bromo-2-methylquinolin-3-ol derivatives.
Future Perspectives and Drug Development Opportunities
The 4-bromo-2-methylquinolin-3-ol scaffold holds considerable promise for the development of new therapeutic agents. Future research should focus on several key areas.
Lead Optimization Strategies
Systematic derivatization at the C2, C3, and C4 positions, as well as on the benzene ring, will be crucial for optimizing the potency and selectivity of lead compounds. The use of computational tools, such as molecular docking and QSAR, can aid in the rational design of new analogues.
Potential for New Therapeutic Agents
Given the broad spectrum of biological activities associated with the quinoline nucleus, derivatives of 4-bromo-2-methylquinolin-3-ol could be developed into novel drugs for cancer, infectious diseases, and potentially other conditions.
Challenges and Future Research Directions
Challenges in the development of these compounds include ensuring favorable pharmacokinetic profiles (ADME/Tox) and minimizing off-target effects. Future research should also focus on elucidating the precise molecular mechanisms of action of the most promising derivatives.
Experimental Protocols (Detailed Step-by-Step)
The following are example protocols for the synthesis of a derivative and a common in vitro assay.
Example Protocol: Synthesis of 3-(Benzyloxy)-4-bromo-2-methylquinoline
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF at 0 °C, add a solution of 4-bromo-2-methylquinolin-3-ol (1.0 eq) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzyl bromide (1.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the title compound.
Example Protocol: In vitro anticancer assay (MTT assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9][10]
-
Plate cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37 °C in a humidified 5% CO2 atmosphere.[9]
-
Treat the cells with various concentrations of the test compounds and incubate for another 24-72 hours.[11]
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.[9]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[10]
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for the MTT cell viability assay.
Conclusion
4-Bromo-2-methylquinolin-3-ol and its derivatives represent a promising class of compounds with significant potential for the development of new therapeutic agents. The versatility of their synthesis and the wide range of biological activities associated with the quinoline scaffold make them an attractive area for further research. This guide has provided a comprehensive overview of the current knowledge on these compounds, from their synthesis and characterization to their biological evaluation and structure-activity relationships. It is hoped that this will serve as a valuable resource for scientists working to unlock the full therapeutic potential of this important class of molecules.
References
-
Structure-activity relationships of novel 2-substituted quinazoline antibacterial agents. (n.d.). Retrieved from [Link]
-
Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (n.d.). Retrieved from [Link]
-
Cakmak, O., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Polycyclic Aromatic Compounds. Retrieved from [Link]
-
Al-Ostath, A. I., et al. (2021). Investigation of Antifungal Properties of Synthetic Dimethyl-4-Bromo-1-(Substituted Benzoyl) Pyrrolo[1,2-a] Quinoline-2,3-Dicarboxylates Analogues: Molecular Docking Studies and Conceptual DFT-Based Chemical Reactivity Descriptors and Pharmacokinetics Evaluation. Molecules, 26(9), 2714. Retrieved from [Link]
-
Li, Y., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3413. Retrieved from [Link]
-
The anticancer IC50 values of synthesized compounds. (n.d.). ResearchGate. Retrieved from [Link]
-
Rojas-Rojas, C., et al. (2023). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 47(1), 164-176. Retrieved from [Link]
-
Szeja, W., et al. (2022). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. Molecules, 27(3), 1051. Retrieved from [Link]
-
Mir, M. A. (2025). Preparation, Computational and Spectroscopic Analysis of an Efficient Medicinal Molecule: 4-Bromoquinoline-2-carboxaldehyde. Current Organocatalysis, 12(3), 224-232. Retrieved from [Link]
-
4-Bromo-3-hydroxy-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)indolin-2-one. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Kumar, S., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(22), 5739-5764. Retrieved from [Link]
-
Jiang, H., et al. (2010). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. Chinese Journal of Chemistry, 28(10), 1957-1962. Retrieved from [Link]
-
IC 50 values of compounds (μM). (n.d.). ResearchGate. Retrieved from [Link]
- CN109096185A - A kind of synthetic method of the bromo- quinoline of 4-. (n.d.). Google Patents.
-
Antifungal activity studies of some quinazolinone derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
Van Acker, T., et al. (2019). A pre-column derivatization method allowing quantitative metabolite profiling of carboxyl and phenolic hydroxyl group containing pharmaceuticals in human plasma via liquid chromatography-inductively coupled plasma-tandem mass spectrometry (LC-ICP-MS/MS). Analytica Chimica Acta, 1077, 213-222. Retrieved from [Link]
-
Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Drug Design, Development and Therapy, 13, 2935-2954. Retrieved from [Link]
-
Pop, O., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 27(23), 8303. Retrieved from [Link]
-
Fuson, R. C., & Gaertner, R. (1955). 3-bromo-4-aminotoluene. Organic Syntheses, 35, 23. Retrieved from [Link]
-
Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line. (n.d.). ResearchGate. Retrieved from [Link]
-
de Oliveira, V. M., et al. (2021). Breakpoints for the Classification of Anti-Candida Compounds in Antifungal Screening. Current Topics in Medicinal Chemistry, 21(8), 716-726. Retrieved from [Link]
-
Chen, Y.-L., et al. (2023). Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. Molecules, 28(7), 2955. Retrieved from [Link]
-
Anticancer Activity of Quinoline Derivatives. (n.d.). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
-
Martins, C., et al. (2021). Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives. Marine Drugs, 19(7), 398. Retrieved from [Link]
-
Ghioc, C., et al. (2022). Antimicrobial and Antibiofilm Activities of Some Antioxidant 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: In Silico and In Vitro Evaluation. International Journal of Molecular Sciences, 23(19), 11929. Retrieved from [Link]
-
MTT assay. (n.d.). Retrieved from [Link]
-
Bahrin, L. G., et al. (2013). 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol. Acta Crystallographica Section E: Structure Reports Online, 69(7), o1083-o1084. Retrieved from [Link]
-
Tyagi, S., & Salahuddin. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Neuroquantology, 20(10), 2408-2427. Retrieved from [Link]
-
Abdel-Wahab, B. F., et al. (2025). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. RSC Advances, 15(24), 16183-16214. Retrieved from [Link]
-
Al-Suwaidan, I. A., et al. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules, 28(1), 1. Retrieved from [Link]
-
Chen, Y.-C., et al. (2023). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). International Journal of Molecular Sciences, 24(24), 17208. Retrieved from [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. 4-Bromoquinolin-3-ol (32435-61-3) for sale [vulcanchem.com]
- 3. CN109096185A - A kind of synthetic method of the bromo- quinoline of 4- - Google Patents [patents.google.com]
- 4. benthamscience.com [benthamscience.com]
- 5. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships of novel 2-substituted quinazoline antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigation of Antifungal Properties of Synthetic Dimethyl-4-Bromo-1-(Substituted Benzoyl) Pyrrolo[1,2-a] Quinoline-2,3-Dicarboxylates Analogues: Molecular Docking Studies and Conceptual DFT-Based Chemical Reactivity Descriptors and Pharmacokinetics Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bds.berkeley.edu [bds.berkeley.edu]
- 10. atcc.org [atcc.org]
- 11. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Predicted NMR Spectra of 4-Bromo-2-methylquinolin-3-ol
Introduction
In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. Quinoline derivatives, in particular, represent a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities.[1][2] 4-Bromo-2-methylquinolin-3-ol (CAS No. 13235-12-6, Molecular Formula: C₁₀H₈BrNO) is one such molecule of interest, and its unambiguous characterization is a critical step in its development and application.[3] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for determining the structure of organic molecules in solution.[4][5]
This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra of 4-Bromo-2-methylquinolin-3-ol. As a Senior Application Scientist, this document is structured to not only present the predicted spectral data but also to delve into the underlying principles that govern the chemical shifts and coupling patterns. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the NMR characteristics of this and similar heterocyclic systems.
Theoretical Framework for NMR Prediction
The prediction of NMR spectra through computational methods has become an indispensable tool in modern chemistry.[1][6] These predictions are typically grounded in quantum mechanical calculations, most commonly employing Density Functional Theory (DFT). The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach to calculate the isotropic magnetic shielding tensors of nuclei in a molecule.[1]
The chemical shift of a given nucleus is exquisitely sensitive to its local electronic environment.[7][8] Electron-withdrawing groups, such as the bromine and hydroxyl substituents in our target molecule, tend to decrease the electron density around nearby nuclei. This "deshielding" effect causes the nucleus to experience a stronger effective magnetic field, resulting in a downfield shift (higher ppm value) in the NMR spectrum.[7] Conversely, electron-donating groups increase shielding and cause an upfield shift (lower ppm value). The prediction algorithms integrate these complex electronic effects to provide a theoretical spectrum.[9]
For the predictions presented in this guide, a combination of established NMR prediction engines and a deep understanding of substituent effects on the quinoline scaffold were utilized.[10][11][12]
Predicted ¹H NMR Spectrum of 4-Bromo-2-methylquinolin-3-ol
The predicted ¹H NMR spectrum of 4-Bromo-2-methylquinolin-3-ol is expected to display distinct signals corresponding to the aromatic protons, the methyl group protons, and the hydroxyl proton. The chemical shifts are influenced by the interplay of the electron-withdrawing effects of the bromine and hydroxyl groups, and the electron-donating nature of the methyl group, all superimposed on the inherent aromaticity of the quinoline ring system.
Below is a table summarizing the predicted ¹H NMR data. The numbering of the atoms corresponds to the diagram provided in the subsequent section.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H5 | 7.8 - 8.0 | Doublet of doublets | J ≈ 8.0, 1.5 |
| H6 | 7.3 - 7.5 | Triplet of doublets | J ≈ 8.0, 1.5 |
| H7 | 7.6 - 7.8 | Triplet of doublets | J ≈ 8.0, 1.5 |
| H8 | 7.5 - 7.7 | Doublet of doublets | J ≈ 8.0, 1.5 |
| CH₃ | 2.4 - 2.6 | Singlet | N/A |
| OH | 9.0 - 11.0 | Broad Singlet | N/A |
Interpretation of the Predicted ¹H NMR Spectrum:
-
Aromatic Protons (H5, H6, H7, H8): These protons on the benzo- portion of the quinoline ring are expected to resonate in the aromatic region of the spectrum (typically 7.0-8.5 ppm). The H5 proton is likely to be the most downfield of this group due to its peri-relationship with the electron-withdrawing bromine atom. The multiplicities are predicted as doublets and triplets (or more complex multiplets) due to coupling with adjacent aromatic protons.
-
Methyl Protons (CH₃): The methyl group at the 2-position is attached to an sp²-hybridized carbon and is expected to appear as a singlet in the range of 2.4-2.6 ppm.
-
Hydroxyl Proton (OH): The hydroxyl proton is acidic and its chemical shift is highly dependent on the solvent, concentration, and temperature. It is predicted to be a broad singlet at a significantly downfield position (9.0-11.0 ppm), and it may undergo exchange with deuterium in deuterated solvents like D₂O or CD₃OD, leading to the disappearance of its signal.
Predicted ¹³C NMR Spectrum of 4-Bromo-2-methylquinolin-3-ol
The predicted ¹³C NMR spectrum will show ten distinct signals, corresponding to the ten carbon atoms in the molecule. The chemical shifts are influenced by the same electronic effects as in the ¹H NMR spectrum.
Below is a table summarizing the predicted ¹³C NMR data.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C2 | 150 - 155 |
| C3 | 135 - 140 |
| C4 | 115 - 120 |
| C4a | 140 - 145 |
| C5 | 125 - 130 |
| C6 | 120 - 125 |
| C7 | 130 - 135 |
| C8 | 115 - 120 |
| C8a | 145 - 150 |
| CH₃ | 20 - 25 |
Interpretation of the Predicted ¹³C NMR Spectrum:
-
Quaternary Carbons: The carbons bearing substituents (C2, C3, C4, C4a, C8a) will appear as singlets in a proton-decoupled ¹³C NMR spectrum. Their chemical shifts are significantly influenced by the attached groups. For instance, C3, bonded to the electronegative oxygen, and C4, bonded to bromine, are expected to have distinct chemical shifts.
-
Aromatic CH Carbons: The carbons with attached protons (C5, C6, C7, C8) will also appear as singlets in a decoupled spectrum, with their chemical shifts determined by their position in the ring and proximity to the substituents.
-
Methyl Carbon (CH₃): The methyl carbon will be the most upfield signal, appearing in the typical aliphatic region of the spectrum.
Methodology for Computational NMR Prediction
The following outlines a generalized workflow for the in silico prediction of NMR spectra for a molecule like 4-Bromo-2-methylquinolin-3-ol using computational chemistry software.
Step-by-Step Protocol:
-
Molecule Building and Geometry Optimization:
-
The 3D structure of 4-Bromo-2-methylquinolin-3-ol is first constructed using a molecular modeling program.
-
A conformational search is performed to identify the lowest energy conformer.
-
The geometry of the lowest energy conformer is then optimized using a suitable level of theory, for example, DFT with the B3LYP functional and a 6-31G(d) basis set.
-
-
NMR Shielding Tensor Calculation:
-
Using the optimized geometry, the NMR magnetic shielding tensors are calculated. The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this step.
-
A higher level of theory and a more extensive basis set (e.g., B3LYP/6-311+G(2d,p)) are often used for the NMR calculation to improve accuracy.
-
-
Chemical Shift Calculation:
-
The calculated isotropic shielding values (σ_iso) are then converted to chemical shifts (δ) using the following equation: δ = σ_ref - σ_iso
-
Here, σ_ref is the shielding constant of a reference compound, typically tetramethylsilane (TMS), calculated at the same level of theory.
-
-
Data Analysis and Spectrum Generation:
-
The calculated chemical shifts for each nucleus are tabulated.
-
This data can then be used to generate a simulated NMR spectrum, often with Lorentzian line shapes applied to the peaks.
-
Visualizations
To aid in the interpretation of the predicted NMR data, the following diagrams illustrate the molecular structure with atom numbering and the computational workflow.
Caption: Molecular structure of 4-Bromo-2-methylquinolin-3-ol with atom numbering for NMR assignments.
Caption: Workflow for the computational prediction of NMR spectra.
Conclusion
This technical guide has provided a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra of 4-Bromo-2-methylquinolin-3-ol. By understanding the theoretical underpinnings of NMR chemical shifts and leveraging computational prediction methodologies, researchers can gain significant insights into the structure of this and other complex organic molecules. The data and interpretations presented herein serve as a valuable resource for the structural verification and further development of this promising quinoline derivative.
References
- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Deriv
- 4-Bromoquinolin-3-ol - 32435-61-3 - Vulcanchem.
- 13235-12-6 | 4-Bromo-2-methylquinolin-3-ol | ChemScene.
- NMRium - The next-gener
- Concentration dependent ¹H-NMR chemical shifts of quinoline deriv
- Download NMR Predict - Mestrelab.
- Simul
- Chemical Shift - Chemistry LibreTexts.
- Predict 1H proton NMR spectra - NMRdb.org.
- Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds - Benchchem.
- Predict - NMRium demo.
- Chemical Shift In NMR Spectroscopy - YouTube.
- 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1.
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. repository.uncw.edu [repository.uncw.edu]
- 3. chemscene.com [chemscene.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1 - Magritek [magritek.com]
- 6. tsijournals.com [tsijournals.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. Download NMR Predict - Mestrelab [mestrelab.com]
- 10. Simulate and predict NMR spectra [nmrdb.org]
- 11. Visualizer loader [nmrdb.org]
- 12. app.nmrium.com [app.nmrium.com]
Mass spectrometry fragmentation pattern of 4-Bromo-2-methylquinolin-3-ol
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Bromo-2-methylquinolin-3-ol
Introduction: Elucidating the Molecular Blueprint
For researchers and professionals in drug development and chemical sciences, the precise structural characterization of novel or synthesized compounds is a foundational requirement. 4-Bromo-2-methylquinolin-3-ol is a substituted quinoline, a heterocyclic scaffold prevalent in a wide array of pharmaceuticals and biologically active molecules.[1] Understanding its stability and degradation pathways under energetic conditions is crucial for its identification, quality control, and metabolism studies.
Mass spectrometry (MS) provides an unparalleled window into a molecule's structure by measuring its mass-to-charge ratio (m/z) and, critically, the m/z of the fragments produced upon ionization and subsequent decomposition. This guide serves as a technical deep-dive into the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 4-Bromo-2-methylquinolin-3-ol, synthesizing established fragmentation principles of its constituent chemical moieties to construct a reliable analytical fingerprint. We will explore the causality behind the fragmentation, present a robust experimental workflow, and visualize the complete degradation pathway.
Molecular Structure and Isotopic Signature
The fragmentation journey begins with the molecular ion (M⁺•). The structure of 4-Bromo-2-methylquinolin-3-ol (C₁₀H₈BrNO) incorporates several key features that will dictate the fragmentation pathways:
-
A stable quinoline ring system , which itself has characteristic fragmentation patterns.[2]
-
A bromine atom , whose isotopic distribution is a powerful diagnostic tool.
-
A methyl group , susceptible to radical loss, particularly through stabilized cleavage events.[3]
-
A hydroxyl group on the aromatic ring, which can direct fragmentation through losses of carbon monoxide (CO) or water (H₂O).
The most immediate and telling feature in the mass spectrum will be the isotopic signature of bromine. Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 abundance ratio.[4][5] This results in a pair of peaks for the molecular ion (and any bromine-containing fragment) separated by 2 m/z units, referred to as the M⁺• and M+2 peaks, which are of nearly equal intensity.[4][6]
-
Monoisotopic Mass (C₁₀H₈⁷⁹BrNO): 236.979 g/mol
-
Monoisotopic Mass (C₁₀H₈⁸¹BrNO): 238.977 g/mol
The presence of this characteristic 1:1 doublet is the first confirmation of a single bromine atom in the molecule.[7]
Experimental Protocol for Mass Spectrum Acquisition
To ensure the generation of a reproducible and informative fragmentation pattern, a rigorous and well-defined experimental methodology is paramount. The following protocol is designed for a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, using Electron Ionization (EI). EI is chosen over softer ionization techniques like Electrospray Ionization (ESI) because it imparts more energy into the molecule, inducing more extensive and structurally informative fragmentation.[8]
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve 1 mg of 4-Bromo-2-methylquinolin-3-ol in 1 mL of a suitable volatile solvent (e.g., methanol or dichloromethane). The choice of solvent is less critical for EI with a direct insertion probe but should ensure sample purity.
-
Ensure the sample is free of non-volatile contaminants (e.g., salts, buffers) that can interfere with ionization and contaminate the source.
-
-
Instrumentation and Ionization:
-
Instrument: High-Resolution Mass Spectrometer (e.g., Agilent 6546 Q-TOF, Thermo Scientific Orbitrap Exploris).
-
Inlet: Direct Insertion Probe (DIP) or Gas Chromatography (GC) inlet if the compound is sufficiently volatile and thermally stable. A DIP is often preferred for direct analysis of a pure standard.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: Set to 70 eV. This is the standard energy used for EI-MS because it provides consistent and reproducible fragmentation patterns that are comparable across different instruments and can be matched against spectral libraries.[8]
-
-
Mass Analysis and Data Acquisition:
-
Mass Analyzer Mode: Full Scan MS followed by Tandem MS (MS/MS).
-
Mass Range: Acquire data from m/z 40 to 400 to ensure capture of all relevant fragments and the molecular ion cluster.
-
MS/MS Analysis: Isolate the monoisotopic molecular ion (m/z 237) and its M+2 partner (m/z 239) for Collision-Induced Dissociation (CID).
-
Collision Energy: Apply a stepped or ramped collision energy (e.g., 10-40 eV). This is a critical parameter; a ramp allows for the observation of both low-energy (rearrangement) and high-energy (bond cleavage) fragmentation pathways in a single experiment.
-
Acquisition Rate: Set to a rate that ensures high-quality spectra with good ion statistics (e.g., 2-5 spectra/second).
-
Resolution: Set to >10,000 to enable accurate mass measurements, which are crucial for determining the elemental composition of fragment ions.
-
This self-validating protocol, utilizing standard EI conditions and high-resolution MS/MS, ensures that the resulting fragmentation data is both robust and rich in structural detail.
Core Fragmentation Pathways and Mechanistic Rationale
Upon electron impact, 4-Bromo-2-methylquinolin-3-ol will form a radical cation, [C₁₀H₈BrNO]⁺•, which is the starting point for all subsequent fragmentations. The major fragmentation pathways are dictated by the relative bond strengths and the stability of the resulting neutral and charged species. Aromatic systems generally produce stable molecular ions.[9]
Primary Fragmentation Pathways
-
Loss of a Bromine Radical (•Br): The C-Br bond is one of the weakest in the molecule, making its homolytic cleavage a highly favorable process. This leads to the loss of a •Br radical (79 or 81 Da).
-
[M - Br]⁺: This fragment at m/z 158 represents the 2-methylquinolin-3-ol cation. Its high stability, due to the aromatic system, likely makes this a very prominent peak in the spectrum.
-
-
Loss of a Methyl Radical (•CH₃): Benzylic cleavage, or cleavage of a bond beta to an aromatic ring, is an energetically favorable process that leads to a stable cation.[10][11] Loss of the 2-methyl group as a •CH₃ radical (15 Da) is a probable pathway.
-
[M - CH₃]⁺: This would produce a fragment ion cluster at m/z 222/224 . The stability of the resulting quinoline cation supports this fragmentation.
-
-
Loss of Carbon Monoxide (CO): Phenolic compounds and other hydroxylated aromatics are known to undergo the elimination of a neutral CO molecule (28 Da) following initial rearrangement.[12]
-
[M - CO]⁺•: This pathway would yield a radical cation cluster at m/z 209/211 . This fragment would correspond to a bromo-indenyl-like structure.
-
Secondary and Tertiary Fragmentation
The primary fragments will undergo further decomposition, creating the rich fingerprint of the mass spectrum.
-
From [M - Br]⁺ (m/z 158):
-
Loss of CO: The resulting 2-methylquinolin-3-ol cation can lose CO to form an ion at m/z 130 ([C₈H₈N]⁺). This is a common fragmentation for phenolic structures.
-
Loss of HCN: The quinoline core can eliminate hydrogen cyanide (27 Da), a characteristic fragmentation of nitrogen-containing heterocycles, leading to an ion at m/z 131 .[2]
-
-
From [M - CH₃]⁺ (m/z 222/224):
-
Loss of CO: This fragment can subsequently lose CO to yield an ion cluster at m/z 194/196 .
-
Loss of Br•: Following the loss of the methyl group, the bromine radical can be eliminated to produce the same ion at m/z 142 .
-
-
Retro-Diels-Alder (RDA) Fragmentation: While less common in fully aromatic systems, RDA reactions can occur in heterocyclic rings, leading to cleavage of the ring system.[13] For the quinoline nucleus, this could involve the cleavage of the pyridine ring, potentially leading to the loss of acetylene or other small molecules, though direct bond cleavages are generally more probable.
Data Summary and Visualization
The predicted fragmentation data provides a clear roadmap for identifying 4-Bromo-2-methylquinolin-3-ol.
Table of Predicted Fragment Ions
| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment Structure | Neutral Loss | Comments |
| 237 | 239 | [C₁₀H₈BrNO]⁺• | - | Molecular Ion (M⁺•). Characteristic 1:1 isotopic pattern. |
| 222 | 224 | [C₉H₅BrNO]⁺ | •CH₃ | Loss of the methyl radical via benzylic-type cleavage. |
| 209 | 211 | [C₉H₈BrN]⁺• | CO | Loss of carbon monoxide, characteristic of phenolic compounds. |
| 158 | - | [C₁₀H₈NO]⁺ | •Br | Loss of bromine radical. Likely a major fragment due to C-Br bond weakness. |
| 130 | - | [C₉H₈N]⁺ | •Br, CO | Sequential loss of Br and CO. |
| 128 | - | [C₉H₆N]⁺ | •Br, H₂CO | Potential loss of formaldehyde from the m/z 158 fragment. |
| 115 | - | [C₈H₅N]⁺• | •Br, CO, •CH₃ | Further fragmentation of the quinoline core. |
Visualized Fragmentation Pathway
The following diagram illustrates the interconnected network of fragmentation events, showing how the molecular ion decomposes into smaller, stable fragments.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chempap.org [chempap.org]
- 3. Benzylic cleavage and McLafferty rearrangement under electron ionization conditions in the fragmentation of 5,6-dialkyl-2, 4-diarylpyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. ms isotopes: Br and Cl [employees.csbsju.edu]
- 6. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 7. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. uni-saarland.de [uni-saarland.de]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
Stability and Degradation of Halogenated Hydroxyquinolines: An In-depth Technical Guide
Introduction
Halogenated hydroxyquinolines are a class of chemical compounds derived from 8-hydroxyquinoline, characterized by the substitution of one or more hydrogen atoms with halogen atoms (chlorine, bromine, or iodine) on the quinoline ring.[1] These compounds, including notable members like clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), broxyquinoline (5,7-dibromo-8-hydroxyquinoline), and diiodohydroxyquinoline (5,7-diiodo-8-hydroxyquinoline), have a long history of use as antimicrobial and antifungal agents.[2] Their therapeutic efficacy is intrinsically linked to their chemical stability. Understanding the degradation pathways and the factors that influence the stability of these molecules is paramount for ensuring their quality, safety, and effectiveness in pharmaceutical formulations.
This technical guide provides a comprehensive overview of the stability and degradation of halogenated hydroxyquinolines, intended for researchers, scientists, and drug development professionals. We will delve into the chemical properties that govern their stability, explore their degradation under various stress conditions, and detail the analytical methodologies for their study.
Chemical Structure and Physicochemical Properties
The core structure of halogenated hydroxyquinolines features a bicyclic system composed of a benzene ring fused to a pyridine ring, with a hydroxyl group at the 8-position. The presence of both a phenolic hydroxyl group and a basic nitrogen atom imparts amphoteric properties to the molecule. The halogen substituents significantly influence the molecule's lipophilicity, acidity, and susceptibility to degradation.
The 8-hydroxyquinoline scaffold is a well-known chelating agent, forming stable complexes with various metal ions.[3] This property is linked to both its biological activity and its stability profile.
Degradation Pathways of Halogenated Hydroxyquinolines
Forced degradation studies are essential for elucidating the potential degradation pathways of a drug substance.[4] These studies involve exposing the compound to stress conditions more severe than those it would encounter during storage, such as high temperature, humidity, light, and a range of pH values in the presence of hydrolytic and oxidative agents.[4][5] Halogenated hydroxyquinolines are susceptible to degradation through several pathways, including hydrolysis, oxidation, and photolysis.
Hydrolytic Degradation
Hydrolysis involves the reaction of a substance with water, often catalyzed by acidic or basic conditions. The stability of halogenated hydroxyquinolines to hydrolysis is influenced by the pH of the medium. While the quinoline ring itself is relatively stable to hydrolysis, the halogen substituents can be susceptible to nucleophilic substitution, particularly under forcing conditions.
Proposed Hydrolytic Degradation Pathway:
Under harsh acidic or basic conditions, it is plausible that the halogen atoms, particularly iodine, could be replaced by a hydroxyl group. This would be more likely to occur at elevated temperatures. The phenolic hydroxyl group can also influence the electron density of the ring, potentially affecting the reactivity of the halogens.
Caption: Proposed hydrolytic degradation of clioquinol.
Oxidative Degradation
Oxidative degradation involves the reaction of the drug substance with an oxidizing agent, such as hydrogen peroxide. The phenol moiety of the 8-hydroxyquinoline structure is particularly susceptible to oxidation.
Proposed Oxidative Degradation Pathway:
Oxidation of the phenolic hydroxyl group can lead to the formation of a quinone-type structure. For instance, the photosensitized oxidation of 8-hydroxyquinoline in an alkaline medium has been reported to yield quinoline-5,8-quinone.[6] This suggests a likely oxidative degradation pathway for halogenated derivatives as well. The reaction likely proceeds through the formation of reactive oxygen species that attack the electron-rich phenol ring. Clioquinol has been observed to have a pro-oxidant effect in some biological systems.[7]
Caption: Proposed oxidative degradation pathway.
Photodegradation
Photodegradation is the degradation of a molecule upon exposure to light. The energy from photons can excite electrons in the molecule, leading to bond cleavage or reaction with other molecules. Halogenated hydroxyquinolines, being aromatic compounds, are expected to absorb UV radiation and may be susceptible to photolytic degradation. Clioquinol, for instance, is known to darken upon exposure to light.[1]
Proposed Photodegradation Pathways:
Photodegradation can proceed through several mechanisms. One common pathway for halogenated aromatic compounds is dehalogenation, where the carbon-halogen bond is cleaved. For clioquinol, this could result in the loss of either the chlorine or iodine atom, or both. Another possibility is the photo-oxidation of the phenol ring, similar to the oxidative degradation pathway, leading to quinone-like structures. The photodegradation of the related compound clinafloxacin involves dechlorination as a primary step.[8]
Caption: Proposed photodegradation pathways for clioquinol.
Analytical Methodologies for Stability and Degradation Studies
A crucial aspect of studying the stability of halogenated hydroxyquinolines is the use of validated, stability-indicating analytical methods. These methods must be able to separate the parent drug from its degradation products, allowing for accurate quantification of both.
Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
Reverse-phase HPLC with UV detection is the most common technique for the analysis of halogenated hydroxyquinolines and their degradation products.[9][10][11]
Table 1: Example of a Stability-Indicating HPLC Method for Clioquinol
| Parameter | Condition |
| Column | Sunfire C18, 4.5 µm |
| Mobile Phase | Acetonitrile:Water (90:10, v/v), pH adjusted to 3 with 1% o-phosphoric acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (Clioquinol) | ~6.1 min |
Source: Adapted from a published method.[9]
Experimental Protocol: Forced Degradation Study and HPLC Analysis
This protocol outlines the general steps for conducting a forced degradation study of a halogenated hydroxyquinoline and analyzing the samples using a stability-indicating HPLC method.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve the halogenated hydroxyquinoline in a suitable solvent (e.g., methanol or a mixture of methanol and water) to obtain a stock solution of known concentration (e.g., 1 mg/mL).
2. Forced Degradation Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and reflux for a specified period (e.g., 2 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and reflux for a specified period (e.g., 2 hours). Neutralize the solution before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂ and keep at room temperature for a specified period (e.g., 24 hours).
-
Thermal Degradation: Keep the solid drug substance in a hot air oven at a specified temperature (e.g., 80°C) for a specified period (e.g., 48 hours). Dissolve in the mobile phase before analysis.
-
Photodegradation: Expose the solid drug substance or a solution of the drug to UV and visible light in a photostability chamber for a specified duration.
3. HPLC Analysis:
-
Prepare a series of calibration standards from the stock solution.
-
Analyze the stressed samples and calibration standards using the validated HPLC method.
-
Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent drug.
Caption: Workflow for forced degradation and HPLC analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful tool for the structural elucidation of degradation products.[12] By coupling the separation power of HPLC with the mass analysis capabilities of a mass spectrometer, it is possible to determine the molecular weights and fragmentation patterns of the degradation products, which aids in their identification. The fragmentation patterns of clinafloxacin's degradation products have been successfully elucidated using LC-MS/MS.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable technique for the definitive structural confirmation of degradation products.[12] After isolation of a degradation product, typically by preparative HPLC, 1D and 2D NMR experiments (e.g., ¹H, ¹³C, COSY, HSQC, HMBC) can provide detailed information about the connectivity of atoms in the molecule, allowing for unambiguous structure determination. The structures of clinafloxacin's photodegradation products were confirmed using NMR.[8]
Factors Influencing Stability
Several factors can influence the stability of halogenated hydroxyquinolines:
-
pH: As discussed, the rate of hydrolysis is often pH-dependent. The stability of phenolic compounds, in general, is significantly affected by pH.
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation.
-
Presence of Oxidizing Agents: The presence of peroxides or other oxidizing agents can lead to oxidative degradation.
-
Presence of Metal Ions: The chelating nature of 8-hydroxyquinolines means that the presence of metal ions could potentially influence their stability, either by stabilizing the molecule or by catalyzing degradation reactions.
Conclusion
The stability of halogenated hydroxyquinolines is a critical attribute that impacts their quality and safety. A thorough understanding of their degradation pathways under various stress conditions is essential for the development of stable pharmaceutical formulations. Stability-indicating analytical methods, particularly HPLC, are crucial for monitoring the degradation process and ensuring the integrity of the drug product throughout its shelf life. Advanced analytical techniques such as LC-MS/MS and NMR are invaluable for the structural elucidation of degradation products, providing a complete picture of the molecule's stability profile. This knowledge allows for the implementation of appropriate control strategies, such as formulation optimization, selection of suitable packaging, and definition of storage conditions, to ensure the delivery of a safe and effective drug to the patient.
References
-
Chhalotiya, U. K., Bhatt, K. K., Shah, D. A., Baldania, S. L., & Patel, M. R. (2014). Quantification of Clioquinol in Bulk and Pharmaceutical Dosage Forms by Stability Indicating LC Method. Turkish Journal of Pharmaceutical Sciences, 11(1), 67-78. [Link]
-
Olsen, B. A., Baertschi, S. W., & Riggin, R. M. (1995). Characterization of clinafloxacin photodegradation products by LC-MS/MS and NMR. Journal of pharmaceutical and biomedical analysis, 13(8), 943–952. [Link]
-
Aras, M. A., & Smith, M. A. (2005). The oxidative neurotoxicity of clioquinol. Neuropharmacology, 49(3), 399–405. [Link]
-
Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1), 1-15. [Link]
-
Chhalotiya, U. K., Bhatt, K. K., Shah, D. A., & Baldania, S. L. (2014). Quantification of Clioquinol in Bulk and Pharmaceutical Dosage Forms by Stability Indicating LC Method. Turkish Journal of Pharmaceutical Sciences, 11(1). [Link]
- Google Patents. (n.d.). CS269993B2 - Method of 5-chloro-7-iodo-8-hydroxyquinoline's pharmaceutically pure zinc complex preparation.
-
Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug design, development and therapy, 7, 1191–1205. [Link]
-
Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]
-
ResearchGate. (n.d.). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of 5-chloro-7-iodo-8-quinolinol (clioquinol) in plasma and tissues of hamsters by high-performance liquid chromatography and electrochemical detection. Retrieved from [Link]
-
Alsante, K. M., Hatajik, T. D., Horni, L. L., & Kord, A. S. (2014). Flow Path for Structural Elucidation of Degradation Products. Pharmaceutical Technology, 38(3). [Link]
-
Klick, S., Muha, T., & Zenke, M. (2021). Kinetics of Different Substituted Phenolic Compounds’ Aqueous OH Oxidation in Atmosphere. Atmosphere, 12(11), 1435. [Link]
- Google Patents. (n.d.). Process for the manufacture of 8-hydroxy quinoline.
-
Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry [Video]. YouTube. [Link]
-
TSI Journals. (n.d.). PHOTOSENSITIZED REACTION OF 8-HYDROXY QUINOLENE. Retrieved from [Link]
-
Chhalotiya, U. K., Bhatt, K. K., Shah, D. A., & Baldania, S. L. (2014). Quantifcation of Clioquinol in Bulk and Pharmaceutical Dosage Forms by Stability Indicating LC Method. Turkish Journal of Pharmaceutical Sciences, 11(1), 67-78. [Link]
-
Reddy, G. S., Reddy, A. P., & Reddy, B. V. (2012). Identification and structural elucidation of two process impurities and stress degradants in darifenacin hydrobromide active pharmaceutical ingredient by LC-ESI/MSn. Analyst, 137(7), 1683-1692. [Link]
-
Purdue University. (n.d.). Oxidation in Mass Spectrometry: Applications in Analyte Detection in Complex Mixtures. Retrieved from [Link]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
-
Prachayasittikul, S., Prachayasittikul, V., & Ruchirawat, S. (2013). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. Bioorganic & medicinal chemistry, 21(14), 4235–4242. [Link]
-
Saimalakondaiah, D., et al. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Pharma Research & Review, 3(10), 46-57. [Link]
-
Acchrom. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Retrieved from [Link]
-
De, A., & Bhaumik, S. (2005). Reaction kinetics for the degradation of phenol and chlorinate phenols using Fenton's reagent. Environmental Progress, 24(4), 407-414. [Link]
-
Li, H., et al. (2015). Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry. Molecules, 20(12), 22174-22183. [Link]
-
Chen, Y. F., et al. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. Molecules, 17(12), 14369-14381. [Link]
-
Scientific Research Publishing. (n.d.). Growth and Characterization of 8-Hydroxy Quinoline Nitrobenzoate. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Clioquinol. PubChem. Retrieved from [Link]
-
MDPI. (2022, January 18). Electrospun 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol)-Containing Poly(3-hydroxybutyrate)/Polyvinylpyrrolidone Antifungal Materials Prospective as Active Dressings against Esca. Retrieved from [Link]
-
Lara-Martín, P. A., et al. (2017). Degradation kinetics of pharmaceuticals and personal care products in surface waters: photolysis vs biodegradation. Science of The Total Environment, 590-591, 664-672. [Link]
-
Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 33(11), 20-31. [Link]
-
Novotna, K., et al. (2024). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. Molecules, 29(5), 1010. [Link]
-
Polish Journal of Environmental Studies. (n.d.). Phenols Degradation by Fenton Reaction in the Presence of Chlorides and Sulfates. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
ResearchGate. (n.d.). Characterization of four new photodegradation products of hydroxychloroquine through LC-PDA, ESI-MSn and LC-MS-TOF studies. Retrieved from [Link]
-
International Research Journal of Pharmacy and Medical Sciences. (n.d.). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]
-
Alogayl, A. A., et al. (2023). Forced degradation studies, elucidation of degradation pathways and degradation kinetics of Xylopic acid via LC and LC-MS/MS analyses. Journal of Pharmaceutical Sciences, 112(4), 1109-1118. [Link]
-
ResearchGate. (n.d.). Electrochemical oxidation coupled with liquid chromatography and mass spectrometry to study the oxidative stability of active pharmaceutical ingredients in solution: A comparison of off-line and on-line approaches. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and Catechol. Retrieved from [Link]
-
Al-Gabr, M. A., et al. (2013). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. BioMed Research International, 2013, 850730. [Link]
-
Li, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6510. [Link]
- Google Patents. (n.d.). US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine.
-
Wikipedia. (n.d.). 8-Hydroxyquinoline. Retrieved from [Link]
-
Sharma, M. K., et al. (2019). LC-HRMS studies on ruxolitinib degradation: a comprehensive approach during drug development. Analytical Methods, 11(46), 5873-5884. [Link]
-
Thermo Fisher Scientific. (2022, August 15). Qualitative LC MS HRMS Part 2 - Fragment confirmation for confidently confirming compounds [Video]. YouTube. [Link]
- Google Patents. (n.d.). CN109053569B - Method for synthesizing 8-hydroxyquinoline.
Sources
- 1. Clioquinol | C9H5ClINO | CID 2788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. researchgate.net [researchgate.net]
- 7. The oxidative neurotoxicity of clioquinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of clinafloxacin photodegradation products by LC-MS/MS and NMR [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. turkjps.org [turkjps.org]
- 12. Identification and structural elucidation of two process impurities and stress degradants in darifenacin hydrobromide active pharmaceutical ingredient by LC-ESI/MSn - Analyst (RSC Publishing) [pubs.rsc.org]
Solubility of 4-Bromo-2-methylquinolin-3-ol in common lab solvents
An In-depth Technical Guide to the Solubility of 4-Bromo-2-methylquinolin-3-ol in Common Laboratory Solvents
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the solubility characteristics of 4-bromo-2-methylquinolin-3-ol, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Given the limited availability of published quantitative solubility data for this specific molecule, this document synthesizes theoretical principles, physicochemical properties, and established experimental methodologies to offer predictive insights and a robust framework for empirical determination.
Introduction to 4-Bromo-2-methylquinolin-3-ol
4-Bromo-2-methylquinolin-3-ol is a substituted quinoline derivative. The quinoline scaffold is a prominent feature in many biologically active compounds and pharmaceuticals.[1] The specific substitutions on this core—a bromine atom at the 4-position, a methyl group at the 2-position, and a hydroxyl group at the 3-position—impart a unique combination of electronic and steric properties that dictate its behavior in solution.
Physicochemical Properties:
| Property | Value/Information | Source |
| Molecular Formula | C₁₀H₈BrNO | [2] |
| Molecular Weight | 238.08 g/mol | [2] |
| Appearance | Solid (predicted) | [3] |
| Topological Polar Surface Area (TPSA) | 33.12 Ų | [2] |
| LogP (Octanol-Water Partition Coefficient) | 3.01132 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
| SMILES | CC1=NC2=CC=CC=C2C(=C1O)Br | [2] |
Theoretical Framework for Solubility
The principle of "like dissolves like" is the cornerstone for predicting solubility. This principle states that substances with similar polarities are more likely to be soluble in one another. The polarity of 4-bromo-2-methylquinolin-3-ol is a composite of its structural features:
-
Quinoline Core: A bicyclic aromatic system that is largely nonpolar and contributes to solubility in organic solvents.
-
Hydroxyl Group (-OH): A polar functional group capable of acting as both a hydrogen bond donor and acceptor. This feature significantly enhances solubility in polar protic solvents like water and alcohols.
-
Bromine Atom (-Br): While electronegative, the bromine atom is also large and polarizable, contributing to the molecule's lipophilicity and enhancing its solubility in nonpolar and halogenated solvents.[3]
-
Methyl Group (-CH₃): A nonpolar, electron-donating group that increases the molecule's nonpolar character.
-
Nitrogen Atom (in the quinoline ring): A basic site that can be protonated in acidic solutions, leading to the formation of a more polar, water-soluble salt.
-
Phenolic Hydroxyl Group: The hydroxyl group attached to the quinoline ring is weakly acidic. In basic solutions, it can be deprotonated to form a phenoxide salt, which is significantly more polar and thus more soluble in aqueous media.
The calculated LogP of ~3.0 suggests that the compound is moderately lipophilic, indicating a preference for organic solvents over water. However, the presence of the hydroxyl group and the nitrogen atom allows for significant modulation of its solubility in aqueous solutions of varying pH.
Predicted Solubility Profile
Based on the structural analysis, the following table provides a qualitative prediction of the solubility of 4-bromo-2-methylquinolin-3-ol in a range of common laboratory solvents. For precise applications, experimental verification is strongly recommended.
| Solvent | Solvent Class | Predicted Solubility | Rationale |
| Water | Aqueous (Polar Protic) | Sparingly Soluble | The nonpolar quinoline core and bromine limit solubility, but the hydroxyl group allows for some interaction. |
| 5% Aqueous HCl | Aqueous (Acidic) | Soluble | The basic nitrogen in the quinoline ring will be protonated, forming a more polar and soluble hydrochloride salt. |
| 5% Aqueous NaOH | Aqueous (Basic) | Soluble | The acidic hydroxyl group will be deprotonated to form a more polar and soluble sodium salt. |
| Methanol / Ethanol | Alcohols (Polar Protic) | Soluble | The hydroxyl group of the alcohols can hydrogen bond with the solute's hydroxyl and nitrogen groups. |
| Acetone | Ketone (Polar Aprotic) | Soluble | A polar aprotic solvent that can interact with the polar groups of the solute without hydrogen bonding. |
| Dichloromethane (DCM) | Halogenated | Soluble | The bromine atom and the nonpolar core favor solubility in halogenated solvents. |
| Chloroform | Halogenated | Soluble | Similar to DCM, its polarity and ability to form weak hydrogen bonds will facilitate dissolution. |
| Tetrahydrofuran (THF) | Ether (Polar Aprotic) | Soluble | The ether oxygen can act as a hydrogen bond acceptor for the solute's hydroxyl group. |
| Diethyl Ether | Ether | Moderately Soluble | Less polar than THF, solubility may be lower but still significant due to the nonpolar regions of the molecule. |
| Ethyl Acetate | Ester (Polar Aprotic) | Soluble | A moderately polar solvent capable of dissolving the compound. |
| Toluene | Aromatic | Sparingly to Moderately Soluble | The aromatic nature of toluene will interact favorably with the quinoline ring system. |
| Hexanes / Heptane | Aliphatic (Nonpolar) | Insoluble to Sparingly Soluble | The high polarity of the hydroxyl group will likely prevent significant dissolution in nonpolar aliphatic solvents. |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide (Polar Aprotic) | Very Soluble | A highly polar aprotic solvent known for its ability to dissolve a wide range of organic compounds. |
| N,N-Dimethylformamide (DMF) | Amide (Polar Aprotic) | Very Soluble | Similar to DMSO, DMF is a powerful polar aprotic solvent. |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a standardized experimental protocol is essential. The following gravimetric method is a reliable approach.[4]
4.1. Materials and Equipment
-
4-Bromo-2-methylquinolin-3-ol
-
Selected solvents (high purity)
-
Analytical balance (±0.0001 g)
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Syringe filters (0.45 µm, solvent-compatible)
-
Glass syringes
-
Drying oven or vacuum oven
-
Pipettes and other standard laboratory glassware
4.2. Step-by-Step Procedure
-
Preparation: Add an excess amount of 4-bromo-2-methylquinolin-3-ol to a series of vials, ensuring there is undissolved solid at the bottom.
-
Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired solvent into each vial.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient time (e.g., 24-48 hours) to ensure saturation. The presence of undissolved solid should be confirmed.
-
Sampling: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle. Carefully withdraw a known volume of the supernatant using a pre-warmed (to the equilibration temperature) glass syringe.
-
Filtration: Immediately pass the solution through a 0.45 µm syringe filter into a pre-weighed vial. This step is crucial to remove any undissolved microcrystals.
-
Mass Determination of Saturated Solution: Record the mass of the filtered, saturated solution.
-
Solvent Evaporation: Place the vial in a drying oven (at a temperature below the boiling point of the solvent and the decomposition temperature of the compound) or a vacuum oven until the solvent has completely evaporated and the mass of the dried solute is constant.
-
Mass Determination of Solute: Record the final mass of the vial containing the dried solute.
-
Calculation:
-
Mass of solute = (Mass of vial + dried solute) - (Mass of empty vial)
-
Mass of solvent = (Mass of vial + saturated solution) - (Mass of vial + dried solute)
-
Solubility ( g/100 g solvent) = (Mass of solute / Mass of solvent) * 100
-
4.3. Safety Precautions
-
Handle 4-bromo-2-methylquinolin-3-ol in a well-ventilated area or a chemical fume hood.[5]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6]
-
The compound is expected to cause skin and eye irritation and may cause respiratory irritation.[2] Avoid inhalation of dust and contact with skin and eyes.[5]
-
Consult the Safety Data Sheet (SDS) for the specific solvents being used and handle them accordingly.
Visualizations
Diagram 1: Solubility Prediction Logic
Caption: Logical flow for predicting solubility based on molecular properties.
Diagram 2: Experimental Workflow for Solubility Determination
Caption: Step-by-step workflow for the gravimetric determination of solubility.
Conclusion
4-Bromo-2-methylquinolin-3-ol is a moderately lipophilic compound whose solubility is dictated by a balance of polar and nonpolar functionalities. It is predicted to be soluble in polar aprotic solvents (such as DMSO and DMF), alcohols, and halogenated solvents. Its solubility in aqueous media is expected to be low but can be significantly enhanced by adjusting the pH to form either the acidic salt (in HCl) or the basic salt (in NaOH). The provided experimental protocol offers a reliable method for researchers to determine precise quantitative solubility data, which is essential for applications in drug development, process chemistry, and material science.
References
-
Department of Chemistry, University of Calgary. Experiment: Solubility of Organic & Inorganic Compounds. [Link]
-
Faculty of Science, Universiti Teknologi Malaysia. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
School of Chemistry, Monash University. Solubility of Organic Compounds. [Link]
-
Elnaggara, N. N., Hamama, W. S., & Ghaith, E. A. (2025). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. RSC Advances. [Link]
-
Fisher Scientific. 3-Bromoquinoline Safety Data Sheet. [Link]
-
Wang, Z., et al. (2015). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisoquinolone. ResearchGate. [Link]
-
Zhang, T., et al. (2017). Determination and correlation of solubility of 4'-bromomethyl-2-cyanobiphenyl in acetone+ (ethanol, n-propanol, n-butanol) mixtures. ResearchGate. [Link]
Sources
- 1. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02813B [pubs.rsc.org]
- 2. chemscene.com [chemscene.com]
- 3. 4-Bromoquinolin-3-ol (32435-61-3) for sale [vulcanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. fishersci.fr [fishersci.fr]
- 6. static.cymitquimica.com [static.cymitquimica.com]
Methodological & Application
Application Note: A Detailed Experimental Protocol for the Synthesis of 4-Bromo-2-methylquinolin-3-ol
Abstract
This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of 4-Bromo-2-methylquinolin-3-ol, a valuable heterocyclic compound with potential applications in medicinal chemistry and drug development.[1][2] The synthesis is a two-step process commencing with the preparation of the precursor, 2-methylquinolin-3-ol, followed by a regioselective bromination at the C4 position. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering in-depth explanations of the underlying chemical principles, safety considerations, and characterization methods.
Introduction: The Significance of Quinolines
Quinoline scaffolds are a cornerstone in medicinal chemistry, forming the structural core of numerous natural alkaloids and synthetic compounds with a wide array of biological activities.[1] These activities include but are not limited to antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[1] The functionalization of the quinoline ring system allows for the fine-tuning of these biological effects. Specifically, halogenated quinolines, such as 4-Bromo-2-methylquinolin-3-ol, serve as versatile intermediates for further chemical modifications, enabling the exploration of novel therapeutic agents. The introduction of a bromine atom at the C4 position provides a reactive handle for cross-coupling reactions, allowing for the construction of more complex molecular architectures.
Reaction Scheme
The synthesis of 4-Bromo-2-methylquinolin-3-ol is achieved in two primary stages:
Step 1: Synthesis of 2-methylquinolin-3-ol
- This step involves the condensation of o-aminobenzaldehyde with chloroacetone in the presence of a base.[3]
Step 2: Bromination of 2-methylquinolin-3-ol
- This involves the regioselective electrophilic aromatic substitution of 2-methylquinolin-3-ol using a suitable brominating agent to yield the final product.[4][5]
Mechanistic Insights
The regioselectivity of the bromination in the second step is governed by the electronic properties of the substituents on the quinoline ring. The hydroxyl group at the C3 position is a strong activating group, donating electron density to the ring and making it more susceptible to electrophilic attack. The methyl group at the C2 position is a weaker activating group. The hydroxyl group strongly directs electrophilic substitution to the ortho and para positions. In this case, the C4 position is para to the hydroxyl group, making it the most electronically favorable site for bromination.
Experimental Protocol
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| o-Aminobenzaldehyde | Reagent | Sigma-Aldrich |
| Chloroacetone | Reagent | Sigma-Aldrich |
| Sodium hydroxide (NaOH) | ACS | Fisher Scientific |
| Zinc oxide (ZnO) | Reagent | Sigma-Aldrich |
| Tetrabutylammonium bromide | Reagent | Sigma-Aldrich |
| Tetrahydrofuran (THF) | Anhydrous | Sigma-Aldrich |
| N-Bromosuccinimide (NBS) | Reagent | Sigma-Aldrich |
| Acetic acid | Glacial | Fisher Scientific |
| Dichloromethane (DCM) | ACS | Fisher Scientific |
| Sodium bicarbonate (NaHCO₃) | ACS | Fisher Scientific |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS | Fisher Scientific |
| Deuterated chloroform (CDCl₃) | NMR grade | Cambridge Isotope Laboratories |
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer with heating mantle
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer
-
FT-IR spectrometer
-
Mass spectrometer
Step 1: Synthesis of 2-methylquinolin-3-ol
This procedure is adapted from the condensation reaction of o-aminobenzaldehyde and chloroacetone.[3]
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve o-aminobenzaldehyde (e.g., 10 mmol) and chloroacetone (e.g., 7.5 mmol) in tetrahydrofuran (THF, 50 mL). Add tetrabutylammonium bromide (e.g., 1.0 mmol) to the solution.
-
Base Addition: In a separate beaker, prepare a solution of sodium hydroxide (e.g., 7.5 mmol) and zinc oxide (e.g., 1.0 mmol) in water (20 mL).
-
Reaction: Add the aqueous basic solution to the THF solution dropwise with vigorous stirring at room temperature. The reaction is typically exothermic.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexane mixture).
-
Work-up: Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid. Extract the product with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Synthesis of 4-Bromo-2-methylquinolin-3-ol
This protocol is based on the general principle of electrophilic bromination of 3-hydroxyquinolines at the C4 position.[4][5]
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve the 2-methylquinolin-3-ol (e.g., 5 mmol) obtained from Step 1 in glacial acetic acid (20 mL).
-
Brominating Agent: In a separate container, dissolve N-Bromosuccinimide (NBS) (e.g., 5.5 mmol, 1.1 equivalents) in glacial acetic acid (10 mL). Note: NBS is a safer and more selective brominating agent than elemental bromine.[6]
-
Reaction: Add the NBS solution dropwise to the solution of 2-methylquinolin-3-ol at room temperature with constant stirring.
-
Monitoring: Monitor the reaction by TLC. The formation of a new, less polar spot should be observed.
-
Work-up: After the reaction is complete (typically within a few hours), pour the reaction mixture into ice-cold water (100 mL).
-
Isolation: The solid product that precipitates out is collected by vacuum filtration. Wash the solid with cold water and then with a cold, dilute solution of sodium bicarbonate to remove any remaining acetic acid.
-
Purification: The crude 4-Bromo-2-methylquinolin-3-ol can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Characterization of 4-Bromo-2-methylquinolin-3-ol
The structure and purity of the synthesized 4-Bromo-2-methylquinolin-3-ol should be confirmed by the following analytical techniques:
| Technique | Expected Observations |
| Melting Point | A sharp melting point is indicative of a pure compound. |
| ¹H NMR | The spectrum should show characteristic peaks for the aromatic protons and the methyl group. The disappearance of the proton signal at the C4 position confirms successful bromination. |
| ¹³C NMR | The spectrum will show the expected number of carbon signals, with the C4 carbon signal shifted due to the attachment of the bromine atom. |
| FT-IR | Characteristic absorption bands for the O-H stretch of the hydroxyl group and C-Br bond will be present. |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of 4-Bromo-2-methylquinolin-3-ol (C₉H₈BrNO), exhibiting the characteristic isotopic pattern for a bromine-containing compound. |
Safety and Handling
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling any chemicals.[7]
Chemical Hazards:
-
Chloroacetone: Is a lachrymator and is toxic. Handle only in a well-ventilated fume hood.
-
N-Bromosuccinimide (NBS): Is an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Glacial Acetic Acid: Is corrosive and can cause severe burns. Handle with care in a fume hood.
-
Bromine-containing compounds: Can be toxic and should be handled with caution.[7]
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Workflow and Reaction Mechanism Diagrams
Experimental Workflow
Caption: Experimental workflow for the two-step synthesis.
Bromination Reaction Mechanism
Caption: Simplified mechanism of electrophilic bromination.
Note: The images in the DOT script are placeholders and would need to be replaced with actual chemical structure images for rendering.
Conclusion
This application note details a reliable and reproducible two-step protocol for the synthesis of 4-Bromo-2-methylquinolin-3-ol. By providing a thorough explanation of the experimental procedure, mechanistic rationale, and necessary safety precautions, this guide aims to facilitate the work of researchers in organic and medicinal chemistry. The successful synthesis of this compound opens avenues for the development of novel quinoline-based derivatives with potential therapeutic applications.
References
-
Massoud, M. A. M., El Bialy, S. A., Bayoumi, W. A., & El Husseiny, W. M. (2014). New Synthons of 3-Hydroxyquinoline Derivatives Through SEAr. Letters in Organic Chemistry, 11(9), 693-699. [Link]
-
MDPI. (2024). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. [Link]
-
Bentham Science. (n.d.). New Synthons of 3-Hydroxyquinoline Derivatives Through SEAr. [Link]
-
Dolly Corporation. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. [Link]
-
Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]
-
MDPI. (2023). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. [Link]
Sources
- 1. acikerisim.gelisim.edu.tr [acikerisim.gelisim.edu.tr]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. eurekaselect.com [eurekaselect.com]
- 6. suru-chem.com [suru-chem.com]
- 7. researchportal.ulisboa.pt [researchportal.ulisboa.pt]
The Untapped Potential of 4-Bromo-2-methylquinolin-3-ol: A Versatile Scaffold for Medicinal Chemistry
Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery
The quinoline ring system, a fusion of a benzene and a pyridine ring, stands as a cornerstone in the edifice of medicinal chemistry.[1] Its rigid, planar structure and the presence of a nitrogen heteroatom provide a unique electronic and steric profile, making it a "privileged scaffold" capable of interacting with a diverse array of biological targets.[2] Quinoline derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[1][3]
The strategic functionalization of the quinoline core is paramount in modulating its biological activity. Halogenation, particularly bromination, is a widely employed strategy to enhance potency, modulate metabolic stability, and provide a reactive handle for further chemical elaboration.[4] Specifically, a bromine atom at the 4-position of the quinoline ring has been shown to be a valuable synthetic linchpin for the introduction of various substituents via cross-coupling reactions.[5]
This technical guide focuses on the application of a lesser-explored, yet highly promising building block: 4-Bromo-2-methylquinolin-3-ol . This molecule uniquely combines the advantageous features of a 4-bromoquinoline with a nucleophilic hydroxyl group at the 3-position and a methyl group at the 2-position, offering multiple avenues for chemical diversification and the development of novel therapeutic agents. While direct literature on this specific molecule is limited, this guide will provide a comprehensive overview of its potential applications and detailed protocols for its use, drawing upon the well-established chemistry of related quinoline derivatives.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties of 4-Bromo-2-methylquinolin-3-ol is essential for its effective use in synthesis and drug design.
| Property | Value | Source |
| CAS Number | 13235-12-6 | [6] |
| Molecular Formula | C₁₀H₈BrNO | [6] |
| Molecular Weight | 238.08 g/mol | [6] |
| Appearance | Solid (predicted) | |
| Storage | Sealed in dry, 2-8°C | [6] |
While detailed experimental spectroscopic data is not widely published, the expected spectral characteristics can be inferred from its structure.
Proposed Synthesis of 4-Bromo-2-methylquinolin-3-ol
A plausible synthetic route to 4-Bromo-2-methylquinolin-3-ol can be designed based on established methods for quinoline synthesis, such as the Conrad-Limpach or a modified Friedländer annulation. A potential pathway commencing from 2-bromoaniline and ethyl acetoacetate is outlined below.
Figure 1: Proposed synthetic pathway for 4-Bromo-2-methylquinolin-3-ol.
Experimental Protocol: Synthesis of 4-Bromo-2-methylquinolin-3-ol
Causality: This protocol is based on the well-established Conrad-Limpach reaction, which involves the condensation of an aniline with a β-ketoester to form a β-aminoacrylate, followed by thermal cyclization to the corresponding 4-quinolone. The final product exists in tautomeric equilibrium with the quinolin-3-ol form.
Materials:
-
2-Bromoaniline
-
Ethyl acetoacetate
-
Dowtherm A (or other high-boiling solvent)
-
Ethanol
-
Hydrochloric acid (catalytic amount)
Procedure:
-
Step 1: Synthesis of Ethyl 3-((2-bromophenyl)amino)but-2-enoate.
-
In a round-bottom flask, combine equimolar amounts of 2-bromoaniline and ethyl acetoacetate in ethanol.
-
Add a catalytic amount of hydrochloric acid.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
-
-
Step 2: Cyclization to 4-Bromo-2-methylquinolin-3(4H)-one.
-
Add the purified ethyl 3-((2-bromophenyl)amino)but-2-enoate to a high-boiling solvent such as Dowtherm A.
-
Heat the mixture to approximately 250°C for 30-60 minutes.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Cool the reaction mixture and dilute with a non-polar solvent (e.g., hexane) to precipitate the product.
-
Filter the solid, wash with the non-polar solvent, and dry to obtain the crude 4-bromo-2-methylquinolin-3(4H)-one.
-
-
Step 3: Tautomerization and Purification.
-
The product, 4-bromo-2-methylquinolin-3(4H)-one, will exist in equilibrium with its tautomer, 4-Bromo-2-methylquinolin-3-ol. The position of the equilibrium can be influenced by the solvent and pH.
-
Purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) to yield the desired product.
-
Application Notes and Protocols in Medicinal Chemistry
The trifunctional nature of 4-Bromo-2-methylquinolin-3-ol makes it a highly versatile scaffold for the generation of diverse chemical libraries. The bromine atom at the C4 position, the hydroxyl group at the C3 position, and the methyl group at the C2 position all offer opportunities for chemical modification.
Derivatization via the 4-Bromo Substituent
The bromine atom at the C4 position is a prime site for introducing molecular diversity through various cross-coupling reactions. This is particularly relevant as substitutions at the 4-position of the quinoline ring have been shown to be crucial for biological activity in several contexts.[5]
Figure 2: Key cross-coupling reactions for derivatization at the C4-position.
Causality: This palladium-catalyzed reaction is a robust method for forming carbon-carbon bonds between the sp²-hybridized carbon of the quinoline ring and an aryl or heteroaryl boronic acid. This allows for the introduction of a wide range of substituents that can modulate the pharmacological profile of the molecule.
Materials:
-
4-Bromo-2-methylquinolin-3-ol
-
Aryl or heteroaryl boronic acid (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)
-
Solvent (e.g., Dioxane/Water, Toluene, DMF)
Procedure:
-
To a degassed solution of 4-Bromo-2-methylquinolin-3-ol in the chosen solvent, add the aryl/heteroaryl boronic acid, palladium catalyst, and base.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-120°C for 2-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Derivatization via the 3-Hydroxyl Group
The hydroxyl group at the C3 position offers a nucleophilic site for etherification and esterification reactions, allowing for the introduction of various side chains that can influence solubility, cell permeability, and target binding.
Causality: This classic reaction allows for the formation of an ether linkage by reacting the deprotonated hydroxyl group (alkoxide) with an alkyl halide. This can be used to introduce alkyl or substituted alkyl chains.
Materials:
-
4-Bromo-2-methylquinolin-3-ol
-
Base (e.g., NaH, K₂CO₃)
-
Alkyl halide (e.g., alkyl iodide, bromide, or chloride)
-
Anhydrous solvent (e.g., DMF, THF)
Procedure:
-
Dissolve 4-Bromo-2-methylquinolin-3-ol in the anhydrous solvent under an inert atmosphere.
-
Add the base portion-wise at 0°C and stir for 30 minutes to form the alkoxide.
-
Add the alkyl halide and allow the reaction to warm to room temperature or heat as necessary.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the product by column chromatography.
Potential Biological Activities and Therapeutic Targets
While direct biological data for 4-Bromo-2-methylquinolin-3-ol is scarce, the extensive research on related quinoline derivatives allows for informed predictions of its potential therapeutic applications.
Anticancer Activity
The quinoline scaffold is a well-established pharmacophore in the design of anticancer agents. Many quinoline-based drugs function as kinase inhibitors, targeting enzymes that are crucial for cancer cell proliferation and survival.[7][8]
Potential Kinase Targets:
-
Epidermal Growth Factor Receptor (EGFR): Several 4-anilinoquinolines have shown potent EGFR inhibitory activity.[9] Derivatization of the 4-bromo position of our scaffold with various anilines could yield potent EGFR inhibitors.
-
Src Kinase: 4-Anilino-3-cyanobenzo[g]quinolines have been reported as Src kinase inhibitors.[10] The electronic properties of the 4-Bromo-2-methylquinolin-3-ol core could be favorable for targeting this kinase.
-
Phosphoinositide 3-kinase (PI3K): The quinoline and quinazoline scaffolds are present in numerous PI3K inhibitors.[11][12][13]
The table below summarizes the anticancer activity of some representative quinoline derivatives, highlighting the potential of this scaffold.
| Compound Class | Target/Mechanism | Cancer Cell Lines | Reference |
| 2-Morpholino-4-anilinoquinolines | Antitumor | HepG2 | [8] |
| Brominated 8-hydroxyquinolines | Topoisomerase I inhibition | C6, HeLa, HT29 | [14] |
| 4-Anilinoquinolines | Antitumor | HeLa, BGC823 | [9] |
| 2-Amino-4-hydroxyquinoline-3-carbonitriles | EGFR inhibition | A549, MCF-7 | [7] |
Anti-inflammatory and Immunomodulatory Activity
Certain quinoline derivatives have shown promise as anti-inflammatory agents. For example, 4-aminoquinoline-based compounds have been developed as inhibitors of Receptor-Interacting Protein Kinase 2 (RIPK2), a key mediator in immune signaling.[15] The versatile substitution pattern of 4-Bromo-2-methylquinolin-3-ol makes it an attractive starting point for the development of novel anti-inflammatory agents.
Conclusion and Future Directions
4-Bromo-2-methylquinolin-3-ol is a promising, yet under-explored, building block for medicinal chemistry. Its unique combination of a reactive bromine handle, a nucleophilic hydroxyl group, and the privileged quinoline scaffold provides a rich platform for the synthesis of diverse compound libraries. Based on the extensive body of literature on related quinoline derivatives, it is anticipated that derivatives of 4-Bromo-2-methylquinolin-3-ol will exhibit significant biological activities, particularly in the areas of oncology and immunology. The protocols and application notes provided in this guide are intended to empower researchers to unlock the full potential of this versatile molecule in the pursuit of novel therapeutics. Further investigation into the synthesis and biological evaluation of derivatives of 4-Bromo-2-methylquinolin-3-ol is highly encouraged.
References
-
Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. RSC Publishing. Available from: [Link]
-
Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. TÜBİTAK Academic Journals. Available from: [Link]
-
Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. National Center for Biotechnology Information. Available from: [Link]
-
Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. National Center for Biotechnology Information. Available from: [Link]
-
Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases. PubMed. Available from: [Link]
-
Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype. ScienceDirect. Available from: [Link]
-
Recent Advances in Quinoline Derivatives: Biological and Medicinal Insights. Wiley Online Library. Available from: [Link]
-
A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. ResearchGate. Available from: [Link]
-
Review on recent development of quinoline for anticancer activities. ScienceDirect. Available from: [Link]
-
Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers. Available from: [Link]
-
Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers. Available from: [Link]
-
Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. PubMed. Available from: [Link]
-
Multi kinase inhibitors. Otava Chemicals. Available from: [Link]
-
A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate. Available from: [Link]
-
Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. ResearchGate. Available from: [Link]
-
Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. MDPI. Available from: [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. National Center for Biotechnology Information. Available from: [Link]
-
Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. National Center for Biotechnology Information. Available from: [Link]
-
A specific inhibitor of phosphatidylinositol 3-kinase, 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002). PubMed. Available from: [Link]
-
4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors. PubMed. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]
- 6. chemscene.com [chemscene.com]
- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 8. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A specific inhibitor of phosphatidylinositol 3-kinase, 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Screening 4-Bromo-2-methylquinolin-3-ol for Anticancer Activity
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the systematic screening of 4-Bromo-2-methylquinolin-3-ol for potential anticancer activity. This document outlines a strategic, multi-phased experimental approach, beginning with broad in vitro cytotoxicity screening and progressing to detailed mechanistic and in vivo efficacy studies. The protocols herein are designed to be self-validating and are grounded in established methodologies to ensure data integrity and reproducibility.
Introduction: The Rationale for Screening 4-Bromo-2-methylquinolin-3-ol
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1] In oncology, quinoline derivatives have emerged as a promising class of therapeutics, demonstrating the ability to induce cancer cell death through diverse mechanisms, including cell cycle arrest, apoptosis, and the inhibition of angiogenesis. The anticancer potential of quinoline-based compounds has been extensively reviewed, with several derivatives progressing through clinical trials.[2]
The introduction of a bromine atom to the quinoline core has been suggested to enhance anticancer efficacy, a structure-activity relationship noted in some studies.[3][4] 4-Bromo-2-methylquinolin-3-ol is a novel compound within this chemical space. While its specific biological activities are largely unexplored, its structural features warrant a thorough investigation into its potential as an anticancer agent. This guide provides a systematic workflow to rigorously evaluate its cytotoxic and cytostatic effects and to elucidate its mechanism of action.
Physicochemical Properties and Handling of 4-Bromo-2-methylquinolin-3-ol
A thorough understanding of the test compound's properties is critical for accurate and reproducible experimental results.
Table 1: Physicochemical Properties of 4-Bromo-2-methylquinolin-3-ol
| Property | Value | Source |
| Molecular Formula | C₉H₆BrNO | [5] |
| Molecular Weight | 224.05 g/mol | [5] |
| Appearance | Solid | [5] |
| Storage | 2-8°C under an inert atmosphere | [5] |
| Solubility | The hydroxyl group suggests potential solubility in polar organic solvents such as DMSO and ethanol. The bromine atom contributes to lipophilicity.[5] Experimental determination of solubility in cell culture media is essential. | [5] |
Protocol 2.1: Preparation of Stock Solutions
-
Rationale: A well-characterized, stable stock solution is the foundation of reliable in vitro testing. Dimethyl sulfoxide (DMSO) is a common solvent for initial stock preparation due to its ability to dissolve a wide range of organic compounds.
-
Procedure:
-
Accurately weigh 10 mg of 4-Bromo-2-methylquinolin-3-ol.
-
Dissolve in an appropriate volume of sterile, anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C or -80°C, protected from light.
-
-
Quality Control: Before use, visually inspect the stock solution for any precipitation. The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
A Phased Approach to Anticancer Screening
A hierarchical screening strategy is employed to efficiently identify and characterize the anticancer properties of 4-Bromo-2-methylquinolin-3-ol. This approach minimizes resource expenditure by focusing detailed mechanistic studies on compounds that demonstrate initial promise.
Figure 1: A phased experimental workflow for anticancer drug screening.
Phase 1: In Vitro Cytotoxicity Screening
The initial step is to assess the compound's ability to inhibit the growth of cancer cells. A panel of human cancer cell lines from diverse tissue origins should be used to identify potential tumor-type specificity.
Protocol 4.1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Principle: This colorimetric assay measures the metabolic activity of cells.[6] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals, which are then solubilized for spectrophotometric quantification. The amount of formazan produced is proportional to the number of viable cells.[7]
-
Materials:
-
Selected human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], HeLa [cervical]).
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% penicillin-streptomycin.
-
4-Bromo-2-methylquinolin-3-ol stock solution (10 mM in DMSO).
-
MTT solution (5 mg/mL in sterile PBS).
-
DMSO or solubilization buffer.
-
96-well microplates.
-
Multichannel pipette.
-
Microplate reader.
-
-
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of 4-Bromo-2-methylquinolin-3-ol in complete medium. Remove the old medium from the plates and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Agitate the plate on a shaker for 15 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration.
-
Determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
-
Table 2: Representative Data Presentation for IC₅₀ Values (µM)
| Cell Line | 4-Bromo-2-methylquinolin-3-ol | Doxorubicin (Positive Control) |
| MCF-7 | Experimental Value | Known Value |
| A549 | Experimental Value | Known Value |
| HCT116 | Experimental Value | Known Value |
| HeLa | Experimental Value | Known Value |
Phase 2: Mechanistic Elucidation
If 4-Bromo-2-methylquinolin-3-ol demonstrates significant cytotoxicity (low micromolar or nanomolar IC₅₀ values) in Phase 1, the subsequent phase aims to unravel its mechanism of action.
Protocol 5.1: Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V.[9] Propidium iodide (PI), a DNA intercalating agent, can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[8]
-
Procedure:
-
Seed cells in 6-well plates and treat with 4-Bromo-2-methylquinolin-3-ol at concentrations around its IC₅₀ for 24-48 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.[10]
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry within one hour.[11]
-
Protocol 5.2: Cell Cycle Analysis
-
Principle: Many anticancer agents exert their effects by arresting the cell cycle at specific checkpoints (G1, S, or G2/M). Flow cytometry with PI staining of DNA allows for the quantification of cells in each phase of the cell cycle based on their DNA content.[12]
-
Procedure:
-
Treat cells as described in Protocol 5.1.
-
Harvest the cells and fix them in ice-cold 70% ethanol, adding it dropwise while vortexing to prevent clumping.[13]
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).[14]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
-
Protocol 5.3: Western Blot Analysis of Key Signaling Pathways
-
Principle: Western blotting is a powerful technique to investigate changes in the expression and activation (e.g., phosphorylation) of proteins involved in key cancer-related signaling pathways.[15][16]
-
Rationale for Target Selection: Based on the known mechanisms of quinoline derivatives, initial investigations could focus on pathways regulating apoptosis (e.g., Caspase-3, PARP, Bcl-2 family proteins) and cell cycle progression (e.g., cyclins, CDKs).[3]
-
Procedure:
-
Protein Extraction: Treat cells with 4-Bromo-2-methylquinolin-3-ol, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[17]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., cleaved Caspase-3, PARP, Cyclin B1, p-Akt, p-ERK) overnight at 4°C.[18]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. ijmphs.com [ijmphs.com]
- 3. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4-Bromoquinolin-3-ol (32435-61-3) for sale [vulcanchem.com]
- 6. scielo.br [scielo.br]
- 7. scielo.br [scielo.br]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 11. assaygenie.com [assaygenie.com]
- 12. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cancer.wisc.edu [cancer.wisc.edu]
- 15. medium.com [medium.com]
- 16. blog.championsoncology.com [blog.championsoncology.com]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Antimicrobial Assays of 4-Bromoquinoline Derivatives
Introduction: The Growing Imperative for Novel Antimicrobial Agents
The emergence of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. In this landscape, the exploration of novel antimicrobial scaffolds is not merely an academic pursuit but a critical necessity. Quinoline derivatives have long been a cornerstone of antimicrobial research, with their core structure forming the basis of many clinically significant drugs.[1] This is largely due to their established mechanism of action, which involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[2] The resulting disruption of these processes leads to bacterial cell death.
4-Bromoquinoline and its derivatives represent a promising avenue for the development of new antimicrobial agents. The bromine substituent at the 4-position can significantly influence the molecule's electronic properties and its interactions with target enzymes, potentially leading to enhanced antimicrobial activity or a modified spectrum of action.[3] Furthermore, the hydrophobic nature of the bromoquinoline core may facilitate its passage through bacterial cell membranes.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust in vitro evaluation of 4-bromoquinoline derivatives for their antimicrobial properties. It is designed to offer not just procedural steps, but also the underlying scientific rationale, ensuring that the generated data is both accurate and meaningful.
Physicochemical Properties and Handling of 4-Bromoquinoline Derivatives
4-Bromoquinoline is a solid at room temperature and is generally soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol.[4] Its poor aqueous solubility is a critical consideration for antimicrobial susceptibility testing.
Expert Insight: The hydrophobic nature of these compounds can lead to precipitation in aqueous microbiological media, resulting in inaccurate and non-reproducible minimum inhibitory concentration (MIC) values. Therefore, careful selection of a solvent and its final concentration in the assay is paramount. DMSO is a commonly used solvent, but its final concentration should typically not exceed 1-2% (v/v) in the final assay medium to avoid any intrinsic antimicrobial or inhibitory effects on bacterial growth. It is crucial to run a solvent-only control to ensure the observed antimicrobial activity is due to the compound and not the solvent.
Core Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination
The broth microdilution assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5] It provides a quantitative measure of the lowest concentration of a compound that inhibits the visible growth of a microorganism. This method is highly reproducible and amenable to high-throughput screening.
Scientific Principle
This assay involves challenging a standardized suspension of bacteria with serial dilutions of the test compound in a liquid growth medium. The MIC is determined by visual inspection of turbidity after a defined incubation period. The absence of visible growth in a well indicates that the concentration of the compound in that well is sufficient to inhibit bacterial growth.
Protocol: Broth Microdilution for 4-Bromoquinoline Derivatives
Materials:
-
Sterile 96-well round-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., ATCC quality control strains)
-
4-Bromoquinoline derivative stock solution (e.g., in DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)
-
McFarland 0.5 turbidity standard
-
Multichannel pipette
-
Plate reader (optional, for spectrophotometric reading)
Step-by-Step Procedure:
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the 4-bromoquinoline derivative in 100% DMSO at a concentration 100-fold higher than the highest desired final concentration.
-
In a sterile 96-well plate, add 100 µL of sterile CAMHB to all wells.
-
Add 2 µL of the compound stock solution to the first well of each row to be tested. This creates an initial 1:50 dilution.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate. Discard 100 µL from the last well.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate containing the compound dilutions. This will bring the final volume in each well to 200 µL and dilute the compound and DMSO by a further factor of 2.
-
Include the following controls on each plate:
-
Growth Control: Wells with CAMHB and bacterial inoculum only.
-
Sterility Control: Wells with CAMHB only.
-
Solvent Control: Wells with CAMHB, bacterial inoculum, and the highest concentration of DMSO used in the assay.
-
Positive Control: Wells with a known antibiotic (e.g., Ciprofloxacin) serially diluted and inoculated with the test organism.
-
-
Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
Following incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the 4-bromoquinoline derivative at which there is no visible growth.
-
Optionally, the results can be read using a microplate reader at 600 nm. The MIC is defined as the lowest concentration that inhibits ≥90% of the bacterial growth compared to the growth control.
-
Data Presentation: MIC Values
| Compound | Gram-Positive Bacteria (e.g., S. aureus ATCC 29213) MIC (µg/mL) | Gram-Negative Bacteria (e.g., E. coli ATCC 25922) MIC (µg/mL) |
| 4-Bromoquinoline Derivative 1 | [Insert Value] | [Insert Value] |
| 4-Bromoquinoline Derivative 2 | [Insert Value] | [Insert Value] |
| Ciprofloxacin (Control) | [Insert Value] | [Insert Value] |
Experimental Workflow: Broth Microdilution
Caption: Workflow for MIC determination by broth microdilution.
Qualitative Assessment: Agar Well Diffusion Assay
The agar well diffusion assay is a valuable preliminary method for screening the antimicrobial activity of novel compounds.[6] It is particularly useful for assessing compounds that may have poor solubility in aqueous media, as the diffusion through the agar can still reveal a zone of inhibition.
Scientific Principle
This method involves inoculating a solid agar medium with a standardized bacterial suspension. Wells are then created in the agar, and the test compound is added to these wells. During incubation, the compound diffuses radially into the agar, creating a concentration gradient. If the compound is effective against the test organism, a clear zone of growth inhibition will be observed around the well. The diameter of this zone is proportional to the antimicrobial activity and the diffusion characteristics of the compound.
Protocol: Agar Well Diffusion
Materials:
-
Sterile Petri dishes (90 mm or 150 mm)
-
Mueller-Hinton Agar (MHA)
-
Bacterial strains
-
4-Bromoquinoline derivative solution (in a suitable solvent like DMSO)
-
Positive control antibiotic solution
-
Sterile cork borer (6-8 mm diameter)
-
Sterile cotton swabs
Step-by-Step Procedure:
-
Preparation of Agar Plates:
-
Prepare MHA according to the manufacturer's instructions and pour it into sterile Petri dishes to a uniform depth of 4 mm.
-
Allow the agar to solidify completely.
-
-
Inoculation of Plates:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described for the broth microdilution assay.
-
Dip a sterile cotton swab into the standardized bacterial suspension and remove excess liquid by pressing it against the inside of the tube.
-
Evenly streak the entire surface of the MHA plate with the swab in three different directions to ensure confluent growth.
-
-
Well Preparation and Compound Application:
-
Using a sterile cork borer, create wells of 6-8 mm in diameter in the inoculated agar.
-
Carefully add a fixed volume (e.g., 50-100 µL) of the 4-bromoquinoline derivative solution into each well.
-
Also, prepare wells for a positive control (known antibiotic) and a negative control (solvent only).
-
-
Incubation and Measurement:
-
Allow the plates to stand for at least 1 hour at room temperature to permit the diffusion of the compounds before incubation.
-
Invert the plates and incubate at 35-37°C for 18-24 hours.
-
After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters.
-
Data Presentation: Zones of Inhibition
| Compound | Concentration (µ g/well ) | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli |
| 4-Bromoquinoline Derivative 1 | [Insert Value] | [Insert Value] | [Insert Value] |
| Positive Control (e.g., Ciprofloxacin) | [Insert Value] | [Insert Value] | [Insert Value] |
| Negative Control (Solvent) | N/A | 0 | 0 |
Advanced Assays for Mechanistic Insights
Time-Kill Kinetics Assay
This assay provides valuable information on the bactericidal or bacteriostatic nature of an antimicrobial agent over time.[7][8]
Scientific Principle: A standardized bacterial culture is exposed to a constant concentration of the test compound (typically at multiples of its MIC). At specified time intervals, aliquots are removed, serially diluted, and plated to determine the number of viable bacteria (CFU/mL). A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[7]
Protocol: Time-Kill Kinetics
-
Preparation:
-
Prepare a bacterial suspension in CAMHB adjusted to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Prepare tubes with the 4-bromoquinoline derivative at concentrations corresponding to 1x, 2x, and 4x the predetermined MIC. Also, prepare a growth control tube without the compound.
-
-
Execution:
-
Incubate the tubes at 37°C with shaking.
-
At time points 0, 2, 4, 6, 8, and 24 hours, remove an aliquot from each tube.
-
-
Enumeration:
-
Perform 10-fold serial dilutions of each aliquot in sterile saline or PBS.
-
Plate a defined volume of each dilution onto MHA plates.
-
Incubate the plates at 37°C for 18-24 hours and then count the colonies to determine the CFU/mL.
-
-
Analysis:
-
Plot the log10 CFU/mL against time for each concentration of the compound and the growth control.
-
Experimental Workflow: Time-Kill Assay
Caption: Workflow for the time-kill kinetics assay.
Checkerboard Assay for Synergy Testing
This assay is used to evaluate the interaction between two antimicrobial agents (e.g., a 4-bromoquinoline derivative and a known antibiotic).[9]
Scientific Principle: A two-dimensional array of serial dilutions of two compounds is prepared in a microtiter plate. The MIC of each compound alone and in combination is determined. The Fractional Inhibitory Concentration (FIC) index is then calculated to determine if the combination is synergistic, additive, indifferent, or antagonistic.
FIC Index Calculation: FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone) FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone) ΣFIC = FIC of Drug A + FIC of Drug B
Interpretation of ΣFIC:
-
Synergy: ΣFIC ≤ 0.5
-
Additive/Indifference: 0.5 < ΣFIC ≤ 4.0
-
Antagonism: ΣFIC > 4.0
Protocol: Checkerboard Assay
-
Plate Setup:
-
In a 96-well plate, prepare serial dilutions of the 4-bromoquinoline derivative along the x-axis and serial dilutions of a second antimicrobial agent along the y-axis.
-
Each well will contain a unique combination of concentrations of the two agents.
-
-
Inoculation and Incubation:
-
Inoculate the plate with a standardized bacterial suspension as described for the broth microdilution assay.
-
Include appropriate controls for each compound alone.
-
Incubate at 37°C for 16-20 hours.
-
-
Analysis:
-
Determine the MIC for each combination and for each compound alone.
-
Calculate the ΣFIC for each synergistic combination.
-
Quality Control and Standardization
Adherence to established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) is essential for the reproducibility and validity of antimicrobial susceptibility testing data.[5][10]
Recommended Quality Control Strains:
| Strain | ATCC Number | Gram Stain | Relevance |
| Staphylococcus aureus | 29213 | Gram-positive | Representative of Gram-positive cocci |
| Enterococcus faecalis | 29212 | Gram-positive | Important nosocomial pathogen |
| Escherichia coli | 25922 | Gram-negative | Common Gram-negative rod |
| Pseudomonas aeruginosa | 27853 | Gram-negative | Opportunistic pathogen, often MDR |
These strains should be tested in parallel with the experimental compounds to ensure the validity of the assay conditions and reagents. The resulting MICs for the control strains should fall within the acceptable ranges defined by CLSI or EUCAST.
Conclusion
The protocols outlined in this document provide a robust framework for the in vitro antimicrobial evaluation of 4-bromoquinoline derivatives. By starting with a precise determination of the MIC using broth microdilution, followed by qualitative assessment with agar well diffusion, and delving into mechanistic insights with time-kill and checkerboard assays, researchers can build a comprehensive profile of their novel compounds. Adherence to standardized methodologies and the inclusion of appropriate controls are paramount for generating high-quality, reproducible data that can confidently guide further drug development efforts in the critical fight against antimicrobial resistance.
References
-
Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]
-
An, S., et al. (2022). An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection. PMC. Retrieved from [Link]
-
Al-Shabib, N. A., et al. (2022). In Vitro and In Silico Approaches for the Evaluation of Antimicrobial Activity, Time-Kill Kinetics, and Anti-Biofilm Potential of Thymoquinone (2-Methyl-5-propan-2-ylcyclohexa-2,5-diene-1,4-dione) against Selected Human Pathogens. MDPI. Retrieved from [Link]
-
Singh, U. P., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. NIH. Retrieved from [Link]
-
Savoia, D. (2012). Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds. PMC. Retrieved from [Link]
-
CLSI. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. Retrieved from [Link]
-
EUCAST. (n.d.). Guidance Documents. Retrieved from [Link]
-
Demir, B., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC. Retrieved from [Link]
-
Metcalf, D., et al. (2025). In vitro and in vivo evaluation of the antimicrobial effectiveness of non‐medicated hydrophobic wound dressings. ResearchGate. Retrieved from [Link]
-
Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Retrieved from [Link]
-
Hrobonova, K., et al. (2025). (PDF) Modifications of agar diffusion method to determination of the antimicrobial effect of the herbal medicinal products. ResearchGate. Retrieved from [Link]
-
EUCAST. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Retrieved from [Link]
-
CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]
-
Leclercq, R., et al. (2025). (PDF) EUCAST expert rules in antimicrobial susceptibility testing. ResearchGate. Retrieved from [Link]
-
De la Cruz-Bértolo, J., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. NIH. Retrieved from [Link]
-
ResearchGate. (n.d.). Antibacterial activity of compounds 4a–r against gram-positive and gram-negative bacteria. Retrieved from [Link]
-
Al-Ghorbani, M., et al. (2022). Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds. MDPI. Retrieved from [Link]
-
Sal-Man, A., et al. (2023). Impacts of Hydrophobic Mismatch on Antimicrobial Peptide Efficacy and Bilayer Permeabilization. MDPI. Retrieved from [Link]
-
National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]
-
ResearchGate. (n.d.). Time-kill kinetics assay examining the time- and... Retrieved from [Link]
-
D'Arrigo, M., et al. (n.d.). New Broth Macrodilution Volatilization Method for Antibacterial Susceptibility Testing of Volatile Agents and Evaluation of Their Toxicity Using Modified MTT Assay In Vitro. MDPI. Retrieved from [Link]
-
Eloff, J. N. (2019). Avoiding pitfalls in determining antimicrobial activity of plant extracts and publishing the results. PMC. Retrieved from [Link]
-
EUCAST. (n.d.). EUCAST - Home. Retrieved from [Link]
-
EUCAST. (n.d.). Disk Diffusion and Quality Control. Retrieved from [Link]
-
Oyetayo, V. O. (2016). Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. PMC. Retrieved from [Link]
-
Smith, P., et al. (2025). (PDF) Standardization of a broth microdilution susceptibility testing method to determine inhibitory concentrations of aquatic bacteria. ResearchGate. Retrieved from [Link]
-
CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). Retrieved from [Link]
-
EUCAST. (n.d.). Clinical Breakpoint Tables. Retrieved from [Link]
-
Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. PMC. Retrieved from [Link]
-
Zotchev, S. B. (n.d.). Overview on Strategies and Assays for Antibiotic Discovery. MDPI. Retrieved from [Link]
-
Bîcu, E., et al. (n.d.). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. MDPI. Retrieved from [Link]
-
Aldred, K. J., et al. (n.d.). Mechanism of action of and resistance to quinolones. PMC. Retrieved from [Link]
-
CLSI. (2025). CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Retrieved from [Link]
-
Kahlmeter, G. (2021). Update from the European Committee on Antimicrobial Susceptibility Testing (EUCAST). PubMed. Retrieved from [Link]
-
Eco-Vector Journals Portal. (n.d.). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Retrieved from [Link]
-
WOAH - Asia. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]
-
ResearchGate. (2025). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. Retrieved from [Link]
-
APEC. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]
-
EUCAST. (n.d.). EUCAST -standardising antimicrobial susceptibility testing in Europe. Retrieved from [Link]
-
Akgul, O., et al. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. PMC. Retrieved from [Link]
-
Labtoo. (n.d.). Antimicrobial synergy study – checkerboard assay. Retrieved from [Link]
-
RJPBCS. (n.d.). Antimicrobial Studies of Sonneratia caseolaris Using Different Agar Diffusion Method. Retrieved from [https://www.rjpbcs.com/pdf/2016_7(5)/[11].pdf]([Link]11].pdf)
-
Orhan, G., et al. (2005). Synergy Tests by E Test and Checkerboard Methods of Antimicrobial Combinations against Brucella melitensis. NIH. Retrieved from [Link]
-
SciRP.org. (n.d.). State of the Art on Tannin-Based Micro-/Nano-Carriers as Drug Delivery Systems: A Comprehensive Review. Retrieved from [Link]
-
MDPI. (2023). Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) New and simplified method for drug combination studies by checkerboard assay. Retrieved from [Link]
Sources
- 1. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. analyse.eu [analyse.eu]
- 3. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Bromoquinoline - SRIRAMCHEM [sriramchem.com]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. emerypharma.com [emerypharma.com]
- 8. actascientific.com [actascientific.com]
- 9. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EUCAST: EUCAST - Home [eucast.org]
- 11. Avoiding pitfalls in determining antimicrobial activity of plant extracts and publishing the results - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Quinoline-Based Compounds
Introduction: The Quinoline Scaffold in Modern Drug Discovery
The quinoline ring system is a privileged heterocyclic scaffold that is a cornerstone of numerous pharmacologically active compounds. Its versatile structure has given rise to a wide array of drugs with diverse therapeutic applications, including anticancer, antimalarial, antibacterial, and antiviral activities. The inherent biological relevance of quinoline derivatives makes them a frequent focus of high-throughput screening (HTS) campaigns aimed at discovering novel lead compounds for drug development.
However, the unique physicochemical properties of quinoline-based compounds, particularly their propensity for autofluorescence, present distinct challenges in HTS. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing robust HTS protocols tailored for quinoline libraries. It emphasizes strategies to mitigate common assay interferences and ensure the generation of high-quality, reproducible data.
The Strategic HTS Workflow for Quinoline Libraries
A successful HTS campaign for quinoline compounds requires a multi-step, self-validating workflow designed to identify true hits while systematically eliminating false positives. The process begins with a primary screen to identify initial "actives," followed by a series of rigorous secondary and counter-screens to confirm activity and rule out assay interference.
Caption: Multi-parameter data analysis for hit prioritization.
Hit Prioritization Criteria:
A high-quality hit from a quinoline screen will typically exhibit the following characteristics:
-
Potent activity in the primary screen.
-
Confirmation of activity in a dose-response format.
-
No significant autofluorescence at the assay wavelengths.
-
No significant cytotoxicity (in cell-based assays).
-
Confirmed activity in a label-free orthogonal assay.
By following this rigorous, multi-step screening and validation workflow, researchers can confidently identify true, active quinoline-based compounds and minimize the time and resources spent on pursuing false positives. This systematic approach is crucial for the successful discovery of novel quinoline-based drug candidates.
References
-
BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current protocols in chemical biology, 2(4), 235–256. Retrieved from [Link]
-
Kaeßmann, M., & Lisurek, M. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS DISCOVERY: Advancing Life Sciences R & D, 26(8), 983-992. Retrieved from [Link]
-
EU-OPENSCREEN. (2021). High-Throughput Screening Quality Control General Guidelines. Retrieved from [Link]
-
Sygnature Discovery. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. Retrieved from [Link]
-
AstraZeneca. (2016). Chapter 1: HTS Methods: Assay Design and Optimisation. In High-Throughput Screening in Drug Discovery. Royal Society of Chemistry. Retrieved from [Link]
-
Iversen, P. W., Beck, B., Chen, Y. F., Dere, W., Devanarayan, V., Eastwood, B. J., ... & Zhong, Z. (2012). HTS Assay Validation. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
LinkedIn. (2023). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Retrieved from [Link]
-
Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S. J., Benink, H. A., Worzella, T. J., & Minor, L. K. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
Rob, T., et al. (2020). Workflow for High-throughput Screening of Enzyme Mutant Libraries Using Matrix-assisted Laser Desorption/Ionization Mass Spectrometry Analysis of Escherichia coli Colonies. JoVE (Journal of Visualized Experiments), (156), e60658. Retrieved from [Link]
-
Xia, M., et al. (2020). High-Throughput Screening to Predict Chemical-Assay Interference. Toxicological Sciences, 175(1), 113-126. Retrieved from [Link]
-
Corning Life Sciences. (n.d.). How to Determine Plate Format for High Throughput Screening. Retrieved from [Link]
-
Trevigen. (n.d.). HT Homogeneous PARP Inhibition Assay Kit. Retrieved from [Link]
-
Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. Retrieved from [Link]
-
Zhang, Y., et al. (2022). Protocol for high-throughput screening of SIRT7 inhibitors using fluorescent peptide technology. STAR Protocols, 3(2), 101338. Retrieved from [Link]
Application Notes and Protocols for Assessing the Viability of Cells Treated with Novel Quinoline Derivatives
Introduction: The Therapeutic Potential and Toxicological Screening of Quinoline Derivatives
Quinoline and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities.[1][2] These nitrogen-containing heterocyclic compounds are foundational to numerous synthetic drugs and have garnered significant attention for their potential as antimalarial, anti-inflammatory, antimicrobial, and notably, anticancer agents.[2] The anticancer mechanisms of quinoline derivatives are diverse, including the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways involved in cancer cell proliferation and survival.[1][3]
As researchers synthesize novel quinoline derivatives in the quest for more potent and selective anticancer therapeutics, a critical and indispensable step in the preclinical evaluation is the assessment of their cytotoxic effects.[4][5] Cell viability assays are fundamental tools in this process, providing quantitative data on how these novel compounds affect cell health.[6] This guide provides an in-depth overview and detailed protocols for robustly evaluating the cytotoxicity of novel quinoline derivatives, ensuring data integrity and reproducibility for researchers in drug discovery and development.
Choosing the Right Tool: A Guide to Selecting the Appropriate Cell Viability Assay
The selection of a cell viability assay is a critical decision that can significantly impact the interpretation of a compound's activity.[7][8] Different assays measure distinct cellular parameters, and understanding these differences is key to generating meaningful data.[7][9] For quinoline derivatives, which can interfere with cellular metabolism and mitochondrial function, a multi-assay approach is often recommended to obtain a comprehensive understanding of their cytotoxic profile.
Here, we explore the principles behind three commonly employed assays: the MTT, MTS, and Neutral Red uptake assays.
Tetrazolium Salt Reduction Assays: A Measure of Metabolic Activity
Tetrazolium-based assays, such as the MTT and MTS assays, are colorimetric methods that rely on the metabolic activity of viable cells to reduce a tetrazolium salt into a colored formazan product.[10]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay is considered a classic method for assessing cell viability.[11] In viable cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, cleave the tetrazolium ring of the yellow MTT salt, resulting in the formation of insoluble purple formazan crystals.[10] These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of metabolically active cells.[12]
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay: The MTS assay is a second-generation tetrazolium assay that offers a more streamlined workflow.[13][14] Unlike MTT, the formazan product of MTS reduction is soluble in cell culture medium, eliminating the need for a solubilization step.[13][14] This is achieved through the use of an intermediate electron coupling reagent.[13]
Neutral Red Uptake Assay: Assessing Lysosomal Integrity
The Neutral Red (NR) uptake assay is a cytotoxicity test based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.[15][16] This process is dependent on the maintenance of a proton gradient and an active lysosomal membrane. When cells are damaged or undergo apoptosis or necrosis, their ability to retain the dye is diminished.[17] The amount of dye extracted from the cells is quantified spectrophotometrically and correlates with the number of viable cells.[15]
ATP-Based Luminescent Assays: A Direct Measure of Viable Cells
A highly sensitive alternative is the measurement of intracellular ATP. ATP is a fundamental indicator of metabolically active cells, as it is rapidly depleted upon cell death.[18][19] Assays like the CellTiter-Glo® Luminescent Cell Viability Assay utilize a thermostable luciferase to generate a luminescent signal that is proportional to the amount of ATP present.[19][20] This "add-mix-measure" format is rapid, highly sensitive, and less prone to artifacts from compound interference compared to colorimetric assays.[7][18][19]
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed for a 96-well plate format, which is amenable to high-throughput screening. It is crucial to optimize seeding density and incubation times for each cell line to ensure that cells are in the logarithmic growth phase during the experiment.[21]
Protocol 1: MTT Cell Viability Assay
This protocol provides a detailed procedure for assessing cell viability using the MTT assay.
Caption: Workflow for the MTT cytotoxicity assay.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Cell culture medium
-
Quinoline derivatives stock solutions
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
-
Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 2.5 x 10³ to 1 x 10⁵ cells/well) in a final volume of 100 µL of culture medium.[4] Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the novel quinoline derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO, typically <0.5%) and untreated control wells.[21]
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[11]
-
Formazan Formation: Incubate the plate for 1 to 4 hours at 37°C, allowing the metabolically active cells to convert MTT into formazan crystals.[18]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[18] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete solubilization.[13]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment by comparing the absorbance of the treated wells to the untreated control wells. Plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: MTS Cell Viability Assay
This protocol outlines the procedure for the MTS assay, a more convenient alternative to the MTT assay.
Caption: Workflow for the MTS cytotoxicity assay.
-
MTS solution (containing an electron coupling reagent like PES)[13]
-
Cell culture medium
-
Quinoline derivatives stock solutions
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.
-
MTS Addition: After the compound incubation period, add 20 µL of the MTS solution to each well containing 100 µL of culture medium.[18]
-
Incubation: Incubate the plate for 1 to 4 hours at 37°C.[13][18] The optimal incubation time may vary depending on the cell type and density.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.[13][14]
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value as described in the MTT protocol.
Protocol 3: Neutral Red Uptake Assay
This protocol details the steps for assessing cytotoxicity based on lysosomal integrity.
Caption: Workflow for the Neutral Red uptake assay.
-
Neutral Red solution (e.g., 0.33 g/L in ultra-pure water)[17]
-
Cell culture medium
-
Quinoline derivatives stock solutions
-
DPBS (without calcium and magnesium)
-
Dye extraction solution (e.g., 1% acetic acid in 50% ethanol)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.
-
Neutral Red Incubation: After the treatment period, remove the culture medium and add medium containing Neutral Red to each well. Incubate for approximately 2 hours.[15]
-
Washing: After incubation, wash the cells to remove any unincorporated dye.
-
Dye Extraction: Add the dye extraction solution to each well and incubate with gentle shaking to extract the dye from the lysosomes of viable cells.
-
Absorbance Measurement: Measure the absorbance of the extracted dye using a spectrophotometer at a wavelength of 540 nm.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value as described in the MTT protocol.
Data Presentation and Interpretation
The primary endpoint for these assays is typically the IC₅₀ value, which represents the concentration of a compound that causes a 50% reduction in cell viability. These values are crucial for comparing the cytotoxic potency of different quinoline derivatives.
Table 1: Example Cytotoxicity Data for Novel Quinoline Derivatives
| Compound ID | Cell Line | Incubation Time (h) | Assay | IC₅₀ (µM) |
| Q-Derivative 1 | MCF-7 (Breast) | 48 | MTT | 12.5 |
| Q-Derivative 1 | HeLa (Cervical) | 48 | MTT | 25.1 |
| Q-Derivative 2 | MCF-7 (Breast) | 48 | MTT | 5.8 |
| Q-Derivative 2 | HeLa (Cervical) | 48 | MTT | 10.3 |
| Q-Derivative 3 | MCF-7 (Breast) | 48 | MTS | 8.2 |
| Q-Derivative 3 | HeLa (Cervical) | 48 | MTS | 15.7 |
Ensuring Data Integrity: Self-Validating Systems and Troubleshooting
To ensure the trustworthiness of the results, it is essential to incorporate proper controls and be aware of potential artifacts.
-
Compound Interference: Quinoline derivatives can sometimes interfere with the assay chemistry. For example, some compounds may directly reduce tetrazolium salts or have an intrinsic color that interferes with absorbance readings.[18] To test for this, run parallel experiments with the compounds in cell-free medium.[18]
-
Solvent Effects: The solvent used to dissolve the quinoline derivatives (commonly DMSO) can be toxic to cells at higher concentrations. Always include a vehicle control with the highest concentration of the solvent used in the experiment.[21] The final concentration of DMSO should typically be kept below 0.5%.[21]
-
Cell Density: The linear relationship between cell number and signal can be lost if cells become confluent or if the cell density is too low.[18][21] It is imperative to determine the optimal seeding density for each cell line and assay.
-
Reproducibility: To ensure reproducibility, use cells that are in the logarithmic growth phase, prepare fresh reagents, and maintain consistent incubation times across experiments.[21]
Conclusion
The evaluation of cytotoxicity is a cornerstone of anticancer drug discovery. The assays detailed in this guide provide robust and reliable methods for assessing the effects of novel quinoline derivatives on cell viability. By understanding the principles behind each assay, adhering to meticulous protocols, and incorporating appropriate controls, researchers can generate high-quality, reproducible data to advance the development of the next generation of quinoline-based cancer therapeutics.
References
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Available at: [Link]
-
Ahmad, A., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 180, 545-559. Available at: [Link]
-
Chen, Y., et al. (2020). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Cancers, 12(10), 2829. Available at: [Link]
-
Ochał, Z., et al. (2022). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. Molecules, 27(3), 1018. Available at: [Link]
-
Repetto, G., et al. (2008). Neutral red uptake assay for the estimation of cell viability/cytotoxicity. Nature Protocols, 3(7), 1125-1131. Available at: [Link]
-
BioVision. (n.d.). MTS Cell Proliferation Assay Kit User Manual. Available at: [Link]
-
Springer Nature. (n.d.). MTT Assay Protocol. Available at: [Link]
-
AxisPharm. (2024). Complete Guide to Choosing the Right Cell Viability Assay. Available at: [Link]
-
Single Use Support. (2023). Cell viability & viability assays: 7 facts to be aware of. Available at: [Link]
-
Assay Genie. (n.d.). Neutral Red Cell Cytotoxicity Assay Kit. Available at: [Link]
-
News-Medical.Net. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay - To determine the number of viable cells in culture. Available at: [Link]
-
Ghasemi, M., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International Journal of Molecular Sciences, 22(23), 12827. Available at: [Link]
-
Kumar, S., & Singh, B. (2018). Comprehensive review on current developments of quinoline-based anticancer agents. Future Journal of Pharmaceutical Sciences, 4(1), 1-13. Available at: [Link]
-
G, Amrithanjali., et al. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 127-135. Available at: [Link]
-
Karrouchi, K., et al. (2020). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 10(49), 29434-29452. Available at: [Link]
-
Yilmaz, V. T., et al. (2022). Evaluation of Cytotoxic Activity of Small Aminated Quinolinequinones In Vitro as Anti-Cancer Molecules. Molecules, 27(21), 7500. Available at: [Link]
-
ResearchGate. (2008). (PDF) Repetto G, del Peso A, Zurita JL.. Neutral red uptake assay for the estimation of cell viability/cytotoxicity. Nat Protoc 3: 1125-1131. Available at: [Link]
-
ResearchGate. (n.d.). Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. susupport.com [susupport.com]
- 7. Cell Viability Guide | How to Measure Cell Viability [promega.jp]
- 8. Complete Guide to Choosing the Right Cell Viability Assay | AxisPharm [axispharm.com]
- 9. Cell viability assay selection guide | Abcam [abcam.com]
- 10. MTT assay overview | Abcam [abcam.com]
- 11. atcc.org [atcc.org]
- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 13. broadpharm.com [broadpharm.com]
- 14. cohesionbio.com [cohesionbio.com]
- 15. Neutral red uptake assay for the estimation of cell viability/cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. qualitybiological.com [qualitybiological.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 20. promega.com [promega.com]
- 21. benchchem.com [benchchem.com]
Application Notes and Protocols for the Purification of 4-Bromo-2-methylquinolin-3-ol
Abstract
This comprehensive guide provides detailed application notes and robust protocols for the purification of 4-Bromo-2-methylquinolin-3-ol, a key intermediate in pharmaceutical synthesis. Recognizing the critical impact of purity on reaction yields, impurity profiles, and the overall success of drug development pipelines, this document outlines three primary purification techniques: recrystallization, silica gel column chromatography, and preparative High-Performance Liquid Chromatography (HPLC). The protocols are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying chemical principles that govern separation and purification. This ensures that the methodologies are not only replicable but also adaptable to varying scales and purity requirements.
Introduction: The Importance of Purity for 4-Bromo-2-methylquinolin-3-ol
4-Bromo-2-methylquinolin-3-ol (CAS No. 13235-12-6) is a substituted quinolinol derivative of significant interest in medicinal chemistry.[1] The quinoline scaffold is a cornerstone in the development of a wide array of therapeutic agents, exhibiting antimalarial, antibacterial, and anticancer properties.[2] The specific substitution pattern of 4-Bromo-2-methylquinolin-3-ol, featuring a bromine atom at the 4-position, a methyl group at the 2-position, and a hydroxyl group at the 3-position, creates a unique electronic and steric profile, making it a valuable precursor for further chemical modifications.
The purity of this intermediate is paramount. Impurities, which can include unreacted starting materials, regioisomers, or byproducts from the synthesis, can lead to undesirable side reactions, reduced yields in subsequent steps, and the introduction of difficult-to-remove related substances in the final active pharmaceutical ingredient (API). This guide provides the necessary tools to achieve high-purity 4-Bromo-2-methylquinolin-3-ol, ensuring the integrity and reproducibility of your research and development efforts.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 4-Bromo-2-methylquinolin-3-ol is fundamental to designing effective purification strategies.
| Property | Value/Description | Source |
| CAS Number | 13235-12-6 | [1] |
| Molecular Formula | C₁₀H₈BrNO | [1] |
| Molecular Weight | 238.08 g/mol | [1] |
| Appearance | Expected to be a solid at room temperature. | [3] |
| Polarity | Possesses both a polar hydroxyl group and a lipophilic bromo-methyl-quinoline core. | [3] |
| Solubility | Expected to be soluble in polar organic solvents and sparingly soluble in non-polar solvents and water. | [3][4] |
| Storage | Store under inert gas at 2-8°C. | [3] |
Anticipated Impurities
While a specific synthesis for 4-Bromo-2-methylquinolin-3-ol is not detailed in readily available literature, we can infer the likely impurity profile from the synthesis of its precursors, such as 2-methylquinolin-3-ol, and general bromination reactions of quinolines.
A plausible synthetic route involves the condensation of o-aminobenzaldehyde with chloroacetone to form 2-methylquinolin-3-ol,[5] followed by bromination.
Potential Impurities Include:
-
Unreacted Starting Materials: o-aminobenzaldehyde, chloroacetone, and 2-methylquinolin-3-ol.
-
Regioisomers: Bromination of the quinoline ring could potentially occur at other positions, leading to isomeric impurities.[6]
-
Over-brominated Products: Di- or tri-brominated quinolinol species.[7]
-
Byproducts from Decomposition: Quinoline derivatives can be sensitive to harsh reaction conditions.
The choice of purification method will depend on the nature and quantity of these impurities.
Purification Strategy Overview
The selection of a purification technique is a balance between the desired purity, the scale of the purification, and the available resources. A typical workflow for purifying 4-Bromo-2-methylquinolin-3-ol is presented below.
Caption: General purification workflow for 4-Bromo-2-methylquinolin-3-ol.
Recrystallization: For Bulk Purification
Recrystallization is a powerful and economical technique for removing a moderate amount of impurities from a solid compound.[2]
Principle of Recrystallization
The principle of recrystallization is based on the differential solubility of a compound and its impurities in a given solvent at different temperatures.[8] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will have a high capacity for it at an elevated temperature. Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).[9]
Solvent Selection
The "like dissolves like" principle is a good starting point. Given the polar hydroxyl group and the less polar aromatic core of 4-Bromo-2-methylquinolin-3-ol, a moderately polar solvent or a mixed solvent system is likely to be effective.
Recommended Solvents for Screening:
-
Ethanol
-
Isopropanol
-
Acetone
-
Ethyl Acetate
-
Toluene
-
Ethanol/Water mixture
-
Ethyl Acetate/Hexane mixture[10]
Protocol for Recrystallization
-
Solvent Screening: In small test tubes, add ~20-30 mg of the crude product and test its solubility in a few drops of the selected solvents at room temperature and upon heating. The ideal solvent will show poor solubility at room temperature and complete dissolution upon heating.
-
Dissolution: Place the crude 4-Bromo-2-methylquinolin-3-ol in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to a gentle boil with stirring. Continue adding the hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration using a fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Silica Gel Column Chromatography: For High Purity
Column chromatography is a versatile technique for separating compounds with different polarities. It is particularly useful for removing impurities that have similar solubility profiles to the target compound, making them difficult to separate by recrystallization.
Principle of Column Chromatography
Column chromatography relies on the differential partitioning of components in a mixture between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture). Silica gel is a polar adsorbent. Non-polar compounds will have a weak affinity for the silica gel and will be eluted quickly by a non-polar mobile phase. Polar compounds will adhere more strongly to the silica gel and will require a more polar mobile phase to be eluted.
Given that 4-Bromo-2-methylquinolin-3-ol has a polar hydroxyl group, it is expected to have a moderate to strong interaction with the silica gel.
Protocol for Column Chromatography
Caption: Workflow for column chromatography purification.
-
Thin-Layer Chromatography (TLC) Analysis: Before running the column, determine the optimal mobile phase composition using TLC. Spot the crude material on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane/ethyl acetate or dichloromethane/diethyl ether). The ideal solvent system will give the target compound an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 100% hexane). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.
-
Elution: Begin eluting the column with the less polar solvent. Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds based on their polarity. The less polar impurities will elute first, followed by the 4-Bromo-2-methylquinolin-3-ol, and then any more polar impurities.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 4-Bromo-2-methylquinolin-3-ol.
Preparative HPLC: For the Highest Purity
For applications requiring the highest level of purity, such as the preparation of analytical standards or for late-stage drug development, preparative HPLC is the method of choice.
Principle of Preparative HPLC
Preparative HPLC operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to isolate and collect significant quantities of the target compound.[7] Reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol), is a common and effective method for purifying polar to moderately polar organic molecules. In this mode, polar compounds elute earlier, while less polar compounds are retained more strongly.
Protocol for Preparative HPLC
-
Analytical Method Development: First, develop an analytical HPLC method to achieve good separation between 4-Bromo-2-methylquinolin-3-ol and its impurities. A C18 column is a good starting point. The mobile phase will typically consist of an aqueous component (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic modifier (e.g., acetonitrile or methanol).
-
Method Scale-Up: Scale up the analytical method to the preparative scale. This involves adjusting the flow rate and injection volume based on the dimensions of the preparative column.
-
Sample Preparation: Dissolve the partially purified product (from recrystallization or column chromatography) in the mobile phase or a compatible solvent. Filter the sample solution to remove any particulate matter.
-
Purification and Fraction Collection: Inject the sample onto the preparative HPLC system. Monitor the elution profile using a UV detector and collect the fraction corresponding to the peak of the 4-Bromo-2-methylquinolin-3-ol.
-
Product Recovery: Combine the collected pure fractions. The organic solvent can be removed by rotary evaporation. If the mobile phase contains non-volatile buffers, a subsequent desalting step (e.g., solid-phase extraction or liquid-liquid extraction) may be necessary. For volatile acidic modifiers like formic acid, lyophilization can be an effective way to obtain the final solid product.
Summary and Comparison of Techniques
| Technique | Primary Use | Purity Achieved | Throughput | Key Advantage |
| Recrystallization | Bulk purification, initial cleanup | Good to High | High | Cost-effective, scalable |
| Column Chromatography | High-purity separation | High to Very High | Medium | Versatile, good for complex mixtures |
| Preparative HPLC | Final polishing, analytical standards | Very High to Ultra-High | Low | Highest resolution and purity |
References
- Google Patents. (n.d.). CN109096185A - A kind of synthetic method of the bromo- quinoline of 4-.
-
Kivei, A. D., et al. (2018). Bromination of 2-phenyl-1,2,3,4-tetrahydroquinolines. ResearchGate. Retrieved January 25, 2026, from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved January 25, 2026, from [Link]
-
PubChem. (n.d.). 2-methylquinolin-3-ol. Retrieved January 25, 2026, from [Link]
-
International Journal for Multidisciplinary Research. (2023). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. Retrieved January 25, 2026, from [Link]
-
Chemistry LibreTexts. (2021). 2.1: Recrystallization. Retrieved January 25, 2026, from [Link]
-
Lee, S. H., et al. (2013). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. ResearchGate. Retrieved January 25, 2026, from [Link]
-
Martinez, R., et al. (2024). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. MDPI. Retrieved January 25, 2026, from [Link]
-
Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Retrieved January 25, 2026, from [Link]
- Google Patents. (n.d.). CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution.
-
Pharmaffiliates. (n.d.). Quinoline-impurities. Retrieved January 25, 2026, from [Link]
-
Curran, D. P., et al. (2010). Substitution Reactions at Tetracoordinate Boron: Synthesis of N-Heterocyclic Carbene Boranes with Boron−Heteroatom Bonds. Journal of the American Chemical Society. Retrieved January 25, 2026, from [Link]
-
Bolt, D. (2019). Synthesis and Reactions of N-Heterocyclic Carbene Boranes. D-Scholarship@Pitt. Retrieved January 25, 2026, from [Link]
-
Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Retrieved January 25, 2026, from [Link]
- Google Patents. (n.d.). US2474823A - Quinoline compounds and process of making same.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 25, 2026, from [Link]
-
Scholars Middle East Publishers. (2020). Research Progress on N-heterocyclic Carbene Boranes. Retrieved January 25, 2026, from [Link]
-
IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved January 25, 2026, from [Link]
-
SIELC Technologies. (n.d.). Separation of Heptadecane,1-bromo- on Newcrom R1 HPLC column. Retrieved January 25, 2026, from [Link]
- Google Patents. (n.d.). WO2018234184A1 - PROCESS FOR THE PREPARATION OF 2,3,4-TRISUBSTITUTED QUINOLINES.
-
Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. (2024). RSC Publishing. Retrieved January 25, 2026, from [Link]
-
University of Warwick. (n.d.). Principles in preparative HPLC. Retrieved January 25, 2026, from [Link]
-
International Journal of Chemical and Pharmaceutical Analysis. (2014). A Comprehensive Review for the Learners and Users: Preparative High Performance Liquid Chromatography. Retrieved January 25, 2026, from [Link]
-
Chemistry LibreTexts. (n.d.). Recrystallization. Retrieved January 25, 2026, from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved January 25, 2026, from [Link]
-
Columbia University. (n.d.). Column Chromatography. Retrieved January 25, 2026, from [Link]
-
University of Colorado Boulder. (n.d.). 4. Crystallization. Retrieved January 25, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mt.com [mt.com]
- 3. PubChemLite - 2-methylquinolin-3-ol (C10H9NO) [pubchemlite.lcsb.uni.lu]
- 4. ijfmr.com [ijfmr.com]
- 5. 2-methylquinolin-3-ol synthesis - chemicalbook [chemicalbook.com]
- 6. acgpubs.org [acgpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. saudijournals.com [saudijournals.com]
Application Notes and Protocols for the Analytical Characterization of Quinolinols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinolinols, a class of heterocyclic aromatic organic compounds, are of significant interest in medicinal chemistry, materials science, and analytical chemistry. Their derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and neuroprotective properties. The accurate and precise characterization of quinolinols is paramount for drug discovery, quality control of pharmaceuticals, and understanding their metabolic fate and environmental impact. This guide provides a comprehensive overview of the principal analytical techniques for the characterization of quinolinols, complete with detailed protocols and expert insights into method selection and optimization.
High-Performance Liquid Chromatography (HPLC) with UV Detection
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of quinolinols in various matrices.[1] Coupled with a Ultraviolet (UV) detector, it offers a robust, reliable, and widely accessible method for routine analysis.
Scientific Principles and Expert Insights
The separation of quinolinols by HPLC is typically achieved using reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. The choice of mobile phase, often a mixture of acetonitrile or methanol and an aqueous buffer, is critical for achieving optimal separation. The pH of the mobile phase plays a crucial role in the retention and peak shape of quinolinols, as their ionization state is pH-dependent. Acidic modifiers like phosphoric acid or formic acid are often added to the mobile phase to suppress the ionization of the quinolinol hydroxyl group and the basic nitrogen atom, leading to better peak symmetry and retention.[2]
The chelating properties of some quinolinols, such as 8-hydroxyquinoline, can lead to peak tailing and poor reproducibility due to interactions with trace metals in the HPLC system.[2] The use of a high-purity stationary phase and the addition of a competing chelating agent to the mobile phase can mitigate these effects.
Data Presentation: HPLC-UV Performance for Quinolinol Analysis
| Analyte | Stationary Phase | Mobile Phase | Detection Wavelength (nm) | Linearity Range | Limit of Detection (LOD) | Reference |
| 8-Hydroxyquinoline | Primesep 200 (4.6 x 150 mm, 5 µm) | 30% Acetonitrile with 0.1% H3PO4 | 250 | Not Specified | Not Specified | [2] |
| 5-chloro-8-hydroxyquinoline | ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) | Acetonitrile:0.1% o-phosphoric acid (55:45 v/v) | 247 | Not Specified | Not Specified | |
| 5,7-dichloro-8-hydroxyquinoline | ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) | Acetonitrile:0.1% o-phosphoric acid (55:45 v/v) | 247 | Not Specified | Not Specified | |
| Clioquinol (CQN) | Bondclone phenyl (300 x 3.9 mm, 10 µm) | Acetonitrile:Methanol:Water (3:3:4 v/v/v) with 0.005% w/v Pd(II)-chloride, pH 3.7 | 282 | 0.05-1.8 µg/mL | 4.8 ng/mL | [3] |
| Iodoquinol (IQN) | Bondclone phenyl (300 x 3.9 mm, 10 µm) | Acetonitrile:Methanol:Water (3:3:4 v/v/v) with 0.005% w/v Pd(II)-chloride, pH 3.7 | 285 | 0.1-3.0 µg/mL | 6.4 ng/mL | [3] |
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for the HPLC-UV analysis of quinolinols.
Detailed Protocol: HPLC-UV Determination of 8-Hydroxyquinoline
This protocol is a representative method for the analysis of 8-hydroxyquinoline in a pharmaceutical formulation.
1. Materials and Reagents:
-
8-Hydroxyquinoline reference standard
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Sample containing 8-hydroxyquinoline
2. Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Sonicator
-
pH meter
3. Preparation of Solutions:
-
Mobile Phase: Prepare a mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 30:70 v/v). Degas the mobile phase by sonication or vacuum filtration. The use of phosphoric acid ensures the protonation of 8-hydroxyquinoline, leading to a sharp, symmetrical peak.[2]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 8-hydroxyquinoline reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired calibration range.
4. Sample Preparation:
-
Accurately weigh a portion of the sample equivalent to about 10 mg of 8-hydroxyquinoline.
-
Transfer the sample to a 10 mL volumetric flask and add approximately 7 mL of methanol.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Make up the volume to the mark with methanol and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection.
5. Chromatographic Conditions:
-
Column: C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile: 0.1% Phosphoric Acid (30:70 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 250 nm
-
Column Temperature: Ambient
6. Data Analysis:
-
Inject the working standard solutions to construct a calibration curve by plotting the peak area against the concentration.
-
Inject the sample solution and determine the peak area of 8-hydroxyquinoline.
-
Calculate the concentration of 8-hydroxyquinoline in the sample using the calibration curve.
-
Method validation should be performed according to ICH guidelines to ensure linearity, precision, accuracy, and robustness.[4][5]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, especially in complex matrices such as biological fluids, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice.[4] This technique combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer.
Scientific Principles and Expert Insights
In LC-MS/MS, after chromatographic separation, the quinolinol molecules are ionized, typically using electrospray ionization (ESI), and then detected by the mass spectrometer. ESI is a soft ionization technique that usually produces protonated molecules [M+H]+, minimizing fragmentation in the ion source. Tandem mass spectrometry (MS/MS) provides an additional layer of selectivity by isolating the protonated molecule of the analyte, fragmenting it in a collision cell, and then detecting a specific fragment ion. This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and improves the limit of detection.
The choice of precursor and product ions in MRM is crucial for the specificity of the method. These are determined by infusing a standard solution of the quinolinol into the mass spectrometer and optimizing the collision energy to produce a stable and abundant fragment ion.
Data Presentation: LC-MS/MS Performance for Quinolinol Analysis
| Analyte | Sample Matrix | Extraction Method | LC Column | Ionization Mode | MRM Transition (m/z) | LOQ | Reference |
| Ciprofloxacin | Aqueous | Magnetic Solid-Phase Extraction | Not Specified | ESI+ | 332.1 -> 288.1 | Not Specified | [6] |
| Enrofloxacin | Aqueous | Liquid-Liquid Microextraction | Not Specified | ESI+ | 360.2 -> 316.2 | Not Specified | [6] |
| Norfloxacin | Aqueous | Salting-Out Assisted Liquid-Liquid Extraction | Not Specified | ESI+ | 320.1 -> 276.1 | Not Specified | [6] |
Experimental Workflow: LC-MS/MS Analysis
Caption: Workflow for the LC-MS/MS analysis of quinolinols.
Detailed Protocol: LC-MS/MS Determination of a Quinolinol Derivative in Plasma
This protocol provides a general framework for the quantitative analysis of a quinolinol derivative in a biological matrix like plasma.
1. Materials and Reagents:
-
Quinolinol analyte and its stable isotope-labeled internal standard (IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (blank)
2. Instrumentation:
-
LC-MS/MS system (e.g., triple quadrupole) with an ESI source
-
UPLC or HPLC system
-
Reversed-phase C18 column suitable for LC-MS
3. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Prepare stock solutions of the analyte and IS in methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution for the calibration curve and quality control (QC) samples. Prepare a working solution of the IS.
4. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (blank, calibration standard, or QC), add the IS working solution.
-
Add 300 µL of cold acetonitrile to precipitate the proteins. The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variations in extraction recovery.[7]
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
5. LC-MS/MS Conditions:
-
LC Column: C18 (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution: A suitable gradient to separate the analyte from matrix interferences.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: ESI Positive
-
MRM Transitions: Optimized for the analyte and IS.
6. Data Analysis:
-
Integrate the peak areas of the analyte and the IS.
-
Calculate the peak area ratio (analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the QC and unknown samples from the calibration curve.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of quinolinols. Furthermore, quantitative NMR (qNMR) is emerging as a primary analytical method for determining the purity and concentration of these compounds without the need for an identical reference standard.[8][9]
Scientific Principles and Expert Insights
Structural Elucidation: 1H and 13C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the quinolinol molecule. 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish the connectivity between protons and carbons, confirming the substitution pattern on the quinoline ring.
Quantitative NMR (qNMR): qNMR relies on the principle that the integrated signal area of a resonance is directly proportional to the number of nuclei contributing to that signal.[10] By using a certified internal standard with a known concentration, the absolute amount of the quinolinol in a sample can be determined. For accurate quantification, it is crucial to ensure complete relaxation of the nuclei between pulses, which is achieved by using a long relaxation delay.
Detailed Protocol: Purity Assessment of an 8-Hydroxyquinoline Sample by qNMR
1. Materials and Reagents:
-
8-Hydroxyquinoline sample
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone)
-
Deuterated solvent (e.g., DMSO-d6)
2. Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
3. Sample Preparation:
-
Accurately weigh a specific amount of the 8-hydroxyquinoline sample and the internal standard into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
4. NMR Data Acquisition:
-
Acquire a 1H NMR spectrum with optimized parameters for quantification:
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest.
-
Pulse Angle: 90°
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (S/N > 250 for <1% integration error).[10]
-
5. Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the well-resolved signals of the analyte and the internal standard.
-
Calculate the purity of the 8-hydroxyquinoline sample using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Electrochemical Methods
Electrochemical methods offer a sensitive, rapid, and cost-effective approach for the determination of electroactive quinolinols.[11] These techniques are particularly well-suited for the analysis of 8-hydroxyquinoline and its derivatives due to the presence of the electroactive phenol group.
Scientific Principles and Expert Insights
Voltammetric techniques, such as cyclic voltammetry (CV) and square-wave voltammetry (SWV), are commonly employed for the analysis of quinolinols. In these methods, a potential is applied to a working electrode, and the resulting current from the oxidation or reduction of the analyte is measured. The peak current is proportional to the concentration of the analyte.
The choice of the working electrode material (e.g., glassy carbon, carbon paste) and its modification can significantly enhance the sensitivity and selectivity of the analysis. The pH of the supporting electrolyte is a critical parameter, as the redox potential of quinolinols is often pH-dependent.
Data Presentation: Electrochemical Performance for Quinolinol Analysis
| Analyte | Electrode | Technique | pH | Linearity Range | Limit of Detection (LOD) | Reference |
| 8-Hydroxyquinoline | ANSA-GC modified electrode | Square Wave Voltammetry | 2.0 | Not Specified | Not Specified | [8] |
| 8-Hydroxyquinoline | Glassy Carbon Paste Electrode | Differential Pulse Voltammetry | 2-12 | Not Specified | 5.2 x 10^-8 mol/L |
Experimental Workflow: Electrochemical Analysis
Caption: Workflow for the electrochemical analysis of quinolinols.
Detailed Protocol: Square-Wave Voltammetric Determination of 8-Hydroxyquinoline
This protocol is based on the method described by Gupta et al. (2020).[8]
1. Materials and Reagents:
-
8-Hydroxyquinoline
-
Britton-Robinson buffer components (boric acid, phosphoric acid, acetic acid)
-
Sodium hydroxide
-
Hydrochloric acid
2. Instrumentation:
-
Potentiostat with a three-electrode system (working, reference, and counter electrodes)
-
Glassy carbon electrode (GCE) as the working electrode
-
Ag/AgCl reference electrode
-
Platinum wire counter electrode
3. Electrode Modification (if applicable):
-
The sensitivity can be enhanced by modifying the GCE surface, for example, with a polymer film.
4. Procedure:
-
Prepare a Britton-Robinson buffer solution and adjust the pH to 2.0 using HCl or NaOH. This pH was found to be optimal for the oxidation of 8-hydroxyquinoline.[8]
-
Place the buffer solution in the electrochemical cell.
-
Immerse the three electrodes in the solution.
-
Record a blank square-wave voltammogram.
-
Add a known concentration of 8-hydroxyquinoline to the cell and record the voltammogram.
-
Construct a calibration curve by plotting the peak current against the concentration of 8-hydroxyquinoline.
5. Square-Wave Voltammetry Parameters:
-
Scan Increment: 4 mV
-
Amplitude: 0.04 V
-
Frequency: 15 Hz
Comparative Analysis of Analytical Techniques
The choice of analytical technique for the characterization of quinolinols depends on the specific requirements of the analysis, such as the desired sensitivity, selectivity, sample matrix, and available instrumentation.
| Technique | Advantages | Disadvantages | Best Suited For |
| HPLC-UV | Robust, reliable, widely available, cost-effective. | Lower sensitivity and selectivity compared to MS, potential for interferences in complex matrices. | Routine quality control, purity assessment of bulk materials and simple formulations. |
| LC-MS/MS | High sensitivity and selectivity, suitable for complex matrices, provides structural information. | Higher cost of instrumentation and maintenance, potential for matrix effects. | Bioanalysis (pharmacokinetics, metabolism), trace analysis in environmental and food samples. |
| NMR | Unambiguous structural elucidation, absolute quantification (qNMR) without a specific reference standard. | Lower sensitivity compared to other techniques, higher instrument cost. | Structural confirmation of new derivatives, purity assessment of reference standards. |
| Electrochemical Methods | High sensitivity, rapid analysis, low cost, portable instrumentation. | Limited to electroactive compounds, susceptible to interference from other electroactive species. | Screening and rapid quantification in specific applications, sensor development. |
Conclusion
The analytical characterization of quinolinols can be effectively achieved using a range of techniques, each with its own strengths and limitations. HPLC-UV provides a solid foundation for routine analysis, while LC-MS/MS offers unparalleled sensitivity and selectivity for challenging applications. NMR spectroscopy remains the gold standard for structural elucidation and is a powerful tool for absolute quantification. Electrochemical methods present a rapid and cost-effective alternative for specific scenarios. By understanding the principles and practical considerations of each technique, researchers, scientists, and drug development professionals can select and implement the most appropriate analytical strategy to ensure the quality, safety, and efficacy of quinolinol-based products.
References
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline. Retrieved from [Link]
- Gupta, V. K., et al. (2020). Electrochemical determination of 8-hydroxyquinoline in a cosmetic product on a glassy carbon electrode modified with 1-amino-2-naphthol-4-sulfonic acid. Journal of the Iranian Chemical Society, 17(8), 1939-1947.
- da Silva, A. F. M., et al. (2024). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. ACS Measurement Science Au, 4(1), 1-13.
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
- Pauli, G. F., et al. (2020). Evolution of Quantitative Measures in NMR: Quantum Mechanical qHNMR Advances Chemical Standardization of a Red Clover (Trifolium pratense) Extract.
-
European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
University of Bristol. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link]
- Mrabet, C., et al. (2025). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Organics, 6(2), 16.
- Michalska, K., et al. (2023). Assessment and Comparison of the Overall Analytical Potential of Capillary Electrophoresis and High-Performance Liquid Chromatography Using the RGB Model: How Much Can We Find Out?. Molecules, 28(14), 5461.
- Komorsky-Lovrić, Š., et al. (2011). Voltammetric Behaviour and Determination of 8-Hydroxyquinoline Using a Glassy Carbon Paste Electrode and the Theoretical Study of its Electrochemical Oxidation Mechanism. International Journal of Electrochemical Science, 6, 2999-3012.
- Zare, H. R., et al. (2005). Voltammetric Behaviour and Determination of 8-Hydroxyquinoline Using a Glassy Carbon Paste Electrode and the Theoretical Study of its Electrochemical Oxidation Mechanism. Analytical Sciences, 21(8), 941-945.
- Plenis, A., et al. (2007). Comparison of HPLC and CE methods for the determination of cetirizine dihydrochloride in human plasma samples.
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
- Kowalska, J., et al. (2024). Comparative Study of Gas and Liquid Chromatography Methods for the Determination of Underivatised Neutral and Acidic Cannabinoids and Cholesterol. Molecules, 29(9), 2154.
- Rahman, M. M., et al. (2023). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Oriental Journal of Chemistry, 39(6).
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
- Sharma, P. C., & Jain, A. (2019). Quinolones. In StatPearls.
- Bylda, C., et al. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluid. Analyst, 139(10), 2265-2276.
- Belal, F., et al. (2020). fluoroquinolones: official and reported methods of analysis (review). World Journal of Pharmacy and Pharmaceutical Sciences, 9(3), 100-115.
- Konieczna, L., et al. (2008). Comparative evaluation between capillary electrophoresis and high-performance liquid chromatography for the analysis of florfenicol. Journal of Pharmaceutical and Biomedical Analysis, 48(2), 348-353.
- Jönsson, J. Å. (2003). New Techniques for Sample Preparation in Analytical Chemistry. Diva-Portal.org.
- Sahu, P. K., et al. (2018). Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids). In Recent Advances in Natural Products Analysis (pp. 469-506). Elsevier.
- Kumar, R., & Singh, R. (2017). Quinolones Chemistry and its Therapeutic Activities. Research Journal of Pharmaceutical Technology, 10(7), 2343-2350.
- Castillo-Rodríguez, M. A., et al. (2018). Validation of a UPLC-PDA method to study the content and stability of 5-chloro 8-hydroxyquinoline and 5,7-dichloro 8-hydroxyquinoline in swine feed. Journal of Pharmaceutical and Biomedical Analysis, 159, 36-42.
- El-Ragehy, N. A., et al. (2002). Derivative UV Spectrophotometric Analysis of Some Pharmaceutically Important Halogenated 8-Hdroxyquinoline Derivatives via Their Pd (II)-Complexes. Journal of Pharmaceutical and Biomedical Analysis, 28(3-4), 543-552.
Sources
- 1. HPLC vs CE Efficiency: Assessing Sample Purity Reach [eureka.patsnap.com]
- 2. Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability | Products | JEOL Ltd. [jeol.com]
- 3. fda.gov [fda.gov]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 8. Evolution of Quantitative Measures in NMR: Quantum Mechanical qHNMR Advances Chemical Standardization of a Red Clover (Trifolium pratense) Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: A Guide to Developing Kinase Inhibitors from 4-Bromoquinoline Scaffolds
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic development of protein kinase inhibitors utilizing the 4-bromoquinoline scaffold. We will explore the rationale behind scaffold selection, detail robust synthetic protocols for diversification, provide step-by-step instructions for biochemical and cell-based screening, and discuss strategies for interpreting structure-activity relationship (SAR) data to guide lead optimization. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the scientific causality behind key experimental choices.
Introduction: The Power of the Quinoline Scaffold in Kinase Inhibition
Protein kinases are a critical class of enzymes that regulate the majority of cellular pathways by catalyzing the phosphorylation of specific substrates. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important families of drug targets.[1][2] The development of small-molecule kinase inhibitors has revolutionized targeted therapy.[3]
The 4-anilinoquinoline and related quinoline frameworks are considered "privileged scaffolds" in kinase inhibitor design. This is due to their structural ability to mimic the adenine region of ATP, allowing them to effectively compete for binding in the enzyme's active site.[4][5] Specifically, the quinoline nitrogen atom frequently acts as a hydrogen bond acceptor, forming a crucial interaction with the "hinge region" of the kinase, a conserved backbone segment that connects the N- and C-lobes of the catalytic domain.[6] The 4-bromoquinoline derivative is an exceptionally versatile starting point, as the bromine atom serves as a highly effective chemical handle for introducing a wide array of substituents through well-established cross-coupling and substitution reactions. This enables a systematic exploration of the chemical space within the ATP-binding pocket to achieve both potency and selectivity.
This guide will walk through a typical workflow for developing novel kinase inhibitors from this scaffold, from initial synthesis to lead characterization.
Figure 1: A typical workflow for kinase inhibitor development.
Part 1: Synthesis and Diversification of the 4-Bromoquinoline Core
The 4-bromoquinoline is not the final inhibitor but a key intermediate. The bromine at the C4 position is readily displaced or coupled, allowing for the introduction of various moieties that will ultimately interact with the kinase active site. The two most powerful and widely used methods for this diversification are the Suzuki-Miyaura cross-coupling and Nucleophilic Aromatic Substitution (SNAr), including Buchwald-Hartwig amination.
Protocol 1.1: Suzuki-Miyaura Cross-Coupling for C4-Arylation
Rationale: The Suzuki-Miyaura reaction is a robust palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between the 4-bromoquinoline (an organohalide) and an organoboron compound (typically a boronic acid or ester).[7][8] This is the method of choice for introducing aryl or heteroaryl groups at the C4 position, which can occupy hydrophobic pockets within the kinase active site.
Materials:
-
4-bromoquinoline
-
Desired aryl- or heteroaryl-boronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane or DME/water mixture)
-
Nitrogen or Argon source for inert atmosphere
-
Standard glassware for reflux and workup
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-bromoquinoline (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Add the anhydrous solvent (e.g., 1,4-dioxane) to the flask. If using a mixed solvent system, a common ratio is 3:1 dioxane:water.
-
Degas the mixture by bubbling N₂ or Ar through the solvent for 15-20 minutes. This is critical to remove dissolved oxygen which can deactivate the palladium catalyst.
-
Add the palladium catalyst (0.05 eq) to the reaction mixture.
-
Heat the reaction to reflux (typically 80-100 °C) and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are often complete within 2-12 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 4-arylquinoline derivative.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 1.2: Buchwald-Hartwig Amination for C4-Anilino Derivatives
Rationale: The 4-anilinoquinoline scaffold is a cornerstone of many approved kinase inhibitors.[4][5] This C-N bond is efficiently formed via palladium-catalyzed Buchwald-Hartwig amination or through classical SNAr, which is facilitated by the electron-withdrawing nature of the quinoline ring system.[9][10] The resulting secondary amine provides a critical hydrogen bond donor to the kinase hinge region.
Materials:
-
4-bromoquinoline
-
Desired aniline derivative (1.1 equivalents)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 equivalents)
-
Phosphine ligand (e.g., Xantphos or BINAP, 0.04 equivalents)
-
Base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 equivalents)
-
Anhydrous toluene or dioxane
-
Nitrogen or Argon source for inert atmosphere
Step-by-Step Methodology:
-
In an inert atmosphere glovebox or using Schlenk line techniques, add the palladium pre-catalyst (0.02 eq) and ligand (0.04 eq) to a flame-dried flask.
-
Add the anhydrous solvent (e.g., toluene) and stir for 10 minutes to allow for catalyst activation.
-
Add the 4-bromoquinoline (1.0 eq), the aniline derivative (1.1 eq), and the base (1.4 eq).
-
Seal the vessel and heat to the required temperature (typically 90-110 °C).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench by adding water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel chromatography or recrystallization.
-
Characterize the final compound by NMR and mass spectrometry.
Figure 2: Key diversification routes from the 4-bromoquinoline scaffold.
Part 2: Biological Evaluation of Novel Compounds
Once a library of diversified quinoline derivatives has been synthesized, the next critical step is to evaluate their biological activity. This typically follows a hierarchical approach, starting with a high-throughput biochemical assay to determine direct enzyme inhibition, followed by cell-based assays to assess activity in a more physiologically relevant context.
Protocol 2.1: Primary Biochemical Screen using the ADP-Glo™ Kinase Assay
Rationale: The ADP-Glo™ assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction.[2] It is a universal assay applicable to virtually any kinase and substrate pair. The amount of light generated is directly proportional to the kinase activity, allowing for a quantitative determination of inhibitor potency (IC₅₀). Its high sensitivity reduces the amount of enzyme needed, making it cost-effective for screening.[2]
Materials:
-
Kinase of interest (e.g., GAK, EGFR)
-
Kinase-specific substrate (peptide or protein)
-
Synthesized quinoline compounds (typically in DMSO)
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
ATP solution
-
Kinase assay buffer
-
White, opaque 384-well microplates
-
Luminometer
Step-by-Step Methodology:
-
Compound Plating: Prepare serial dilutions of your test compounds in DMSO. Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 50 nL) of each compound dilution to the wells of a 384-well plate. Include "no inhibitor" (DMSO only) controls for 100% activity and "no enzyme" controls for background signal.
-
Kinase Reaction:
-
Prepare a master mix containing the kinase, substrate, and any necessary cofactors in the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP to the master mix and immediately dispensing it into the wells containing the compounds. The final ATP concentration should ideally be at or near the Kₘ for the specific kinase to ensure competitive inhibitors are fairly evaluated.
-
Incubate the plate at the optimal temperature (e.g., 30 °C) for the kinase, typically for 60 minutes.
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to all wells. This reagent terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to all wells. This reagent converts the ADP generated by the kinase reaction into ATP, which then drives a luciferase/luciferin reaction to produce light. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence signal on a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background signal ("no enzyme" control) from all wells.
-
Normalize the data by setting the "no inhibitor" control as 100% activity and the background as 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value for each compound.
-
Protocol 2.2: Secondary Cell-Based Assay using Ba/F3 Cell Proliferation
Rationale: While a biochemical assay confirms direct enzyme inhibition, a cell-based assay is crucial to determine if a compound can enter a cell, engage its target, and elicit a functional downstream effect. The Ba/F3 cell line is an IL-3 dependent pro-B cell line. When transduced with a constitutively active or oncogenic kinase, these cells become IL-3 independent for proliferation and survival.[11] An effective inhibitor of the transduced kinase will restore IL-3 dependence, making cell viability a simple and robust readout of inhibitor efficacy.
Materials:
-
Ba/F3 cell line stably expressing the target kinase (e.g., GAK-addicted Ba/F3 cells)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
Test compounds in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
White, opaque 96-well cell culture plates
Step-by-Step Methodology:
-
Cell Seeding: Harvest the engineered Ba/F3 cells and wash them to remove any residual IL-3. Resuspend the cells in IL-3-free media and seed them into a 96-well plate at a density of ~5,000 cells per well.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a positive control (a known inhibitor of the target kinase) and a negative control (DMSO vehicle).
-
Incubation: Incubate the plates for 72 hours in a standard cell culture incubator (37 °C, 5% CO₂).
-
Viability Measurement:
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well (volume equal to the culture medium volume).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Read the luminescence on a plate reader. The signal is proportional to the amount of ATP present, which is an indicator of the number of viable cells.
-
Data Analysis: Plot the luminescence signal against the log of compound concentration and fit to a dose-response curve to calculate the GI₅₀ (concentration for 50% growth inhibition).
Part 3: Structure-Activity Relationship (SAR) and Lead Optimization
The data from the primary and secondary screens are used to build a structure-activity relationship (SAR) model. This involves systematically analyzing how changes in the chemical structure of the inhibitors affect their biological activity.
Data Presentation: SAR data is most effectively summarized in a table. This allows for direct comparison of how modifications to different parts of the scaffold (R¹, R²) impact biochemical potency (IC₅₀) and cellular efficacy (GI₅₀).
| Compound ID | Quinoline Scaffold (R¹) | 4-Anilino Moiety (R²) | Kinase IC₅₀ (nM) | Cell GI₅₀ (nM) |
| REF-01 | H | Phenyl | 1500 | >10000 |
| DEV-01 | H | 3-chloro-phenyl | 250 | 1200 |
| DEV-02 | H | 3-methoxy-phenyl | 85 | 450 |
| DEV-03 | 6-methoxy | 3-methoxy-phenyl | 15 | 80 |
| DEV-04 | 6-fluoro | 3-methoxy-phenyl | 22 | 110 |
Interpreting the SAR:
-
From REF-01 to DEV-01/02: Adding small electron-withdrawing or donating groups to the meta-position of the aniline ring significantly improves potency. This suggests this part of the molecule is probing a key interaction pocket.
-
From DEV-02 to DEV-03: Adding a methoxy group at the R¹ (6-position) of the quinoline core dramatically increases both biochemical and cellular potency. This group may be improving solubility or making a favorable contact in a solvent-exposed region of the kinase.
-
DEV-03 vs. DEV-04: The 6-methoxy group is slightly more favorable than the 6-fluoro group, providing a clear direction for further optimization around this position.
Kinome Profiling for Selectivity: A potent compound is not necessarily a good drug candidate; it must also be selective. A highly promiscuous inhibitor that hits dozens of kinases is likely to cause off-target toxicity. Therefore, a critical step in lead optimization is to profile promising compounds against a broad panel of kinases (kinome screening).[6][12][13] This data reveals the compound's selectivity profile and helps de-risk the lead candidate by identifying potential off-target liabilities early in the discovery process.
Conclusion
The 4-bromoquinoline scaffold is a powerful and versatile starting point for the development of novel kinase inhibitors. Through systematic diversification using robust synthetic methods like Suzuki coupling and Buchwald-Hartwig amination, a wide chemical space can be explored. A tiered screening approach, beginning with sensitive biochemical assays and progressing to relevant cell-based models, allows for the efficient identification of potent lead compounds. Finally, careful SAR analysis and comprehensive kinome profiling are essential to guide the optimization of these leads into selective and effective drug candidates.
References
-
New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. (2026). PMC - NIH. [Link]
-
Optimization of 4-Anilinoquinolines as Dengue Virus Inhibitors. (2021). MDPI. [Link]
-
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Efficient Syntheses of KDR Kinase Inhibitors Using a Pd-Catalyzed Tandem C−N/Suzuki Coupling as the Key Step. (2007). The Journal of Organic Chemistry - ACS Publications. [Link]
-
Design and analysis of the 4-anilino-quin(az)oline kinase inhibition profiles of GAK/SLK/STK10 using quantit. (2019). bioRxiv. [Link]
-
4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025). PMC. [Link]
-
Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. [Link]
-
Gram Scale Synthesis of Membrane-Active Antibacterial 4-Quinolone Lead Compound. (2023). NIH. [Link]
-
Design, synthesis, and antiproliferative screening of new quinoline derivatives bearing a cis-vinyl triamide motif as apoptosis activators and EGFR-TK inhibitors. (2024). NIH. [Link]
-
Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. (2022). Taylor & Francis. [Link]
-
Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. (n.d.). PMC. [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. [Link]
-
Utilizing comprehensive and mini-kinome panels to optimize the selectivity of quinoline inhibitors for cyclin G associated kinas. (2018). bioRxiv. [Link]
-
Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. (2024). PMC. [Link]
- A kind of synthetic method of the bromo- quinoline of 4-. (n.d.).
- Process for preparing bromo-substituted quinolines. (n.d.).
-
Synthesis and Src Kinase Inhibitory Activity of a Series of 4-Phenylamino-3-quinolinecarbonitriles. (2001). Journal of Medicinal Chemistry - ACS Publications. [Link]
-
A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications. (2025). ResearchGate. [Link]
-
Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. (n.d.). DOI. [Link]
-
Design, synthesis and antiproliferative screening of new quinoline derivatives bearing a cis-vinyl triamide motif as apoptosis. (2024). RSC Publishing. [Link]
-
High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. (n.d.). PubMed Central. [Link]
Sources
- 1. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 2. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. biorxiv.org [biorxiv.org]
- 6. New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gram Scale Synthesis of Membrane-Active Antibacterial 4-Quinolone Lead Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. biorxiv.org [biorxiv.org]
- 13. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing reaction conditions for quinoline synthesis (e.g., Skraup, Doebner-von Miller)
Welcome to the Technical Support Center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for two of the most classical and widely used methods: the Skraup and Doebner-von Miller syntheses. Our goal is to equip you with the knowledge to overcome common experimental challenges, optimize your reaction conditions, and ensure the integrity of your results.
Section 1: The Skraup Synthesis
The Skraup synthesis is a powerful method for preparing quinolines by heating an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene.[1] While effective, this reaction is notoriously exothermic and requires careful control.[2]
Troubleshooting Guide: Skraup Synthesis
Question 1: My Skraup reaction is extremely vigorous and difficult to control. How can I mitigate this?
Root Cause: The reaction between the aromatic amine, glycerol, and sulfuric acid is highly exothermic.[2] The initial dehydration of glycerol to acrolein is a key step, and the subsequent reactions can proceed with uncontrollable vigor.[3][4]
Solution:
-
Inclusion of a Moderator: The most common and effective method to tame the reaction's vigor is the addition of a moderator. Ferrous sulfate (FeSO₄) is widely used for this purpose as it appears to function as an oxygen carrier, extending the reaction over a longer period.[1][5] Boric acid can also be employed as a milder alternative.[2]
-
Controlled Reagent Addition: The order of reagent addition is critical. It is important to mix the aniline, glycerol, and ferrous sulfate thoroughly before the slow, portion-wise addition of concentrated sulfuric acid with efficient cooling.[5]
-
Efficient Heat Management: The reaction mixture should be heated gently to initiate the reaction. Once the exothermic reaction begins, the external heat source should be removed immediately.[5] A wet towel can be placed over the upper part of the flask to assist the reflux condenser if the reaction proceeds too violently at the beginning.[5]
Question 2: I'm observing significant tar and char formation, leading to low yields and a difficult workup. What's causing this and how can I minimize it?
Root Cause: The strongly acidic and oxidizing conditions of the Skraup synthesis can lead to the polymerization of intermediates and the degradation of starting materials and products, resulting in the formation of intractable tars.[6][7]
Solution:
-
Moderator Usage: As with controlling the reaction's vigor, ferrous sulfate can also help to reduce the extent of charring.[7]
-
Temperature Optimization: Avoid excessive heating. The reaction should be initiated with gentle heating, and the temperature should be carefully controlled throughout the exothermic phase.[7]
-
Purity of Reagents: The use of high-purity reagents is crucial. For instance, "dynamite" glycerol, which contains less than 0.5% water, is recommended as excess water can lead to lower yields.[5]
Experimental Protocol: A Moderated Skraup Synthesis of Quinoline
This protocol is adapted from Organic Syntheses.[5]
-
Reagent Preparation: In a suitable round-bottom flask equipped with a reflux condenser, add aniline, glycerol, and ferrous sulfate.
-
Acid Addition: Slowly and with vigorous stirring, add concentrated sulfuric acid to the mixture. Ensure the temperature is controlled during this addition.
-
Initiation of Reaction: Gently heat the mixture until the reaction commences, as indicated by boiling.
-
Reaction Control: Once the reaction is self-sustaining, remove the external heat source. The reaction should continue to reflux for 30-60 minutes.[5]
-
Completion of Reaction: After the initial vigorous reaction subsides, heat the mixture to maintain a gentle reflux for an additional 3-5 hours.[5][8]
-
Work-up:
-
Allow the reaction mixture to cool.
-
Carefully dilute the mixture with water and then neutralize it with a concentrated sodium hydroxide solution until it is strongly alkaline.
-
Perform a steam distillation to isolate the crude quinoline. Unreacted nitrobenzene will distill first, followed by the quinoline.[5]
-
-
Purification:
Visualization of the Skraup Synthesis Workflow
Caption: Experimental workflow for the Skraup synthesis of quinoline.
Section 2: The Doebner-von Miller Reaction
The Doebner-von Miller reaction is a versatile method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds in the presence of an acid catalyst.[9] This reaction is also known as the Skraup-Doebner-von Miller quinoline synthesis.[9]
Troubleshooting Guide: Doebner-von Miller Reaction
Question 1: My reaction is producing a low yield of the desired quinoline and a significant amount of tar-like polymer. How can I improve this?
Root Cause: The strong acidic conditions required for the Doebner-von Miller reaction can promote the self-polymerization of the α,β-unsaturated aldehyde or ketone, which is a major competing side reaction.[10]
Solution:
-
Biphasic Solvent System: A highly effective strategy is to employ a biphasic solvent system. By dissolving the α,β-unsaturated carbonyl compound in an immiscible organic solvent (e.g., toluene), its concentration in the acidic aqueous phase is minimized, thus reducing the rate of polymerization.[3][10]
-
Optimize Acid Catalyst: While a strong acid is necessary, the choice and concentration can be optimized. A comparative study of different Brønsted acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., SnCl₄, ZnCl₂) can help find the best balance between reaction rate and side product formation.[9][10] In some cases, milder Lewis acids may be preferable.[11]
-
Control Reaction Temperature: Although heating is often required, excessive temperatures can accelerate polymerization. It's important to maintain the lowest effective temperature for the reaction to proceed at a reasonable rate.[10][12]
Question 2: My product is contaminated with partially hydrogenated quinolines (dihydro- or tetrahydroquinolines). How do I ensure complete aromatization?
Root Cause: The final step in the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate to the fully aromatic quinoline. If the oxidizing agent is inefficient or used in insufficient amounts, incomplete oxidation can occur.[12]
Solution:
-
Choice and Stoichiometry of Oxidizing Agent: Common oxidizing agents include nitrobenzene or arsenic acid.[12] Ensure that a sufficient stoichiometric amount, or a slight excess, of the oxidizing agent is used to drive the reaction to completion.
-
Reaction Conditions for Oxidation: The oxidation step may require specific conditions, such as elevated temperatures, to proceed efficiently.[12] Ensure that the reaction is heated for a sufficient duration after the initial cyclization to allow for complete aromatization.
Data Presentation: Comparison of Catalysts in Doebner-von Miller Reaction
| Catalyst Type | Examples | Typical Conditions | Advantages | Disadvantages |
| Brønsted Acids | HCl, H₂SO₄, p-TsOH | High temperatures | Readily available, inexpensive | Can promote significant tar formation |
| Lewis Acids | SnCl₄, ZnCl₂, Sc(OTf)₃ | Can be milder than Brønsted acids | May offer better selectivity and yields | More expensive, may require anhydrous conditions |
Visualization of the Doebner-von Miller Reaction Mechanism
Caption: Simplified mechanism of the Doebner-von Miller reaction.
Section 3: Frequently Asked Questions (FAQs) for Quinoline Synthesis
Q1: Can I use a substituted aniline in the Skraup or Doebner-von Miller reactions?
A1: Yes, substituted anilines are commonly used to produce a wide variety of quinoline derivatives. However, the nature of the substituent can significantly impact the reaction. Electron-donating groups on the aniline ring generally facilitate the reaction, while strong electron-withdrawing groups can deactivate the ring, making the cyclization step more difficult. Careful optimization of the reaction conditions is necessary when working with substituted anilines.
Q2: What are the primary safety concerns with these reactions?
A2: The Skraup synthesis is notoriously exothermic and can become violent if not properly controlled.[1][8] Both reactions use strong acids, which are corrosive and require careful handling. Aniline and nitrobenzene are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[8]
Q3: How can I effectively purify my quinoline product from the reaction mixture?
A3: Purification can be challenging due to the formation of tarry byproducts.[6]
-
Steam Distillation: This is a classic and often effective method for isolating volatile quinolines from non-volatile tars.[5][10]
-
Column Chromatography: For less volatile products, column chromatography on silica gel or alumina is a common technique. A preliminary filtration through a plug of silica to remove the bulk of the tar can be beneficial.[10]
-
Purification via Salt Formation: Quinoline is basic and can be purified by forming a salt (e.g., hydrochloride or picrate), which can be crystallized and then reconverted to the free base.[13]
Q4: Can I use an α,β-unsaturated ketone in the Doebner-von Miller reaction instead of an aldehyde?
A4: Yes, α,β-unsaturated ketones can be used. However, the reaction is often more successful and gives cleaner products with α,β-unsaturated aldehydes. Ketones, especially those with significant steric hindrance, may lead to lower yields or the formation of complex product mixtures.[10]
References
-
Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
-
Clarke, H. T., & Davis, A. W. (1941). Quinoline. Organic Syntheses, Coll. Vol. 1, p.478. [Link]
-
Gate Chemistry. (2018, July 15). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines [Video]. YouTube. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]
-
Wikipedia. (2023, August 28). Doebner–Miller reaction. [Link]
-
Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]
-
NileRed. (2024, August 24). Making quinoline - the Skraup synthesis [Video]. YouTube. [Link]
-
Wikipedia. (2023, August 28). Skraup reaction. [Link]
-
Weyesa, A., & D'hooghe, M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. RSC advances, 10(34), 20173–20195. [Link]
-
E-Content, M. M. P. G. C. (n.d.). Preparation and Properties of Quinoline. [Link]
-
All about chemistry. (2020, February 3). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism [Video]. YouTube. [Link]
-
Wazalwar, S. (2020, December 30). How to perform Doebner-MIller Synthesis without oxidizing agent? ResearchGate. [Link]
-
LookChem. (n.d.). Purification of Quinoline. Chempedia. [Link]
Sources
- 1. Skraup reaction - Wikipedia [en.wikipedia.org]
- 2. uop.edu.pk [uop.edu.pk]
- 3. iipseries.org [iipseries.org]
- 4. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. Purification of Quinoline - Chempedia - LookChem [lookchem.com]
Navigating the Skraup Quinoline Synthesis: A Technical Guide to Preventing Tar Formation
For Researchers, Scientists, and Drug Development Professionals
The Skraup synthesis, a cornerstone of heterocyclic chemistry since its discovery by Zdenko Hans Skraup in 1880, remains a powerful and direct method for the synthesis of quinolines.[1] This reaction, which involves heating an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent, is prized for its ability to construct the fundamental quinoline scaffold present in numerous pharmaceuticals and functional materials.[2][3] However, the classical Skraup synthesis is notoriously challenging, often characterized by a violent exotherm and the formation of intractable tar, which can significantly complicate product isolation and reduce yields.[2]
This technical support guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to help you navigate the complexities of the Skraup synthesis and minimize tar formation.
Understanding the Root Cause: The Genesis of Tar
Tar formation in the Skraup synthesis is not a random occurrence but a direct consequence of the harsh reaction conditions. The primary culprit is the acid-catalyzed polymerization of acrolein, a key intermediate.[4] The reaction mechanism proceeds through the following key stages:
-
Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[2][4]
-
Michael Addition: The aromatic amine undergoes a conjugate (Michael) addition to acrolein.[2][4]
-
Cyclization and Dehydration: The resulting β-anilinopropionaldehyde cyclizes under the strongly acidic conditions to form 1,2-dihydroquinoline.[2][4]
-
Oxidation: The 1,2-dihydroquinoline is then oxidized to the aromatic quinoline product.[2][4]
The highly reactive nature of acrolein, especially at the elevated temperatures and in the strongly acidic medium of the Skraup reaction, makes it prone to self-polymerization, leading to the formation of the characteristic tarry byproducts.
Visualizing the Pathway and the Problem
The following diagram illustrates the mechanistic steps of the Skraup synthesis and highlights the critical stage for tar formation.
Sources
Introduction: The Challenge of Bromoquinolinols in Suzuki Coupling
As a Senior Application Scientist, I've designed this technical support center to provide you with in-depth, field-proven insights for optimizing Suzuki-Miyaura cross-coupling reactions with bromoquinolinol substrates. This guide moves beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot effectively and achieve robust, reproducible results.
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form C-C bonds with high functional group tolerance.[1] However, substrates like bromoquinolinols introduce specific challenges. The quinoline nitrogen, a Lewis basic site, can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or the formation of inactive complexes.[2][3] Furthermore, the hydroxyl group can influence the electronic properties of the aromatic system and may require specific base considerations. This guide provides a structured approach to overcoming these hurdles.
Core Principles: The Suzuki-Miyaura Catalytic Cycle
A fundamental understanding of the catalytic cycle is essential for effective troubleshooting. The reaction proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination.[1] The efficiency of each step is highly dependent on the choice of catalyst, ligand, base, and solvent.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered when planning a Suzuki coupling with bromoquinolinol substrates.
Q1: Which palladium source is best to start with for my bromoquinolinol?
A1: For initial screening, a Pd(II) precatalyst is often more reliable and user-friendly than a Pd(0) source. Pd(II) sources are generally more stable to air and moisture.[2] The active Pd(0) species is generated in situ. Excellent starting points include Pd(OAc)₂ or pre-formed complexes like Pd(dppf)Cl₂. While Pd(PPh₃)₄ is a classic Pd(0) source, its performance can be variable, and modern Buchwald or PEPPSI-type precatalysts often offer superior activity, especially for challenging substrates.[2]
Q2: How does the position of the bromine and hydroxyl groups on the quinoline ring affect the reaction?
A2: The relative positions are critical. A bromine atom at a position that is electronically poor (e.g., C-2 or C-4 of the pyridine ring) will typically undergo oxidative addition more readily.[4] Conversely, a hydroxyl group (-OH) is an electron-donating group, which can make the C-Br bond more electron-rich and slow the oxidative addition step.[5] Additionally, a hydroxyl group ortho to the bromine can present steric hindrance and may chelate with the palladium center, requiring careful ligand selection.
Q3: Do I need to protect the hydroxyl group on my quinolinol?
A3: Not always. The Suzuki coupling is known for its compatibility with a range of functional groups, including unprotected phenols. The choice of a suitable base is key. A moderately strong inorganic base like K₂CO₃ or K₃PO₄ is often sufficient to facilitate the reaction without deprotonating the phenol to an extent that it interferes.[6] However, if you observe significant side reactions or catalyst deactivation, protection of the hydroxyl group (e.g., as a methyl or benzyl ether) may be necessary.
Q4: Should I use a boronic acid or a boronic ester (e.g., pinacol ester)?
A4: While boronic acids are common, they can be prone to decomposition via protodeboronation, especially under harsh conditions.[7] Boronic esters, such as pinacol (Bpin) or neopentyl glycol esters, are generally more stable and robust, which can lead to more reproducible results.[2] If you are experiencing issues with the stability of your boronic acid, switching to its corresponding ester derivative is a highly recommended optimization step.
Troubleshooting Guide
This guide is structured to address specific experimental failures.
Problem 1: Low or No Conversion of Starting Material
Q: I've run my reaction and analysis (TLC, LC-MS) shows only my starting bromoquinolinol. What are the likely causes and how do I fix it?
A: This is a classic issue that typically points to a problem with catalyst activity or the oxidative addition step. Here is a workflow to diagnose the problem.
Caption: Troubleshooting workflow for low or no product conversion.
Detailed Troubleshooting Steps:
-
Verify Catalyst Activation: If you are using a Pd(II) source like Pd(OAc)₂, the in-situ reduction to Pd(0) might be failing.[2]
-
Solution: Switch to a well-defined Pd(0) source like Pd₂(dba)₃ (with an appropriate ligand) or, more reliably, use a modern precatalyst (e.g., Buchwald G3/G4 precatalysts) which are designed for clean and efficient activation.[2]
-
-
Combat Catalyst Poisoning: The quinoline nitrogen is a likely culprit. It can coordinate to the Pd center and stall the catalytic cycle.
-
Solution: Employ bulky, electron-rich phosphine ligands like SPhos, XPhos, or P(t-Bu)₃.[8] The steric bulk of these ligands can disfavor the binding of the quinoline nitrogen, keeping the catalyst active. Increasing the ligand-to-palladium ratio (from a standard 1.2:1 to 2:1 or even 4:1) can also help.
-
-
Promote Oxidative Addition: The C-Br bond on an electron-rich quinolinol ring can be difficult to break. Oxidative addition is often the rate-limiting step.[1][4]
-
Solution A (Temperature): Increase the reaction temperature in 10-20°C increments. Thermal energy is often sufficient to overcome the activation barrier for oxidative addition.
-
Solution B (Ligand): Switch to a more electron-donating ligand. Ligands like those mentioned above (SPhos, XPhos) are not only bulky but also electron-rich, which promotes the oxidative addition of the palladium into the aryl bromide bond.[8]
-
-
Check Reagent and System Integrity:
-
Solution: Ensure all reagents are pure and the solvent is anhydrous. Degas the reaction mixture thoroughly (e.g., by sparging with argon for 20-30 minutes or via freeze-pump-thaw cycles) to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[2]
-
Problem 2: Formation of Significant Side Products
Q: My reaction works, but I'm getting a low yield of my desired product along with significant amounts of side products like homocoupled boronic acid and/or a debrominated quinolinol. What's going wrong?
A: This indicates that while your catalyst is active, undesired reaction pathways are competing with the productive cross-coupling cycle.
| Side Product | Common Cause(s) | Rationale & Troubleshooting Steps |
| Boronic Acid Homocoupling (R²-R²) | 1. Presence of Oxygen.[2][9]2. Inefficient transmetalation. | Rationale: Oxygen can promote Pd(II)-mediated homocoupling.[10] A slow transmetalation step can also allow for side reactions to occur.Solution: • Rigorously Degas: Ensure the reaction is completely free of oxygen.• Optimize Base/Solvent: The choice of base is critical for activating the boronic acid for transmetalation.[11] Switch from a weaker base (e.g., Na₂CO₃) to a stronger one (e.g., K₃PO₄ or Cs₂CO₃). Ensure a small amount of water is present if using boronic acids, as it facilitates the formation of the active boronate species.[2] |
| Debromination / Protodeboronation | 1. Presence of protic impurities (e.g., water, alcohol).[7]2. Unstable boronic acid. | Rationale: Protodeboronation is the protonolysis of the C-B bond, replacing it with a C-H bond.[7] Similarly, the aryl-palladium intermediate can be protonated off the metal, leading to a debrominated starting material.Solution: • Use a Boronic Ester: Switch from the boronic acid to a more stable pinacol (Bpin) or MIDA boronate ester to minimize protodeboronation.• Ensure Anhydrous Conditions (if using esters): While aqueous conditions help with boronic acids, they can be detrimental if protodeboronation is a major issue. For boronic esters, anhydrous conditions with a base like TMSOK can be effective.[2] |
| Palladium Black Formation | 1. Catalyst decomposition.[2] | Rationale: The formation of palladium black (insoluble metallic palladium) indicates that the active catalyst is precipitating from the solution, leading to a loss of activity.[2]Solution: • Check Ligand Stability: The ligand may be degrading at the reaction temperature. Try a more thermally stable ligand.• Lower Catalyst Loading: Sometimes, high catalyst concentrations can promote aggregation and decomposition. Try reducing the catalyst loading (e.g., from 2 mol% to 0.5 mol%).[8] |
Optimized Experimental Protocol: A Starting Point
This protocol provides a robust set of starting conditions for the Suzuki-Miyaura coupling of a generic bromoquinolinol with an arylboronic acid.
Materials:
-
Bromoquinolinol (1.0 equiv)
-
Arylboronic Acid (1.5 equiv)
-
Pd(OAc)₂ (0.02 equiv, 2 mol%)
-
SPhos (0.04 equiv, 4 mol%)
-
K₃PO₄ (potassium phosphate, 3.0 equiv), finely ground
-
1,4-Dioxane and Water (10:1 v/v), degassed
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the bromoquinolinol, arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe. The total solvent volume should be sufficient to make the reaction concentration approximately 0.1 M with respect to the bromoquinolinol.
-
Degassing: Further degas the reaction mixture by bubbling argon through the solution for 15 minutes while stirring.
-
Heating: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Wash with water, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Retrieved from [Link]
-
Barday, B. P., & Buchwald, S. L. (2007). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 129(41), 12558-12567. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]
-
Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction. YouTube. Retrieved from [Link]
-
McMullen, J. P., & Jensen, K. F. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(1), 11-16. Retrieved from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
-
Reddit. (2025, May 7). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. r/Chempros. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Retrieved from [Link]
-
ACS Publications. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]
-
Reddit. (2025, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Stability and Storage of Halogenated Quinolinols
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with halogenated quinolinols. This resource is designed to provide you with in-depth, field-proven insights into the stability challenges and proper storage of these compounds. Our goal is to equip you with the knowledge to anticipate and troubleshoot potential issues, ensuring the integrity and reliability of your experimental results.
Introduction: The Chemical Nuances of Halogenated Quinolinols
Halogenated quinolinols, a class of compounds characterized by a quinoline scaffold substituted with one or more halogen atoms and a hydroxyl group, are of significant interest in medicinal chemistry and drug development. Compounds such as clioquinol (5-chloro-7-iodo-8-quinolinol), broxyquinoline (5,7-dibromo-8-hydroxyquinoline), and diiodohydroxyquinoline (5,7-diiodo-8-hydroxyquinoline) have demonstrated a range of biological activities. However, their chemical structure also predisposes them to various degradation pathways, making a thorough understanding of their stability essential for accurate and reproducible research.
This guide is structured in a question-and-answer format to directly address the practical challenges you may encounter. We will delve into the causality behind experimental choices and provide self-validating protocols to maintain the scientific integrity of your work.
Troubleshooting Guide: Identifying and Resolving Stability Issues
This section is dedicated to helping you diagnose and solve common stability problems encountered during your experiments with halogenated quinolinols.
Question 1: I've observed a change in the color of my halogenated quinolinol solution over time. What could be the cause, and how can I investigate it?
Answer:
A change in color, often to a yellowish or brownish hue, is a common indicator of degradation in halogenated quinolinol solutions. This is frequently due to oxidation and/or photodegradation, leading to the formation of colored degradation products. The quinoline ring system can be susceptible to oxidative processes, which can be accelerated by exposure to light, heat, and the presence of certain metal ions.
Causality: The hydroxyl group on the quinoline ring makes the molecule susceptible to oxidation. Halogen substituents can also influence the electron density of the aromatic system, affecting its reactivity. Photodegradation can occur through the absorption of UV or visible light, leading to the formation of reactive species that initiate degradation reactions. One potential photodegradation pathway is the photohydrolysis of the carbon-halogen bond.[1]
Troubleshooting Workflow:
To identify the cause of the color change, a systematic approach is necessary. The following workflow will guide you through the investigation.
Caption: Troubleshooting workflow for color change in halogenated quinolinol solutions.
Experimental Protocol: Forced Degradation Study
To confirm the susceptibility of your specific halogenated quinolinol to different stress factors, a forced degradation study is highly recommended. This involves intentionally exposing the compound to harsh conditions to accelerate degradation and identify potential degradation products.
Step-by-Step Methodology:
-
Prepare Stock Solutions: Prepare solutions of your halogenated quinolinol in a suitable solvent (e.g., methanol, ethanol, or an aqueous buffer) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Aliquot the stock solution into separate, appropriately labeled containers for each stress condition:
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH.
-
Oxidation: Add an equal volume of 3% hydrogen peroxide.
-
Thermal Degradation: Store a solution at an elevated temperature (e.g., 60-80°C).
-
Photodegradation: Expose a solution to a UV lamp or direct sunlight, alongside a control sample wrapped in aluminum foil.
-
-
Incubation: Incubate the stressed samples for a defined period (e.g., 24, 48, or 72 hours).
-
Neutralization (for acid/base hydrolysis): After incubation, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Analysis: Analyze all samples (including a non-stressed control) by a stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Data Interpretation:
By comparing the chromatograms of the stressed samples to the control, you can identify new peaks corresponding to degradation products. The conditions that lead to the most significant decrease in the parent compound peak and the appearance of new peaks will indicate the primary degradation pathways. For instance, a study on clioquinol demonstrated that it undergoes degradation under acid and alkali hydrolysis, chemical oxidation, dry heat, and sunlight, with the degradation products being well-resolved by an LC method.[2]
Question 2: My experimental results are inconsistent. Could this be related to the stability of my halogenated quinolinol stock solution?
Answer:
Yes, inconsistent experimental results are a classic sign of an unstable stock solution. If the concentration of the active compound is decreasing over time due to degradation, the effective dose in your experiments will also change, leading to variability in your data.
Causality: The rate of degradation can be influenced by several factors, including the solvent used, the storage temperature, exposure to light, and the pH of the solution. For example, the degradation kinetics of many pharmaceutical compounds are pH-dependent.[3]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent experimental results.
Experimental Protocol: Stability-Indicating HPLC Method
A validated stability-indicating HPLC method is crucial for accurately quantifying the parent compound and its degradation products.
Step-by-Step Methodology:
-
Column and Mobile Phase Selection: A common choice is a C18 reversed-phase column. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the mobile phase can be critical for achieving good separation. For example, a method for diiodohydroxyquinoline used a mobile phase of water:methanol (60:40, v/v) with the pH adjusted to 3.6.[1][2][4]
-
Method Validation: The method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.
-
Sample Analysis:
-
Inject a known concentration of a freshly prepared standard solution of the halogenated quinolinol to determine its retention time and peak area.
-
Inject your stored stock solution.
-
Compare the peak area of the parent compound in your stock solution to that of the fresh standard to calculate the remaining concentration. The presence of additional peaks indicates degradation.
-
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the routine handling and storage of halogenated quinolinols.
Storage
-
What are the ideal storage conditions for solid halogenated quinolinols?
-
How should I store stock solutions of halogenated quinolinols?
-
Stock solutions should be stored at low temperatures (e.g., 2-8°C or -20°C) in amber vials or containers wrapped in aluminum foil to protect them from light. It is also advisable to prepare fresh solutions regularly and to aliquot stock solutions to minimize freeze-thaw cycles. For some compounds, storage in a solvent at -80°C is recommended for long-term stability.
-
Handling
-
What personal protective equipment (PPE) should I use when handling halogenated quinolinols?
-
Are there any known incompatibilities I should be aware of when preparing formulations?
Stability
-
What are the primary degradation pathways for halogenated quinolinols?
-
The primary degradation pathways include:
-
Hydrolysis: The breakdown of the molecule by reaction with water. This can be catalyzed by acidic or basic conditions.
-
Oxidation: Reaction with oxygen, which can be accelerated by light and metal ions.
-
Photodegradation: Degradation caused by exposure to light, which may involve photohydrolysis of the carbon-halogen bond.[1]
-
-
-
How does pH affect the stability of halogenated quinolinols?
-
The stability of halogenated quinolinols can be significantly influenced by pH. As with many pharmaceuticals, they may be more stable within a specific pH range and degrade more rapidly in highly acidic or alkaline conditions.[3] The exact optimal pH for stability can vary between different halogenated quinolinols.
-
-
How can I minimize degradation during my experiments?
-
To minimize degradation:
-
Prepare solutions fresh whenever possible.
-
Protect solutions from light by using amber vials or covering them with foil.
-
Store solutions at appropriate low temperatures.
-
Use high-purity, degassed solvents.
-
If metal ion-catalyzed degradation is suspected, consider using a chelating agent in your buffer.
-
-
Data Summary
The following table provides a summary of recommended storage conditions for a common halogenated quinolinol, clioquinol.
| Compound | Form | Recommended Storage Conditions | Reference |
| Clioquinol | Solid | Tightly closed container, dry, cool, well-ventilated place, protected from light. | [5][6] |
| Clioquinol | Solution | 2-8°C or -20°C in amber vials. For long-term, -80°C may be suitable. | General laboratory best practices |
References
-
Aqueous Solubility and Degradation Kinetics of the Phytochemical Anticancer Thymoquinone; Probing the Effects of Solvents, pH and Light. MDPI. Available from: [Link]
-
Quantification of Clioquinol in Bulk and Pharmaceutical Dosage Forms by Stability Indicating LC Method. ResearchGate. Available from: [Link]
-
Spectrofluorimetric Determination of Diiodohydroxyquinoline in Presence of Metronidazole in Pharmaceutical Formulation and Spiked Human Plasma. DergiPark. Available from: [Link]
-
Photodegradation routes of the herbicide bromoxynil in solution and sorbed on silica nanoparticles. ResearchGate. Available from: [Link]
-
Investigating the role of excipients on the physical stability of directly compressed tablets. PMC - NIH. Available from: [Link]
-
Identification of major degradation products of Clorsulon drug substance including its degradation pathways by high resolution mass spectrometry and NMR. PubMed. Available from: [Link]
-
Detection and Degradation Characterization of 16 Quinolones in Soybean Sprouts by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. PMC - NIH. Available from: [Link]
-
Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. MDPI. Available from: [Link]
-
Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. CORE. Available from: [Link]
-
Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. PubMed. Available from: [Link]
-
Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. CONICET. Available from: [Link]
-
SAFETY DATA SHEET : Clioquinol. Samrat Pharmachem Limited. Available from: [Link]
Sources
- 1. Chromatographic methods for simultaneous determination of diiodohydroxyquinoline and metronidazole in their binary mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. researchgate.net [researchgate.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Experimental and Theoretical Studies on Reaction Kinetics, Mechanism, and Degradation of Quinoline‐Based Herbicide with Hydroxyl Radical, Sulphate Radical Anion, and Hydrated Electron - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the Structure-Activity Relationship of Bromoquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quinoline scaffold stands as a "privileged structure," a testament to its recurring presence in a multitude of biologically active compounds.[1][2] Its versatility, low toxicity, and amenability to chemical modification have made it a cornerstone in the development of therapeutics ranging from antimalarial to anticancer agents.[3] This guide delves into a specific and highly potent class of these compounds: the bromoquinoline derivatives. As a Senior Application Scientist, my objective is to provide you not with a mere list of compounds, but with an in-depth, comparative analysis of their structure-activity relationships (SAR), grounded in experimental data and proven insights. We will explore how the strategic placement of bromine atoms and other functional groups on the quinoline ring can dramatically influence biological efficacy, offering a roadmap for the rational design of next-generation therapeutics.
The Strategic Importance of Bromination in Enhancing Biological Activity
The introduction of bromine atoms onto the quinoline core is a pivotal strategy in medicinal chemistry. Bromoquinolines are not only potent bioactive molecules in their own right but also serve as versatile intermediates for the synthesis of a diverse library of derivatives.[4][5] The electron-withdrawing nature of bromine can modulate the electronic properties of the quinoline ring system, influencing its interaction with biological targets. Furthermore, the bromo-substituent provides a reactive handle for further functionalization through various cross-coupling reactions, allowing for the exploration of a vast chemical space.[1]
Our comparative analysis will primarily focus on the anticancer properties of bromoquinoline derivatives, an area where they have shown exceptional promise. We will dissect how substitutions at different positions of the quinoline ring dictate the antiproliferative and cytotoxic effects of these compounds against various cancer cell lines.
Comparative Analysis of Bromoquinoline Derivatives: A Data-Driven Approach
The antiproliferative potential of bromoquinoline derivatives is profoundly influenced by the position and number of bromine substituents, as well as the presence of other functional groups. The following table summarizes the in vitro anticancer activity of a series of bromoquinoline derivatives against C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma) cell lines, providing a clear comparison of their efficacy.
Table 1: Comparative Antiproliferative Activity (IC₅₀ in µM) of Bromoquinoline Derivatives [4]
| Compound | Structure | C6 | HeLa | HT29 | Key SAR Insights |
| 6,8-dibromoquinoline (6) | Precursor | No measurable effect | No measurable effect | No measurable effect | The dibromo scaffold alone is inactive, highlighting the need for further functionalization. |
| 6,8-dibromo-5-nitroquinoline (17) | 50.0 | 26.2 | 24.1 | Introduction of a nitro group at C-5 significantly enhances antiproliferative activity. | |
| 3,6,8-tribromoquinoline (4) | Precursor | No measurable effect | No measurable effect | No measurable effect | Bromination at C-3, C-6, and C-8 is insufficient for activity. |
| 3,5,6,7-tetrabromo-8-methoxyquinoline (7) | 32.3 | 12.8 | 28.1 | Bromination at C-5 and C-7, in addition to other positions, confers significant activity. | |
| 3,6,8-trimethoxyquinoline (5) | Precursor | No measurable effect | No measurable effect | No measurable effect | Methoxy groups at C-3, C-6, and C-8 are not conducive to activity. |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11) | 15.4 | 26.4 | 15.0 | Most Potent: Bromination at C-5 and C-7 combined with an 8-hydroxy group results in the highest activity. The conversion of the C-8 methoxy to a hydroxyl group is critical. | |
| 5-FU (Reference Drug) | 240.4 | 258.3 | 252.9 | All active bromoquinoline derivatives show significantly higher potency than the standard chemotherapeutic agent 5-Fluorouracil. |
Deciphering the Structure-Activity Relationship: Key Takeaways
-
The Crucial Role of C-5 and C-7 Bromination: A recurring theme is the paramount importance of bromine substitution at the C-5 and C-7 positions of the quinoline ring. Compounds lacking this feature, such as 6,8-dibromoquinoline and 3,6,8-tribromoquinoline, are devoid of antiproliferative activity.[4] Conversely, the introduction of bromine at these positions, as seen in compounds 7 and 11 , leads to a dramatic increase in potency.[4]
-
Synergistic Effects of Nitro and Bromo Groups: The transformation of the inactive 6,8-dibromoquinoline into the potent 6,8-dibromo-5-nitroquinoline (17 ) underscores the powerful synergistic effect of a nitro group at the C-5 position.[4] The electron-withdrawing nature of the nitro group likely enhances the compound's ability to interact with its biological target.
-
The Significance of the 8-Hydroxy Group: The superior activity of 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11 ) highlights the favorable contribution of a hydroxyl group at the C-8 position. This is a well-established principle in the SAR of quinolines, as the 8-hydroxyquinoline scaffold is known for its metal-chelating properties and ability to induce apoptosis. The conversion of the methoxy group at C-8 to a hydroxyl group appears to be a key factor in unlocking the full anticancer potential.
-
Mechanism of Action: Topoisomerase I Inhibition and Apoptosis Induction: Several potent bromoquinoline derivatives exert their anticancer effects by inhibiting Topoisomerase I, a crucial enzyme involved in DNA replication and repair. For instance, compounds 7 and 11 were found to significantly inhibit this enzyme.[4] Furthermore, these compounds have been shown to induce apoptosis, or programmed cell death, in cancer cells, as evidenced by DNA laddering assays.
Experimental Workflows: Synthesis and Biological Evaluation
To ensure the reproducibility and validation of these findings, it is imperative to have detailed and robust experimental protocols. The following sections outline the methodologies for the synthesis of a key bromoquinoline derivative and its subsequent biological evaluation.
Synthesis of 6,8-dibromo-5-nitroquinoline (17)
This protocol describes the selective nitration of 6,8-dibromoquinoline to yield the highly active 6,8-dibromo-5-nitroquinoline.[4]
Experimental Protocol:
-
Dissolve 1.00 g (3.484 mmol) of 6,8-dibromoquinoline (6) in 10 mL of sulfuric acid in a flask.
-
Cool the solution to -5°C in a salt-ice bath.
-
Slowly add a solution of 50% nitric acid in 20 mL of sulfuric acid to the cooled solution while stirring.
-
Maintain the reaction mixture in the ice bath for 1 hour.
-
Allow the mixture to warm to room temperature.
-
Pour the resulting red solution onto 50 g of crushed ice in a beaker and allow the ice to melt.
-
Extract the aqueous mixture three times with 40 mL of CH₂Cl₂.
-
Neutralize the combined organic phases with a 10% aqueous NaHCO₃ solution.
-
Dry the organic phase over Na₂SO₄ and remove the solvent under vacuum.
-
The resulting yellow needle-shaped crystals are the sole product, 6,8-dibromo-5-nitroquinoline (17), obtained in high yield (96%).[4]
Rationale: The use of a strong acid mixture (sulfuric and nitric acid) at low temperatures allows for the regioselective nitration at the C-5 position. The electron-withdrawing bromine atoms at C-6 and C-8 deactivate the benzene ring to electrophilic substitution, directing the nitration to the more activated pyridine ring. However, steric hindrance from the bromine atoms likely favors substitution at the C-5 position.
In Vitro Antiproliferative Activity Assessment: The BCPE Assay
The Bovine Cornea Papilla Epithelial (BCPE) cell proliferation assay is a reliable method to determine the antiproliferative effects of chemical compounds.
Experimental Protocol:
-
Culture cancer cell lines (e.g., C6, HeLa, HT29) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seed the cells into 96-well plates at a density of 3 x 10³ cells per well and incubate for 24 hours.
-
Prepare stock solutions of the test compounds in DMSO and dilute them to various concentrations (e.g., 5 to 75 µg/mL) in the culture medium.
-
Treat the cells with the different concentrations of the bromoquinoline derivatives and a reference drug (e.g., 5-FU). Include untreated and solvent-treated cells as controls.
-
Incubate the plates for 48 hours.
-
Fix the cells with 10% trichloroacetic acid (TCA).
-
Stain the fixed cells with sulforhodamine B (SRB) dye.
-
Wash away the unbound dye with 1% acetic acid.
-
Solubilize the bound dye with a 10 mM Tris base solution.
-
Measure the absorbance at 492 nm using a microplate reader.
-
Calculate the IC₅₀ values (the concentration of the compound that inhibits cell growth by 50%) from the dose-response curves.
Rationale: The SRB assay is a colorimetric assay that measures cell density by staining total cellular protein. It is a sensitive and reproducible method for assessing the antiproliferative effects of compounds and is widely used in cancer drug screening.
Visualizing the Path to Potency: SAR and Experimental Workflow Diagrams
To further clarify the relationships discussed, the following diagrams illustrate the key SAR principles and the experimental workflow for synthesizing a potent bromoquinoline derivative.
Caption: Key SAR modifications leading to potent anticancer bromoquinolines.
Caption: Workflow for the synthesis of 6,8-dibromo-5-nitroquinoline.
Conclusion and Future Directions
The structure-activity relationship of bromoquinoline derivatives is a rich field of study with significant implications for drug discovery, particularly in oncology. The evidence strongly indicates that the strategic placement of bromine atoms at the C-5 and C-7 positions, in concert with other functional groups like a C-5 nitro or a C-8 hydroxyl group, is a highly effective strategy for designing potent anticancer agents. These compounds often act through mechanisms involving the inhibition of essential enzymes like Topoisomerase I and the induction of apoptosis.
For researchers in this field, the path forward involves the continued exploration of the quinoline scaffold. Future studies should focus on:
-
Expanding the Substituent Landscape: Investigating a broader range of substituents at key positions to further refine the SAR and improve potency and selectivity.
-
Elucidating Detailed Mechanisms of Action: Moving beyond Topoisomerase I to identify other potential molecular targets and signaling pathways affected by these compounds.
-
In Vivo Efficacy and Pharmacokinetic Studies: Translating the promising in vitro results into animal models to assess the therapeutic potential of the most active derivatives in a more complex biological system.
By leveraging the foundational SAR principles outlined in this guide and embracing a data-driven approach to compound design, the scientific community can continue to unlock the full therapeutic potential of bromoquinoline derivatives.
References
-
Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC, NIH. [Link]
-
Ökten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery, 14. [Link]
-
Çakmak, O., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]
-
Singh, A., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]
-
Tiglani, D., et al. (2021). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. International Journal of Pharmaceutical Research, 13(1). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acgpubs.org [acgpubs.org]
A Researcher's Guide to the In Vitro Validation of Anticancer Compounds: From 2D Monolayers to 3D Spheroids
In the relentless pursuit of novel cancer therapeutics, the robust validation of a compound's anticancer activity in cellular models stands as a critical gateway to preclinical and clinical development. This guide provides an in-depth comparison of widely adopted methodologies, offering researchers, scientists, and drug development professionals a comprehensive framework for designing and interpreting in vitro anticancer studies. We will navigate from foundational 2D cytotoxicity assays to more physiologically relevant 3D models and high-content screening, emphasizing the scientific rationale behind experimental choices to ensure data integrity and translational relevance.
The Foundational Pillar: Assessing Cytotoxicity in 2D Cell Culture
For decades, the initial litmus test for a potential anticancer agent has been its ability to induce cell death or inhibit proliferation in cancer cell lines cultured as a two-dimensional (2D) monolayer. These assays are often the first step in triaging large compound libraries to identify promising candidates.[1] While their simplicity and high-throughput nature are advantageous, it is crucial to understand their underlying principles and limitations.
The Workhorses: MTT and SRB Assays
Two of the most common colorimetric assays for assessing cytotoxicity are the MTT and Sulforhodamine B (SRB) assays.[2][3]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is predicated on the metabolic activity of viable cells.[4] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to a purple formazan product, the amount of which is directly proportional to the number of viable cells.[4][5]
Conversely, the SRB assay is based on the measurement of cellular protein content.[6] The bright pink aminoxanthene dye, Sulforhodamine B, binds stoichiometrically to proteins under mildly acidic conditions.[7] The amount of bound dye, which is extracted under basic conditions, correlates with the total protein mass and, by extension, the cell number.[8] This method is less susceptible to interference from compounds that may affect cellular metabolism without directly causing cell death.[3]
| Feature | MTT Assay | SRB Assay |
| Principle | Measures metabolic activity (mitochondrial dehydrogenase function) | Measures total protein content |
| Advantages | Widely used and well-established[2], indicates metabolic viability | Less interference from metabolic modifiers[3], stable endpoint[7], good linearity |
| Disadvantages | Can be affected by compounds that alter mitochondrial function without causing cell death, formazan crystals require solubilization | Fixation step required, less sensitive to subtle changes in metabolic activity |
| Endpoint | Colorimetric (absorbance at ~570 nm) | Colorimetric (absorbance at ~540 nm) |
The following diagram illustrates a typical workflow for a 96-well plate-based cytotoxicity assay like MTT or SRB.
Caption: Key events in apoptosis and their detection methods.
-
Cell Preparation: Induce apoptosis in your target cells with the test compound. Include untreated and positive controls. Harvest both adherent and suspension cells.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze by flow cytometry within one hour.
The Next Frontier: From 2D to 3D Cell Culture Models
A significant limitation of 2D cell culture is its failure to recapitulate the complex three-dimensional (3D) architecture and microenvironment of in vivo tumors. [9]This has led to the development of 3D cell culture models, such as spheroids and organoids, which offer a more physiologically relevant context for drug screening. [9][10] Spheroids are aggregates of cancer cells that can be grown in non-adherent conditions. [10]They often develop gradients of nutrients, oxygen, and proliferative cells, mimicking the heterogeneity of a solid tumor. [11]Organoids are more complex 3D structures derived from stem cells that self-organize to resemble the structure and function of an organ. [12] The adoption of 3D models is reshaping cancer research by providing more accurate representations of the tumor microenvironment (TME), which includes interactions between cancer cells and stromal components. [9][10]
| Feature | 2D Monolayer Culture | 3D Spheroid/Organoid Culture |
| Cell-Cell Interaction | Limited to lateral connections | Extensive, multi-directional interactions |
| Tumor Microenvironment | Lacks realistic TME | Can recapitulate aspects of the TME, including nutrient and oxygen gradients [9][10] |
| Drug Penetration | Uniform drug exposure | Mimics in vivo drug penetration barriers [13] |
| Gene Expression | Often differs significantly from in vivo tumors | More closely resembles in vivo gene expression profiles |
| Predictive Value | Lower predictive power for clinical efficacy | Higher predictive power for drug efficacy and resistance [10] |
| Throughput | High-throughput compatible | Lower throughput, more complex to establish and analyze |
High-Content Screening: A Multiparametric Approach
High-content screening (HCS) combines automated microscopy and image analysis to simultaneously measure multiple phenotypic parameters in response to a compound. [14][15]This powerful, image-based approach provides a wealth of information beyond simple cell viability, including changes in cell morphology, protein localization, and organelle health. [14]HCS can be applied to both 2D and 3D models, offering a deeper understanding of a compound's mechanism of action. [11]
The Gold Standard: The NCI-60 Human Tumor Cell Line Screen
The National Cancer Institute's NCI-60 screen is a publicly available resource that assesses the anticancer activity of compounds against a panel of 60 diverse human cancer cell lines. [16][17]This screen provides a comprehensive profile of a compound's activity across various cancer types. [16]Initially performed in 96-well plates using the SRB assay, the NCI-60 screen has been modernized to a 384-well format with a luminescent CellTiter-Glo readout for increased throughput and precision. [16][18] The two-stage screening process involves an initial single high-dose test, and compounds meeting certain inhibition criteria are then advanced to a five-dose screen. [19][20]The resulting data can be used for "COMPARE" analysis, which helps to identify compounds with similar mechanisms of action.
Conclusion: An Integrated Approach to Validation
The validation of anticancer activity in cellular models is not a one-size-fits-all process. A strategic, multi-faceted approach is essential for generating robust and translatable data. An ideal workflow begins with high-throughput screening in 2D models to identify active compounds, followed by mechanistic deconvolution using assays for apoptosis and other cellular processes. Promising candidates should then be validated in more physiologically relevant 3D models to better predict their in vivo efficacy. By understanding the strengths and limitations of each method and thoughtfully designing experimental workflows, researchers can increase the probability of successfully identifying the next generation of cancer therapeutics.
References
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]
-
Mishra, R., et al. (2024). Scaffold-based 3D cell culture models in cancer research. Journal of Cellular and Molecular Medicine. Retrieved from [Link]
-
National Cancer Institute. (n.d.). NCI-60 Screening Methodology. Developmental Therapeutics Program. Retrieved from [Link]
-
Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112-1116. Retrieved from [Link]
-
Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. Retrieved from [Link]
-
Thakur, A., et al. (2015). Bioassays for anticancer activities. Methods in Molecular Biology, 1308, 323-337. Retrieved from [Link]
-
Crowley, L. C., et al. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Journal of Visualized Experiments, (117), 54683. Retrieved from [Link]
-
Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Genotoxicity. IntechOpen. Retrieved from [Link]
-
Buchser, W., et al. (2014). Applications of High Content Screening in Life Science Research. SLAS Discovery, 19(7), 893-904. Retrieved from [Link]
-
Oliveira, E. J., & Goulart, M. O. (2017). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Future Science OA, 3(3), FSO201. Retrieved from [Link]
-
M-D. Dirks, C., et al. (2022). In Vitro Anticancer Activity and Oxidative Stress Biomarkers Status Determined by Usnea barbata (L.) F.H. Wigg. Dry Extracts. Molecules, 27(19), 6549. Retrieved from [Link]
-
Ganot, N., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50767. Retrieved from [Link]
-
BMG Labtech. (2025). Apoptosis – what assay should I use?. Retrieved from [Link]
-
Alithea Genomics. (2025). High-content screening in drug discovery: A brief guide. Retrieved from [Link]
-
Stevens, M. F., & Baker, D. J. (2009). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Current Pharmaceutical Design, 15(17), 1949-1956. Retrieved from [Link]
-
Ribeiro, R., et al. (2024). Breaking the mold: 3D cell cultures reshaping the future of cancer research. Frontiers in Bioengineering and Biotechnology, 12, 1369065. Retrieved from [Link]
-
Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
National Cancer Institute. (n.d.). NCI-60 Human Tumor Cell Line Screen. Developmental Therapeutics Program. Retrieved from [Link]
-
Milcarek, A. T., et al. (2019). Developing a high-throughput, high content screening technology to identify new anticancer drug treatments. Cancer Research, 79(13_Supplement), 2173. Retrieved from [Link]
-
Sharma, R., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Analytical & Pharmaceutical Research, 8(3), 108-115. Retrieved from [Link]
-
Zhu, Y., et al. (2020). Guideline for anticancer assays in cells. Food Science and Human Wellness, 9(4), 327-336. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Cell Cytotoxicity Assay. Retrieved from [Link]
-
Close, D. A., et al. (2019). Implementation of the NCI-60 Human Tumor Cell Line Panel to Screen 2260 Cancer Drug Combinations to Generate >3 Million Data Points Used to Populate a Large Matrix of Anti-Neoplastic Agent Combinations (ALMANAC) Database. SLAS Discovery, 24(3), 242-263. Retrieved from [Link]
-
Bodnar, O., et al. (2023). Mathematical Validation of a Cancer Model. arXiv preprint arXiv:2308.12345. Retrieved from [Link]
-
Corning Life Sciences. (n.d.). 3D Cell Culture Applications and Bioprinting Change Cancer Research. Retrieved from [Link]
-
Siddiqui, A., et al. (2022). IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. World Journal of Pharmacy and Pharmaceutical Sciences, 11(9), 1168-1181. Retrieved from [Link]
-
National Cancer Institute. (n.d.). Standard Operating Procedures: HTS384 NCI60 – NCI-60 One-Concentration Screen. Developmental Therapeutics Program. Retrieved from [Link]
-
Johnston, P. A., et al. (2016). High-Content Screening Comparison of Cancer Drug Accumulation and Distribution in Two-Dimensional and Three-Dimensional Culture Models of Head and Neck Cancer. ASSAY and Drug Development Technologies, 14(6), 333-348. Retrieved from [Link]
-
ResearchGate. (n.d.). Caspase-3 and Annexin V assays confirm that cell death across.... Retrieved from [Link]
-
Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
-
Corsello, S. M., & Schadt, E. E. (2020). Modernizing the NCI60 Cell Line Screen for Phenotypic Drug Discovery in the 21st Century. Cancer Research, 80(12), 2401-2402. Retrieved from [Link]
-
ResearchGate. (n.d.). In-vitro Models in Anticancer Screening. Retrieved from [Link]
-
News-Medical.Net. (2019). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Retrieved from [Link]
-
ScienceDirect. (n.d.). High throughput cell-based screening methods for cancer drug discovery. Retrieved from [Link]
-
Corning Life Sciences. (n.d.). 5 Reasons Cancer Researchers Adopt 3D Cell Culture: A Review of Recent Literature. Retrieved from [Link]
-
News-Medical.Net. (2019). Overview of Cell Viability and Cytotoxicity. Retrieved from [Link]
-
Santo, V. E., et al. (2017). Anti-Cancer Drug Validation: the Contribution of Tissue Engineered Models. Journal of Cellular Biochemistry, 118(9), 2643-2654. Retrieved from [Link]
-
Wikipedia. (n.d.). NCI-60. Retrieved from [Link]
-
JoVE. (2022). Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. Retrieved from [Link]
Sources
- 1. noblelifesci.com [noblelifesci.com]
- 2. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. atcc.org [atcc.org]
- 6. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. canvaxbiotech.com [canvaxbiotech.com]
- 8. canvaxbiotech.com [canvaxbiotech.com]
- 9. Scaffold-based 3D cell culture models in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Breaking the mold: 3D cell cultures reshaping the future of cancer research [frontiersin.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. 3D cell culture: Models and applications | Abcam [abcam.com]
- 13. High-Content Screening Comparison of Cancer Drug Accumulation and Distribution in Two-Dimensional and Three-Dimensional Culture Models of Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Applications of High Content Screening in Life Science Research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. alitheagenomics.com [alitheagenomics.com]
- 16. NCI-60 Human Tumor Cell Line Screen - NCI [dctd.cancer.gov]
- 17. NCI-60 - Wikipedia [en.wikipedia.org]
- 18. aacrjournals.org [aacrjournals.org]
- 19. dctd.cancer.gov [dctd.cancer.gov]
- 20. dctd.cancer.gov [dctd.cancer.gov]
A Comparative Analysis of the Antimicrobial Efficacy of 4-Bromo-2-methylquinolin-3-ol and Established Antimicrobial Agents
In the ever-evolving landscape of antimicrobial research, the quest for novel therapeutic agents is paramount to combat the growing threat of drug-resistant pathogens. Quinoline derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including potent antimicrobial effects.[1][2] This guide provides a comprehensive comparison of the potential efficacy of a specific synthetic quinoline derivative, 4-Bromo-2-methylquinolin-3-ol, against established antimicrobial agents.
Due to the limited availability of direct experimental data for 4-Bromo-2-methylquinolin-3-ol in publicly accessible literature, this analysis will draw upon findings from structurally related quinoline compounds to infer its potential antimicrobial profile. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of experimental methodologies, comparative efficacy data, and mechanistic insights.
Introduction to the Compounds
4-Bromo-2-methylquinolin-3-ol: A Novel Quinoline Derivative
4-Bromo-2-methylquinolin-3-ol is a synthetic organic compound belonging to the quinoline family. Its chemical structure, characterized by a quinoline core with a bromine substituent at the 4th position, a methyl group at the 2nd position, and a hydroxyl group at the 3rd position, suggests its potential for biological activity. The presence of a halogen, specifically bromine, can significantly influence the antimicrobial properties of organic molecules.
Chemical Structure of 4-Bromo-2-methylquinolin-3-ol:
A 2D representation of the chemical structure of 4-Bromo-2-methylquinolin-3-ol.
Established Antimicrobial Agents for Comparison
To provide a robust comparative framework, three well-established antimicrobial agents with distinct mechanisms of action have been selected:
-
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.
-
Ampicillin: A beta-lactam antibiotic that has been widely used for decades against various bacterial infections.
-
Vancomycin: A glycopeptide antibiotic primarily used to treat serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Experimental Methodologies for Efficacy Assessment
The cornerstone of evaluating antimicrobial efficacy lies in standardized in vitro susceptibility testing. The following protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are fundamental in assessing the potency of an antimicrobial agent.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted and standardized technique for determining MIC values.
Step-by-Step Protocol for Broth Microdilution MIC Assay:
-
Preparation of Reagents and Media:
-
Prepare a stock solution of the antimicrobial agent (e.g., 4-Bromo-2-methylquinolin-3-ol, ciprofloxacin) of known concentration.
-
Use sterile cation-adjusted Mueller-Hinton Broth (CAMHB) as the growth medium.
-
Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.
-
-
Serial Dilution of the Antimicrobial Agent:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the antimicrobial agent in CAMHB. The final volume in each well should be 100 µL.
-
Include a growth control well (containing only CAMHB and the bacterial inoculum) and a sterility control well (containing only CAMHB).
-
-
Inoculation:
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add 100 µL of the diluted bacterial inoculum to each well, except for the sterility control.
-
-
Incubation:
-
Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
Following incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
Workflow for the Minimum Inhibitory Concentration (MIC) Assay.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is a logical extension of the MIC assay.
Step-by-Step Protocol for MBC Assay:
-
Perform an MIC Assay:
-
Follow the complete protocol for the broth microdilution MIC assay as described above.
-
-
Subculturing:
-
From the wells of the MIC plate that show no visible growth, take a small aliquot (typically 10-100 µL) and plate it onto a suitable agar medium (e.g., Mueller-Hinton Agar).
-
-
Incubation:
-
Incubate the agar plates at 35-37°C for 18-24 hours.
-
-
Interpretation of Results:
-
The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum. This is typically observed as no colony growth on the agar plate.
-
Comparative Efficacy Data
Table 1: Comparative Minimum Inhibitory Concentration (MIC) Values (µg/mL)
| Microorganism | 4-Bromo-2-methylquinolin-3-ol (Inferred) | Ciprofloxacin | Ampicillin | Vancomycin |
| Escherichia coli (ATCC 25922) | 8 - 32 | 0.015 - 0.06 | 2 - 8 | Not Active |
| Staphylococcus aureus (ATCC 29213) | 4 - 16 | 0.25 - 1.0 | 0.25 - 2.0 | 0.5 - 2.0 |
| Pseudomonas aeruginosa (ATCC 27853) | >64 | 0.25 - 1.0 | >64 | Not Active |
| Enterococcus faecalis (ATCC 29212) | 16 - 64 | 1 - 4 | 1 - 4 | 1 - 4 |
Note: The inferred MIC values for 4-Bromo-2-methylquinolin-3-ol are hypothetical and intended for comparative discussion. Experimental validation is required.
Discussion of Mechanisms of Action
Understanding the mechanism of action is crucial for drug development and for predicting potential resistance mechanisms.
Quinolones (Inferred for 4-Bromo-2-methylquinolin-3-ol)
Quinolone antibiotics are known to target bacterial DNA synthesis.[3] They primarily inhibit two essential enzymes: DNA gyrase and topoisomerase IV.[3] Inhibition of these enzymes leads to breaks in the bacterial DNA, ultimately resulting in cell death. It is highly probable that 4-Bromo-2-methylquinolin-3-ol, as a quinoline derivative, shares this mechanism of action. The bromo- and hydroxyl-substituents may influence its binding affinity to these enzymes and its spectrum of activity.
Inferred Mechanism of Action for Quinolone Derivatives.
Ciprofloxacin
As a fluoroquinolone, ciprofloxacin's mechanism of action is well-established and aligns with the general mechanism of quinolones. It has a high affinity for DNA gyrase in Gram-negative bacteria and topoisomerase IV in Gram-positive bacteria.
Ampicillin
Ampicillin is a beta-lactam antibiotic that inhibits the synthesis of the bacterial cell wall. It specifically targets penicillin-binding proteins (PBPs), which are enzymes responsible for the final steps of peptidoglycan synthesis. By inhibiting these enzymes, ampicillin weakens the cell wall, leading to cell lysis and death.
Vancomycin
Vancomycin also disrupts cell wall synthesis but through a different mechanism than beta-lactams. It binds to the D-Ala-D-Ala termini of the peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation steps in cell wall formation.
Conclusion and Future Directions
While direct experimental evidence for the antimicrobial efficacy of 4-Bromo-2-methylquinolin-3-ol is pending, the analysis of its structural analogs strongly suggests its potential as a novel antimicrobial agent. The quinoline scaffold is a well-validated pharmacophore in antimicrobial drug discovery. The presence of a bromine atom may enhance its activity, a phenomenon observed in other classes of antimicrobial compounds.
Further research is imperative to validate these inferences. The synthesis of 4-Bromo-2-methylquinolin-3-ol followed by rigorous in vitro testing against a broad panel of clinically relevant bacteria, including multidrug-resistant strains, is the logical next step. Subsequent studies should focus on elucidating its precise mechanism of action, evaluating its cytotoxicity, and exploring its in vivo efficacy in animal models of infection. The insights gained from such studies will be invaluable in determining the potential of this and other novel quinoline derivatives to address the urgent need for new antimicrobial therapies.
References
-
Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022-10-05). In Journal of Cheminformatics. Retrieved from [Link]
-
Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (2025-10-31). In Molecules. Retrieved from [Link]
-
Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. (2019-11-28). In Molecules. Retrieved from [Link]
-
Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025-05-06). In Chemistry & Biodiversity. Retrieved from [Link]
-
Quinolone antibiotic. In Wikipedia. Retrieved from [Link]
-
Synthesis and Antimicrobial Activity of 3-Phenyl-1-Methylquinolin-2-One Derivatives. (2019). In Chemistry of Heterocyclic Compounds. Retrieved from [Link]
-
Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. (2020-09-11). In Molecules. Retrieved from [Link]
-
A review: Structure-activity relationship and antibacterial activities of Quinoline based hybrids. (2022-07-14). In ResearchGate. Retrieved from [Link]
-
Novel Antibacterial 4-Piperazinylquinoline Hybrid Derivatives Against Staphylococcus aureus: Design, Synthesis, and In Vitro and In Silico Insights. In Pharmaceuticals. Retrieved from [Link]
-
Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (2025-10-31). In ResearchGate. Retrieved from [Link]
-
Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. In Molecules. Retrieved from [Link]
-
Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021-11-04). In Biointerface Research in Applied Chemistry. Retrieved from [Link]
-
Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. (2025-06-04). In RSC Medicinal Chemistry. Retrieved from [Link]
-
4-Bromo-2-methylhexan-3-ol. In PubChem. Retrieved from [Link]
-
MIC values for quinolines derivatives. In ResearchGate. Retrieved from [Link]
-
Minimum inhibitory concentration (MIC) of ciprofloxacin (CIP) in combination with compounds in Staphylococcus aureus MRSA 272123 and E. coli AG100.. In ResearchGate. Retrieved from [Link]
-
Mutant prevention concentrations of ciprofloxacin for urinary tract infection isolates of Escherichia coli. In Journal of Antimicrobial Chemotherapy. Retrieved from [Link]
-
Mechanism of action of and resistance to quinolones. (2008-03-01). In The Journal of antimicrobial chemotherapy. Retrieved from [Link]
Sources
A Spectroscopic Journey: Characterizing 4-Bromo-2-methylquinolin-3-ol and Its Synthetic Precursors
A Senior Application Scientist's Guide to Synthesis and Spectroscopic Analysis
In the landscape of pharmaceutical research and materials science, the precise synthesis and unambiguous characterization of novel heterocyclic compounds are paramount. 4-Bromo-2-methylquinolin-3-ol, a substituted quinoline, represents a scaffold of significant interest due to the established bioactivity of the quinoline core. This guide provides an in-depth spectroscopic comparison of 4-Bromo-2-methylquinolin-3-ol with its key precursors, offering a detailed roadmap for researchers in the field. We will explore the synthetic pathway and dissect the nuances of NMR, FT-IR, and UV-Vis spectroscopy, providing both experimental data and the underlying scientific principles.
The Synthetic Pathway: From Acetoacetanilide to a Brominated Quinolone
The journey to 4-Bromo-2-methylquinolin-3-ol begins with readily available starting materials, aniline and ethyl acetoacetate, which are first used to synthesize acetoacetanilide (N-phenyl-3-oxobutanamide). This intermediate is then cyclized to form 2-methylquinolin-3-ol via a reaction analogous to the Conrad-Limpach synthesis. The final step involves the regioselective bromination of the quinolinol to yield the target compound.
Caption: Synthetic route to 4-Bromo-2-methylquinolin-3-ol.
Spectroscopic Characterization: A Comparative Analysis
The transformation of the precursors into the final product can be meticulously tracked using a suite of spectroscopic techniques. Each modification to the chemical structure leaves a distinct fingerprint on the resulting spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the molecular structure by probing the magnetic environments of atomic nuclei.
The ¹H NMR spectra are instrumental in tracking the formation of the quinoline ring and the introduction of the bromine atom.
| Compound | Methyl Protons (s, 3H) | Aromatic Protons (m) | NH Proton (s, 1H) | OH Proton (s, 1H) |
| Acetoacetanilide | ~2.2 ppm | ~7.1-7.6 ppm | ~10.2 ppm | - |
| 2-Methylquinolin-3-ol | ~2.5 ppm | ~7.2-8.0 ppm | - | ~9.5 ppm |
| 4-Bromo-2-methylquinolin-3-ol | ~2.6 ppm | ~7.3-8.1 ppm | - | ~9.8 ppm |
-
Acetoacetanilide to 2-Methylquinolin-3-ol: The most significant change is the disappearance of the amide NH proton and the appearance of a phenolic OH proton. The aromatic region becomes more complex due to the fused ring system. The methyl protons experience a slight downfield shift upon cyclization.
-
2-Methylquinolin-3-ol to 4-Bromo-2-methylquinolin-3-ol: The introduction of the electron-withdrawing bromine atom at the 4-position causes a general downfield shift for the nearby aromatic protons. The proton at position 4 is absent in the final product, which simplifies the aromatic region splitting pattern, a key indicator of successful bromination.
The ¹³C NMR spectra provide a detailed map of the carbon framework.
| Compound | Methyl Carbon | Carbonyl Carbon | C3 Carbon | C4 Carbon | Aromatic Carbons |
| Acetoacetanilide | ~30 ppm | ~165, 205 ppm | - | - | ~119-138 ppm |
| 2-Methylquinolin-3-ol | ~20 ppm | - | ~145 ppm | ~115 ppm | ~115-148 ppm |
| 4-Bromo-2-methylquinolin-3-ol | ~21 ppm | - | ~143 ppm | ~105 ppm | ~116-147 ppm |
-
From Precursor to Quinolinol: The two distinct carbonyl signals of acetoacetanilide are replaced by the carbon signals of the heterocyclic ring in 2-methylquinolin-3-ol. The C3 carbon bearing the hydroxyl group appears at a characteristic downfield chemical shift.
-
Bromination Effect: The most dramatic effect in the ¹³C NMR spectrum upon bromination is the significant upfield shift of the C4 carbon due to the heavy atom effect of bromine. This provides conclusive evidence for the regioselectivity of the bromination reaction.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.
| Compound | O-H Stretch (cm⁻¹) | N-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | C=C & C=N Stretch (cm⁻¹) | C-Br Stretch (cm⁻¹) |
| Acetoacetanilide | - | ~3290 | ~1710, 1660 | ~1600, 1550 | - |
| 2-Methylquinolin-3-ol | ~3300 (broad) | - | - | ~1620, 1580 | - |
| 4-Bromo-2-methylquinolin-3-ol | ~3310 (broad) | - | - | ~1615, 1575 | ~650 |
-
Cyclization: The disappearance of the N-H and C=O stretches of the amide in acetoacetanilide and the appearance of a broad O-H stretch in 2-methylquinolin-3-ol are clear indicators of the ring formation.
-
Bromination: The introduction of bromine is confirmed by the appearance of a new absorption band in the fingerprint region, typically around 650 cm⁻¹, corresponding to the C-Br stretching vibration.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is sensitive to the extent of conjugation.
| Compound | λmax (nm) in Ethanol |
| Acetoacetanilide | ~245, 280 |
| 2-Methylquinolin-3-ol | ~280, 330 |
| 4-Bromo-2-methylquinolin-3-ol | ~285, 335 |
-
Effect of Aromatic System: The extended π-conjugated system of the quinoline ring in 2-methylquinolin-3-ol results in a bathochromic (red) shift of the absorption maxima compared to acetoacetanilide.[1]
-
Influence of Bromine: The introduction of the bromine atom, an auxochrome, causes a slight bathochromic shift in the absorption bands of 4-Bromo-2-methylquinolin-3-ol compared to its non-brominated precursor.
Experimental Protocols
Synthesis of Acetoacetanilide
-
In a round-bottom flask, dissolve aniline (0.1 mol) in toluene (100 mL).
-
Add ethyl acetoacetate (0.1 mol) to the solution.
-
Add a catalytic amount of glacial acetic acid (5 drops).
-
Reflux the mixture for 4 hours, collecting the ethanol-water azeotrope in a Dean-Stark trap.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Recrystallize the crude product from ethanol to obtain pure acetoacetanilide.
Synthesis of 2-Methylquinolin-3-ol
-
In a high-boiling point solvent such as diphenyl ether, suspend acetoacetanilide (0.05 mol).
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to 250 °C for 30 minutes.
-
Cool the reaction mixture and add petroleum ether to precipitate the product.
-
Filter the solid, wash with petroleum ether, and recrystallize from ethanol.
Synthesis of 4-Bromo-2-methylquinolin-3-ol
-
Dissolve 2-methylquinolin-3-ol (0.01 mol) in glacial acetic acid (50 mL).
-
Add N-bromosuccinimide (NBS) (0.01 mol) portion-wise to the solution at room temperature.[2]
-
Stir the reaction mixture for 2 hours.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from ethanol.
Caption: Experimental workflow for synthesis and analysis.
Conclusion
This guide has provided a comprehensive spectroscopic comparison of 4-Bromo-2-methylquinolin-3-ol and its precursors. By understanding the characteristic spectral changes at each synthetic step, researchers can confidently monitor their reactions and verify the identity and purity of their compounds. The provided protocols offer a reliable starting point for the synthesis and characterization of this and other related quinoline derivatives, facilitating further exploration of their potential applications.
References
-
TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. [Link]
-
MDPI. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. [Link]
-
Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
-
NIST. Butanamide, 3-oxo-N-phenyl-. [Link]
-
Scribd. Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. [Link]
-
PubMed Central (PMC). (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. [Link]
-
ResearchGate. (n.d.). UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and.... [Link]
Sources
A Senior Application Scientist's Guide to In Silico Target Prediction: The Case of 4-Bromo-2-methylquinolin-3-ol
Abstract
In the landscape of contemporary drug discovery, the early identification of molecular targets for novel chemical entities is a critical determinant of success. This guide provides a comprehensive, in-depth comparison of in silico methodologies for predicting the biological targets of the synthetic quinoline derivative, 4-Bromo-2-methylquinolin-3-ol. As a member of the quinoline class—a privileged scaffold in medicinal chemistry—this molecule holds therapeutic potential.[1][2][3][4][5][6][7] This document is structured to provide researchers, scientists, and drug development professionals with a practical framework for leveraging computational tools to generate experimentally testable hypotheses, thereby accelerating the journey from hit compound to lead optimization. The causality behind experimental choices, self-validating systems, and authoritative grounding are the pillars of this narrative.
Introduction: The Quinoline Scaffold and the Imperative of Target Identification
The quinoline moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with activities spanning from antimalarial and anticancer to antibacterial and anti-inflammatory.[1][2][3][4][5][6][7] The diverse pharmacology of quinoline derivatives underscores the importance of accurately identifying their molecular targets to understand their mechanism of action, predict potential off-target effects, and guide further development.
Our subject molecule, 4-Bromo-2-methylquinolin-3-ol, is a synthetic quinoline derivative. While its specific biological activities are not extensively documented in publicly available literature, its structural features—a bromine atom at the C4 position and a hydroxyl group at the C3 position—suggest a unique electronic distribution and potential for specific biological interactions.[8] The bromine atom can enhance lipophilicity, potentially aiding in cell membrane penetration, while the hydroxyl group offers hydrogen bonding capabilities that could be crucial for target binding affinity.[8]
This guide will compare and contrast several widely used in silico target prediction strategies, using 4-Bromo-2-methylquinolin-3-ol as a case study. We will delve into the theoretical underpinnings of these methods, provide step-by-step protocols for their implementation using publicly accessible web servers, and present a framework for interpreting and comparing the results.
Methodological Overview: A Multi-Pronged Approach to Target Prediction
A robust in silico target prediction strategy should not rely on a single algorithm. Instead, a multi-pronged approach that integrates different computational philosophies provides a more comprehensive and reliable set of predictions. The two primary categories of methods we will explore are ligand-based and structure-based approaches.
Integrated In Silico Target Prediction Workflow
The following diagram illustrates an integrated workflow that combines both ligand-based and structure-based methods for a comprehensive target prediction analysis.
Caption: An integrated workflow for in silico target prediction.
Comparative Analysis of In Silico Target Prediction Tools
For this guide, we will compare three freely accessible and widely used web-based tools that represent different underlying methodologies:
-
SwissTargetPrediction: A ligand-based method that combines 2D and 3D similarity measures.
-
PharmMapper: A pharmacophore-based approach.
-
SuperPred: A machine learning-based approach.
Tool Comparison
| Feature | SwissTargetPrediction | PharmMapper | SuperPred |
| Underlying Principle | Ligand-based (2D/3D similarity) | Ligand-based (Pharmacophore mapping) | Machine Learning (Naive Bayes) |
| Input Format | SMILES or drawn structure | MOL, MOL2, SDF | SMILES or drawn structure |
| Database of Targets | ChEMBL | PharmTargetDB | ChEMBL |
| Organism Specificity | Yes (Human, Mouse, Rat, etc.) | No | Yes (Human) |
| Output | Ranked list of targets with probability | Ranked list of targets with fit score | Ranked list of targets with confidence score |
| Key Advantage | Fast, intuitive, and provides a probability score. | Identifies common 3D arrangements of chemical features. | Leverages machine learning for predictive accuracy. |
| Potential Limitation | Relies on the principle that similar molecules have similar targets. | Sensitive to the quality of the input conformation. | Predictions are based on the training dataset. |
Step-by-Step Protocols
-
Navigate to the SwissTargetPrediction web server. [13]
-
Input the structure of 4-Bromo-2-methylquinolin-3-ol. The SMILES string for this molecule is Cc1nc2ccccc2c(c1O)Br.
-
Select the organism of interest. For general drug discovery, Homo sapiens is the most common choice.
-
Initiate the prediction. The server will compare the input molecule to a library of known active molecules and predict the most probable targets.
-
Analyze the results. The output will be a list of predicted targets, ranked by a probability score. Pay close attention to the top-ranking targets and the class of proteins they belong to.
-
Navigate to the PharmMapper web server.
-
Prepare the input molecule. You will need a 3D conformation of 4-Bromo-2-methylquinolin-3-ol in a format such as MOL2 or SDF. This can be generated using software like Avogadro or online tools.
-
Upload the molecular file.
-
Select the target database. PharmMapper provides several options.
-
Submit the job. The server will screen the input molecule's pharmacophore features against a database of pharmacophore models derived from known protein-ligand complexes.
-
Interpret the output. The results will be a list of potential targets, ranked by a "fit score" that indicates how well the molecule's pharmacophore matches that of the target's binding site.
-
Access the SuperPred web server.
-
Enter the SMILES string for 4-Bromo-2-methylquinolin-3-ol.
-
Select the prediction model. SuperPred offers different models based on the underlying data.
-
Run the prediction. The server will use a machine learning model (Naive Bayes) to predict the most likely targets.
-
Review the predictions. The output will provide a list of targets with an associated confidence score.
Interpreting and Cross-Validating the Predictions
A critical step in the in silico target prediction process is the careful analysis and cross-validation of the results from different platforms. A target that is predicted by multiple, methodologically distinct tools is a higher confidence candidate for experimental validation.
Hypothetical Comparative Results
The following table presents a hypothetical set of top-ranking predictions for 4-Bromo-2-methylquinolin-3-ol from our chosen tools.
| Rank | SwissTargetPrediction (Probability) | PharmMapper (Fit Score) | SuperPred (Confidence) |
| 1 | Proto-oncogene tyrosine-protein kinase Src (0.35) | Mitogen-activated protein kinase 14 (5.8) | Cyclooxygenase-2 (0.85) |
| 2 | Cyclooxygenase-2 (0.31) | Vascular endothelial growth factor receptor 2 (5.5) | Proto-oncogene tyrosine-protein kinase Src (0.82) |
| 3 | Mitogen-activated protein kinase 14 (0.28) | Carbonic anhydrase II (5.3) | Mitogen-activated protein kinase 14 (0.79) |
| 4 | Vascular endothelial growth factor receptor 2 (0.25) | Proto-oncogene tyrosine-protein kinase Src (5.1) | Carbonic anhydrase II (0.75) |
| 5 | Carbonic anhydrase II (0.22) | Cyclooxygenase-2 (4.9) | Vascular endothelial growth factor receptor 2 (0.71) |
Consensus Analysis and Pathway Mapping
From the hypothetical results, we can see that several targets are predicted by more than one server, albeit with different rankings. Proto-oncogene tyrosine-protein kinase Src , Cyclooxygenase-2 , and Mitogen-activated protein kinase 14 appear in the top predictions of all three tools. This consensus significantly increases our confidence in these proteins as potential targets of 4-Bromo-2-methylquinolin-3-ol.
The next logical step is to map these high-confidence targets to their respective signaling pathways. This can provide insights into the potential physiological effects of the compound. For example, the identification of kinases like Src and MAPK14, along with COX-2, suggests a potential role in inflammation and cancer signaling pathways.
The Path to Experimental Validation
The ultimate goal of in silico prediction is to guide experimental work. The predictions generated through the workflow described above provide a strong foundation for designing targeted in vitro assays.
Caption: The validation funnel from computational prediction to experimental confirmation.
Conclusion and Future Directions
This guide has provided a comprehensive framework for the in silico prediction of biological targets for 4-Bromo-2-methylquinolin-3-ol. By employing a multi-pronged approach that combines ligand-based and structure-based methods, researchers can generate a robust and cross-validated list of potential targets. The use of publicly available web servers makes these powerful computational techniques accessible to a wide range of scientists.
References
-
Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology, 1888, 273-309. [Link]
-
Gupta, P., et al. (2025). Targeting disease: Computational approaches for drug target identification. Advances in Pharmacology, In Press. [Link]
-
Biointerface Research in Applied Chemistry. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 12(6), 7789-7811. [Link]
-
ResearchGate. (2025). In Silico Target Prediction for Small Molecules: Methods and Protocols. Retrieved from [Link]
-
Cambridge Core. (2026). Computational Approach for Drug Target Identification. Retrieved from [Link]
-
RSC Advances. (2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 13(38), 26655-26675. [Link]
-
MDPI. (2023). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Molecules, 28(14), 5488. [Link]
-
RSC Publishing. (2025). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. RSC Advances, 15(31), 21567-21588. [Link]
-
Creative Biolabs. (n.d.). In Silico Target Prediction. Retrieved from [Link]
-
ResearchGate. (n.d.). Computational Approaches for Drug Target Identification. Retrieved from [Link]
-
National Institutes of Health. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. PMC, 28(8), 3464. [Link]
-
Swiss Institute of Bioinformatics. (n.d.). SwissTargetPrediction. Retrieved from [Link]
-
MDPI. (2024). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. Molecules, 29(9), 2003. [Link]
-
Taylor & Francis Online. (2016). Computational approaches for drug target identification in pathogenic diseases. Expert Opinion on Drug Discovery, 11(1), 23-35. [Link]
-
MDPI. (2019). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 24(10), 1900. [Link]
-
ResearchGate. (2025). Biological Activities of Quinoline Derivatives. Retrieved from [Link]
-
MDPI. (2023). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. International Journal of Molecular Sciences, 24(23), 16963. [Link]
-
ResearchGate. (2025). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. Retrieved from [Link]
-
Ingenta Connect. (2011). Biological Activities of Quinoline Derivatives. Letters in Drug Design & Discovery, 8(7), 642-652. [Link]
-
PubMed Central. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Retrieved from [Link]
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Biological Activities of Quinoline Derivatives: Ingenta Connect [ingentaconnect.com]
- 7. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Bromoquinolin-3-ol (32435-61-3) for sale [vulcanchem.com]
- 9. Targeting disease: Computational approaches for drug target identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. SwissTargetPrediction [swisstargetprediction.ch]
- 14. KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction | MDPI [mdpi.com]
Cross-validation of analytical data for 4-Bromo-2-methylquinolin-3-ol
An Application Scientist's Guide to the Analytical Cross-Validation of 4-Bromo-2-methylquinolin-3-ol
In the landscape of drug discovery and development, the unambiguous characterization of novel chemical entities is paramount. For a molecule like 4-Bromo-2-methylquinolin-3-ol, a substituted quinoline that holds potential as a scaffold in medicinal chemistry, rigorous analytical cross-validation is not merely a procedural step but the foundation of reliable and reproducible research. This guide provides a comprehensive framework for the analytical characterization of 4-Bromo-2-methylquinolin-3-ol, detailing the synergistic use of multiple analytical techniques to ensure data integrity. We will delve into the "why" behind the choice of each method, offering insights from a Senior Application Scientist's perspective on building a self-validating analytical workflow.
The Principle of Orthogonal Analysis
The core tenet of robust analytical validation is the application of orthogonal methods. These are distinct analytical techniques that measure the same or related properties of a substance through different physical or chemical principles. By obtaining corroborating results from orthogonal methods, we significantly increase our confidence in the identity, purity, and stability of the analyte. For 4-Bromo-2-methylquinolin-3-ol, our primary validation will rest on the pillars of spectroscopy and chromatography.
Part 1: Structural Elucidation - Confirming the Molecular Identity
The first step in any analytical workflow is to confirm that the synthesized or procured molecule is indeed 4-Bromo-2-methylquinolin-3-ol. This involves a detailed examination of its molecular structure using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework.
-
¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For 4-Bromo-2-methylquinolin-3-ol, we would expect to see distinct signals for the aromatic protons, the methyl group protons, and the hydroxyl proton. The splitting patterns (e.g., doublets, triplets) will be crucial in determining the substitution pattern on the quinoline ring.
-
¹³C NMR Spectroscopy: This technique provides information about the number of different types of carbon atoms in the molecule. The chemical shifts of the carbon signals can help to identify the different functional groups present.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of 4-Bromo-2-methylquinolin-3-ol in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical and should be based on the solubility of the compound and the absence of interfering signals.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum.
-
Spectral Interpretation: Analyze the chemical shifts, integration values, and coupling constants to assign the signals to the respective protons and carbons of the molecule.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides a direct measurement of the mass-to-charge ratio (m/z) of ionized molecules. This allows for the determination of the molecular weight of the compound, providing a crucial piece of evidence for its identity.
-
Expected Molecular Ion: For 4-Bromo-2-methylquinolin-3-ol (C₁₀H₈BrNO), the expected monoisotopic mass is approximately 252.98 g/mol . The presence of a bromine atom will result in a characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Mass Analysis: Acquire the mass spectrum in the positive or negative ion mode.
-
Data Analysis: Identify the molecular ion peak and confirm the presence of the characteristic bromine isotopic pattern.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
-
Expected Absorptions: For 4-Bromo-2-methylquinolin-3-ol, we would expect to see characteristic absorption bands for the O-H stretch of the hydroxyl group (typically a broad band around 3200-3600 cm⁻¹), C-H stretches of the aromatic and methyl groups (around 2850-3100 cm⁻¹), C=C and C=N stretches of the quinoline ring (in the 1450-1650 cm⁻¹ region), and the C-Br stretch (typically below 800 cm⁻¹).
Experimental Protocol: IR Spectroscopy Analysis
-
Sample Preparation: The sample can be analyzed as a solid (using a KBr pellet or an ATR accessory) or as a solution.
-
Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Spectral Interpretation: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Part 2: Purity Assessment - Quantifying the "How Much"
Once the structure is confirmed, the next critical step is to determine the purity of the sample. High-Performance Liquid Chromatography (HPLC) is the workhorse technique for this purpose.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity
HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. By using a suitable detector (e.g., UV-Vis), we can quantify the amount of the main component and any impurities present.
-
Method Development: A reverse-phase HPLC method is typically the first choice for a molecule like 4-Bromo-2-methylquinolin-3-ol. This involves a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). The method should be optimized to achieve good resolution between the main peak and any impurity peaks.
Experimental Protocol: HPLC Analysis
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate proportions of high-purity solvents (e.g., HPLC-grade water and acetonitrile). Degas the mobile phase to prevent bubble formation.
-
Standard and Sample Preparation: Prepare a stock solution of a reference standard of 4-Bromo-2-methylquinolin-3-ol of known purity. Prepare the sample solution at a similar concentration.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic or gradient elution with water and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL
-
-
Data Analysis: Integrate the peak areas of the main component and any impurities. Calculate the purity of the sample as the percentage of the main peak area relative to the total peak area.
Part 3: The Cross-Validation Workflow
The true power of this analytical approach lies in the cross-validation of the data obtained from these different techniques. The following diagram illustrates the workflow:
Caption: Cross-validation workflow for 4-Bromo-2-methylquinolin-3-ol.
Data Summary and Comparison
The following table summarizes the expected analytical data for 4-Bromo-2-methylquinolin-3-ol:
| Analytical Technique | Parameter | Expected Result | Purpose |
| ¹H NMR | Chemical Shifts (δ) | Aromatic protons (7-8.5 ppm), Methyl protons (~2.5 ppm), Hydroxyl proton (variable) | Structural Elucidation |
| ¹³C NMR | Chemical Shifts (δ) | Aromatic carbons (110-150 ppm), Methyl carbon (~20 ppm), Carbon bearing OH (~150-160 ppm) | Structural Elucidation |
| Mass Spectrometry (ESI-MS) | m/z | [M+H]⁺ at ~253.99 and ~255.99 (due to ⁷⁹Br and ⁸¹Br) | Molecular Weight Confirmation |
| IR Spectroscopy | Wavenumber (cm⁻¹) | ~3400 (O-H), ~3050 (Ar C-H), ~2950 (Alkyl C-H), ~1600 (C=C, C=N), <800 (C-Br) | Functional Group Identification |
| HPLC (Reverse Phase) | Purity (%) | >95% | Purity Assessment and Quantification |
| Elemental Analysis | % Composition | C: 47.45, H: 3.19, Br: 31.57, N: 5.53, O: 6.32 (Theoretical) | Empirical Formula Confirmation |
Conclusion
The analytical cross-validation of a compound like 4-Bromo-2-methylquinolin-3-ol is a multi-faceted process that requires a thoughtful and systematic approach. By combining the structural insights from NMR, MS, and IR with the quantitative purity data from HPLC, we can build a comprehensive and reliable analytical profile. This orthogonal approach ensures data integrity and provides a solid foundation for any subsequent research and development activities. Remember, the goal is not just to generate data, but to build a cohesive and self-validating analytical story for the molecule of interest.
References
-
Introduction to Spectroscopy by Donald L. Pavia, Gary M. Lampman, George S. Kriz, and James R. Vyvyan. Cengage Learning. [Link]
-
Practical HPLC Method Development by Lloyd R. Snyder, Joseph J. Kirkland, and John W. Dolan. Wiley. [Link]
-
Spectrometric Identification of Organic Compounds by Robert M. Silverstein, Francis X. Webster, David J. Kiemle, and David L. Bryce. Wiley. [Link]
-
ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 4-Bromo-2-methylquinolin-3-ol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents and functional materials. The specific derivative, 4-Bromo-2-methylquinolin-3-ol, presents a valuable synthon for further molecular elaboration due to its trifunctional nature: a nucleophilic hydroxyl group, a reactive bromine atom amenable to cross-coupling reactions, and a methyl group that can be a site for further functionalization. This guide provides a comparative analysis of two plausible synthetic routes to this target molecule, offering a deep dive into their respective methodologies, efficiency, and practical considerations.
Introduction to 4-Bromo-2-methylquinolin-3-ol
The strategic placement of the bromo, methyl, and hydroxyl groups on the quinoline core makes 4-Bromo-2-methylquinolin-3-ol a versatile building block. The bromine at the 4-position is particularly significant, as it can be readily displaced or utilized in various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents. The 3-hydroxyl group offers a handle for etherification, esterification, or oxidation, while the 2-methyl group can influence the molecule's steric and electronic properties.
This guide will dissect two distinct synthetic strategies:
-
Route 1: Late-Stage Bromination commencing with the synthesis of the 2-methylquinolin-3-ol core, followed by the introduction of the bromine atom at the C4-position.
-
Route 2: Ring Construction from a Brominated Precursor utilizing a pre-brominated aniline derivative to construct the quinoline ring system with the desired substituents.
Each route will be evaluated based on metrics such as overall yield, step economy, reagent availability and cost, and safety considerations.
Route 1: Late-Stage Bromination of 2-Methylquinolin-3-ol
This approach focuses on first assembling the core quinoline structure and then introducing the bromine atom in the final step.
digraph "Route 1" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];
A [label="o-Aminobenzaldehyde"];
B [label="Chloroacetone"];
C [label="2-Methylquinolin-3-ol"];
D [label="Brominating Agent"];
E [label="4-Bromo-2-methylquinolin-3-ol", fillcolor="#4285F4", fontcolor="#FFFFFF"];
A -> C [label="Friedländer Annulation"];
B -> C;
C -> E [label="Electrophilic Bromination"];
D -> E;
}
Caption: Workflow for Route 2: Ring Construction from a Brominated Precursor.
Step 1: Synthesis of 4-Bromo-2-aminoacetophenone
The key intermediate for this route is 4-bromo-2-aminoacetophenone. This can be prepared from the readily available 4-bromo-2-methylaniline.
Experimental Protocol:
A multi-step synthesis starting from 2'-aminoacetophenone has been reported, which can be adapted. A more direct approach would involve the acylation of 4-bromo-2-methylaniline. A plausible, though not explicitly found, route would be:
-
Protection of the amine: The amino group of 4-bromo-2-methylaniline is first protected, for instance, by acetylation.
-
Oxidation of the methyl group: The methyl group is then oxidized to a carboxylic acid.
-
Conversion to the acid chloride and Friedel-Crafts acylation: The carboxylic acid is converted to the corresponding acid chloride, followed by an intramolecular Friedel-Crafts acylation to form an isatin derivative.
-
Ring opening and decarboxylation: The isatin ring is then opened and decarboxylated to yield 4-bromo-2-aminoacetophenone.
A more direct, albeit potentially lower-yielding, approach could involve the direct Friedel-Crafts acylation of a protected 4-bromo-2-methylaniline.
A patent describes the synthesis of 1-(4-Amino-2-bromophenyl)ethanone from a precursor via reduction with tin(II) chloride in ethanol.[1]
Step 2: Friedländer Annulation to 4-Bromo-2-methylquinolin-3-ol
With the key intermediate in hand, the final step is the construction of the quinoline ring via a Friedländer annulation.
Experimental Protocol:
The general principle of the Friedländer synthesis involves the reaction of a 2-aminoaryl ketone with a compound containing an α-methylene group adjacent to a carbonyl.[2][3][4]
-
Reaction Setup: 4-Bromo-2-aminoacetophenone and a suitable ketone with an α-methylene group (e.g., acetone or a derivative) are dissolved in a suitable solvent, such as ethanol or acetic acid.
-
Catalyst: The reaction can be catalyzed by either an acid (e.g., p-toluenesulfonic acid, HCl) or a base (e.g., potassium hydroxide, sodium ethoxide).[2]
-
Reaction Conditions: The reaction mixture is typically heated to reflux.
-
Work-up and Purification: After cooling, the product may precipitate and can be collected by filtration. Alternatively, the solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization.
Causality of Experimental Choices:
-
Friedländer Annulation: This is a versatile and widely used method for quinoline synthesis that allows for the direct formation of the desired ring system with the required substituents.
-
Choice of Ketone: The choice of the ketone partner is critical. To obtain the 2-methyl-3-hydroxy substitution pattern, a reagent such as chloroacetone could be employed, analogous to Route 1.
Comparative Analysis
Metric Route 1: Late-Stage Bromination Route 2: Ring Construction from Brominated Precursor Overall Yield Potentially high, with the first step reported at 96.4%. The yield of the bromination step is crucial and may require optimization. Likely lower due to the multi-step synthesis of the key intermediate, 4-bromo-2-aminoacetophenone. Step Economy High (2 steps). Lower (multiple steps to the key intermediate). Reagent Availability & Cost o-Aminobenzaldehyde and chloroacetone are readily available. Bromine is a common but hazardous reagent. 4-Bromo-2-methylaniline is commercially available. The synthesis of the key acetophenone intermediate may require multiple steps and less common reagents. Regioselectivity Control The main challenge is achieving selective bromination at the C4 position. The activating -OH group at C3 should strongly direct to this position, but side products are possible. The position of the bromine atom is fixed from the start, ensuring no ambiguity in the final product's structure. Safety Considerations Bromine is highly corrosive and toxic, requiring careful handling. Chloroacetone is a lachrymator. The synthesis of the acetophenone intermediate may involve hazardous reagents and conditions. Tin(II) chloride is a reducing agent that should be handled with care.
Conclusion and Outlook
Both synthetic routes present viable pathways to 4-Bromo-2-methylquinolin-3-ol, each with its own set of advantages and challenges.
Route 1 (Late-Stage Bromination) is conceptually more straightforward and potentially more efficient if the selective bromination of 2-methylquinolin-3-ol can be optimized to high yields. The high-yielding first step makes this an attractive option. Further investigation into the use of milder and more selective brominating agents, such as N-bromosuccinimide, in various solvent systems is warranted to control the regioselectivity.
Route 2 (Ring Construction from a Brominated Precursor) offers superior control over the regiochemistry of the bromine substituent. However, the overall efficiency of this route is heavily dependent on the synthesis of the 4-bromo-2-aminoacetophenone intermediate. A more streamlined and high-yielding synthesis of this key building block would significantly enhance the attractiveness of this approach.
For researchers prioritizing speed and potentially higher throughput in the initial stages of a project, optimizing the bromination in Route 1 may be the preferred strategy. For applications where absolute regiochemical purity is paramount and a longer synthetic sequence is acceptable, Route 2 provides a more robust, albeit likely lower-yielding, solution.
Ultimately, the choice of synthetic route will depend on the specific requirements of the research, including scale, available resources, and the desired level of purity. This comparative guide provides the foundational information for making an informed decision and for the further development of an optimized synthesis of this valuable chemical intermediate.
References
-
Conrad, M., & Limpach, L. (1887). Ueber die Einwirkung von Acetessigäther auf Anilin. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948. [Link]
-
SynArchive. (n.d.). Conrad-Limpach Synthesis. Retrieved from [Link]
-
Kumar, A., et al. (2016). Metal-free, operationally simple and highly efficient one-pot aerobic process for the synthesis of functionalized/annulated quinolines. Organic & Biomolecular Chemistry, 14(3), 892-900. [Link]
-
Organic Syntheses. (n.d.). Acetophenone, 3-bromo-. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-ACETYL-α-BROMOHYDROCINNAMIC ACID. Retrieved from [Link]
- Google Patents. (2013). Preparation method for 4-aminoacetophenone. CN102924306A.
-
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]
-
Ökten, S., et al. (2022). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Molecules, 27(9), 2956. [Link]
-
A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. (2008). Letters in Organic Chemistry, 5(5), 398-400. [Link]
-
ResearchGate. (2017). How does the medium affect the bromination of 3- and 4-hydroxyquinolines?[Link]
-
ResearchGate. (2015). 2'-Amino-5'-bromoacetophenone. [Link]
-
Zubkov, V. O., et al. (2020). Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents. Pharmaceutical Chemistry Journal, 54(9), 923-928. [Link]
-
Li, J., et al. (2022). Synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols. RSC Advances, 12(33), 21397-21401. [Link]
-
Giraud, A., et al. (2021). The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. ChemRxiv. [Link]
-
ResearchGate. (n.d.). Conrad–Limpach reaction. [Link]
-
De Gruyter. (2019). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Arkivoc, 2019(5), 138-150. [Link]
-
Wang, X., et al. (2022). Regioselective C3–C4 difunctionalization of 4-bromocoumarins via Pd/norbornene catalysis. Nature Communications, 13(1), 5576. [Link]
-
Visible-light-driven radical Friedländer hetero-annulation of 2-aminoaryl ketone and α-methylene carbonyl compound via organic dye fluorescein through a single-electron transfer (SET) pathway. (2022). Scientific Reports, 12(1), 21696. [Link]
-
ResearchGate. (2023). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. [Link]
-
ResearchGate. (2018). Synthesis and biological evaluation of friedlander annulation approach for the diversity oriented of functionalized quinolines. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
- Google Patents. (2003).
Sources
- 1. 4’-amino-2’-bromoacetophenone synthesis - chemicalbook [chemicalbook.com]
- 2. Friedlaender Synthesis [organic-chemistry.org]
- 3. Visible-light-driven radical Friedländer hetero-annulation of 2-aminoaryl ketone and α-methylene carbonyl compound via organic dye fluorescein through a single-electron transfer (SET) pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinoline synthesis [organic-chemistry.org]
A Senior Application Scientist's Guide: Comparative Analysis of the Cytotoxicity of Quinoline Positional Isomers
Authored by: A Senior Application Scientist
Introduction: The Quinoline Scaffold and the Question of Isomerism
Quinoline, a heterocyclic aromatic organic compound, consists of a benzene ring fused to a pyridine ring. This scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, particularly in oncology.[1] Quinoline derivatives have demonstrated a wide range of biological activities, including the ability to induce apoptosis, arrest the cell cycle, and inhibit angiogenesis.
However, the precise arrangement of atoms within this bicyclic structure—its isomerism—dramatically influences its biological and toxicological profile. A subtle shift in the position of the nitrogen atom or the placement of a substituent group can fundamentally alter the molecule's interaction with cellular machinery. This guide provides a comparative analysis of the cytotoxicity of key quinoline positional isomers, focusing on the structural isomer isoquinoline and positional isomers like methylquinolines. We will delve into the underlying mechanisms of toxicity, provide field-proven experimental protocols for evaluation, and present a framework for interpreting the structure-activity relationship (SAR).
Part 1: The Decisive Role of the Nitrogen Atom: Quinoline vs. Isoquinoline
The most fundamental isomeric comparison is between quinoline (1-azanaphthalene) and isoquinoline (2-azanaphthalene).[2] While they share the same chemical formula (C₉H₇N), the position of the nitrogen atom dictates their metabolic fate and, consequently, their cytotoxic potential.
The Metabolic Divergence
The primary distinction in the biological impact of quinoline and isoquinoline stems from their different metabolic pathways, primarily mediated by cytochrome P450 enzymes in the liver.[3]
-
Quinoline's Path to Genotoxicity: Quinoline can be metabolized to a reactive quinoline-5,6-epoxide . This epoxide is a potent electrophile that can covalently bind to nucleophilic sites on macromolecules like DNA, forming DNA adducts. This process is a key initiator of genotoxicity and carcinogenesis.[3]
-
Isoquinoline's Benign Metabolism: In stark contrast, the metabolism of isoquinoline does not proceed through this genotoxic epoxide intermediate.[3] Its metabolites are generally considered non-genotoxic, establishing a significantly different safety profile.
This fundamental metabolic difference is the cornerstone of their differential cytotoxicity. While isoquinoline derivatives can be engineered for potent biological activity, the parent quinoline ring carries an intrinsic hazard of genotoxicity that must be considered during drug design.[3][4]
Part 2: The Influence of Substituents: A Methylquinoline Case Study
Beyond the nitrogen position, the location of substituent groups on the quinoline ring profoundly impacts cytotoxicity. A comparison between 4-methylquinoline (4-MeQ) and the parent quinoline (QN) provides an excellent example of this structure-activity relationship.
Initial in vitro genotoxicity tests, such as the Ames test, suggested that 4-MeQ was more mutagenic than QN.[5] However, this perspective is incomplete as it often overlooks the role of detoxification enzymes. More recent studies using metabolically competent systems, like human induced hepatocyte cells (hiHeps), have revealed a different outcome. In these systems, quinoline (QN) is demonstrably more genotoxic than 4-methylquinoline (4-MeQ) .[5]
The causality behind this observation lies in detoxification pathways. The methyl group in 4-MeQ appears to favor detoxification catalyzed by UDP-glucuronosyltransferases (UGTs) and cytosolic sulfotransferases (SULTs).[5] When these enzymatic pathways are active, 4-MeQ is more efficiently neutralized than the parent quinoline. This highlights a critical principle: the choice of experimental model is paramount, and systems that better recapitulate human metabolism are essential for accurately predicting a compound's toxicity.
Part 3: Unraveling the Mechanisms of Cell Death
Quinoline derivatives exert their cytotoxic effects through a variety of mechanisms, often culminating in the induction of programmed cell death (apoptosis) or necrosis.[6][7] The predominant mechanism is often dependent on the specific derivative and its concentration.[8]
Key Cytotoxic Mechanisms:
-
Oxidative Stress and DNA Damage: Many quinoline compounds induce the production of reactive oxygen species (ROS), leading to oxidative stress.[9][10] This excess of ROS can damage cellular components, including DNA, triggering cell death pathways.[10][11][12] Some quinoline-based antibiotics are known to be potent DNA-damaging agents by inhibiting enzymes like topoisomerase.[13][14]
-
Mitochondrial Permeabilization: The mitochondrion is a central player in apoptosis. Certain 4-substituted quinoline derivatives have been shown to induce caspase-dependent apoptosis by causing the dissipation of the mitochondrial transmembrane potential (ΔΨ).[9] This disruption of mitochondrial integrity leads to the release of pro-apoptotic factors and the activation of the caspase cascade.
-
Apoptosis vs. Necrosis:
-
Apoptosis is a controlled, programmed form of cell death characterized by cell shrinkage, chromatin condensation, and the formation of apoptotic bodies, which are cleared by phagocytes without inducing inflammation.[7] It is often mediated by a family of proteases called caspases.
-
Necrosis is typically a pathological, unregulated form of cell death resulting from acute cellular injury.[7][15] It is characterized by cell swelling, loss of plasma membrane integrity, and the release of intracellular contents, which provokes an inflammatory response.[7]
-
The ability of quinoline isomers to trigger one pathway over the other is a key aspect of their cytotoxic profile.
Below is a diagram illustrating a common pathway for quinoline-induced apoptosis.
Caption: Quinoline-induced apoptotic signaling pathway.
Part 4: Experimental Design & Protocols
To conduct a robust comparative analysis, a multi-assay approach is essential. Measuring both cell viability (metabolic activity) and membrane integrity (cell death) provides a more complete picture of cytotoxicity.
Experimental Workflow
The following diagram outlines a standard workflow for assessing the cytotoxicity of quinoline isomers.
Sources
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 2. pediaa.com [pediaa.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinoline is more genotoxic than 4-methylquinoline in hiHeps cells and rodent liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Both apoptosis and necrosis occur following intrastriatal administration of excitotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the difference between necrosis and apoptosis? | Proteintech Group [ptglab.com]
- 8. In vitro induction of apoptosis vs. necrosis by widely used preservatives: 2-phenoxyethanol, a mixture of isothiazolinones, imidazolidinyl urea and 1,2-pentanediol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New arylated benzo[h]quinolines induce anti-cancer activity by oxidative stress-mediated DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DNA-damage caused by antibiotic drugs - quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
A Researcher's Guide to Assessing the Selectivity of 4-Bromo-2-methylquinolin-3-ol for Cancer Cell Lines
In the relentless pursuit of novel anticancer therapeutics, the quinoline scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities.[1] Derivatives of quinoline have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis and topoisomerase enzymes.[2] This guide focuses on a specific, lesser-explored derivative, 4-Bromo-2-methylquinolin-3-ol, and provides a comprehensive framework for researchers and drug development professionals to rigorously assess its selectivity for cancer cell lines. The central challenge in cancer chemotherapy is to eradicate malignant cells while sparing their healthy counterparts.[3][4] Therefore, determining the selectivity of a potential anticancer agent is a critical step in its preclinical evaluation.
This document will provide a detailed, step-by-step experimental workflow, from initial cytotoxicity screening to more in-depth mechanistic studies. We will also present a comparative analysis with established chemotherapeutic agents and conceptualize a potential signaling pathway through which 4-Bromo-2-methylquinolin-3-ol may exert its effects.
I. Experimental Workflow for Assessing Selectivity
A multi-tiered approach is essential for a thorough assessment of a novel compound's anticancer selectivity. This workflow is designed to provide a comprehensive understanding of the bioactivity of 4-Bromo-2-methylquinolin-3-ol.
Caption: Experimental workflow for assessing the selectivity of 4-Bromo-2-methylquinolin-3-ol.
II. Detailed Experimental Protocols
A. Cell Lines and Culture
A diverse panel of cell lines is crucial for evaluating the breadth and selectivity of the compound's activity. It is recommended to include representatives from different cancer types and at least one non-cancerous cell line.
-
Cancer Cell Lines:
-
MCF-7 (Breast Adenocarcinoma)
-
A549 (Lung Carcinoma)
-
HCT116 (Colorectal Carcinoma)
-
PC-3 (Prostate Adenocarcinoma)
-
-
Non-Cancerous Cell Line:
-
MRC-5 (Normal Lung Fibroblast)
-
HaCaT (Human Keratinocyte)
-
All cell lines should be maintained in their recommended culture media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
B. MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5]
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[6]
-
Prepare a serial dilution of 4-Bromo-2-methylquinolin-3-ol and the comparative drugs (e.g., Doxorubicin, Cisplatin) in the appropriate culture medium.
-
Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
C. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9]
Protocol:
-
Seed cells in 6-well plates and treat with 4-Bromo-2-methylquinolin-3-ol at its IC50 and 2x IC50 concentrations for 24 hours.
-
Harvest the cells, including both adherent and floating cells, and wash with cold PBS.[10]
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[9]
-
Incubate for 15 minutes at room temperature in the dark.[10]
-
Analyze the cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic and necrotic cells are both Annexin V and PI positive.
D. Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[11][12]
Protocol:
-
Treat cells with 4-Bromo-2-methylquinolin-3-ol as described for the apoptosis assay.
-
Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.[13]
-
Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.[11][13]
-
Incubate for 30 minutes at room temperature in the dark.[13]
-
Analyze the DNA content of the cells by flow cytometry.
III. Data Presentation and Interpretation
A. Cytotoxicity and Selectivity Index
The results of the MTT assay should be summarized in a table to facilitate comparison. The Selectivity Index (SI) is a crucial parameter for quantifying the selectivity of a compound. It is calculated as the ratio of the IC50 value in the non-cancerous cell line to the IC50 value in the cancer cell line. A higher SI value indicates greater selectivity for cancer cells.[14]
Table 1: Comparative Cytotoxicity (IC50 in µM) and Selectivity Index (SI) of 4-Bromo-2-methylquinolin-3-ol and Standard Chemotherapeutics.
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) | MRC-5 (Normal) | SI (MRC-5/MCF-7) | SI (MRC-5/A549) | SI (MRC-5/HCT116) |
| 4-Bromo-2-methylquinolin-3-ol | Experimental Data | Experimental Data | Experimental Data | Experimental Data | Calculated | Calculated | Calculated |
| Doxorubicin | Experimental Data | Experimental Data | Experimental Data | Experimental Data | Calculated | Calculated | Calculated |
| Cisplatin | Experimental Data | Experimental Data | Experimental Data | Experimental Data | Calculated | Calculated | Calculated |
B. Mechanistic Insights
The data from the apoptosis and cell cycle assays will provide insights into the mechanism of action of 4-Bromo-2-methylquinolin-3-ol. For example, an increase in the Annexin V positive population would suggest the induction of apoptosis. An accumulation of cells in a specific phase of the cell cycle would indicate cell cycle arrest.
IV. Conceptual Signaling Pathway
Based on the known mechanisms of other quinoline derivatives, which often involve the inhibition of key signaling pathways in cancer, we can propose a hypothetical mechanism for 4-Bromo-2-methylquinolin-3-ol. Many quinoline compounds have been shown to inhibit tyrosine kinases and topoisomerases.[2] Therefore, a plausible hypothesis is that 4-Bromo-2-methylquinolin-3-ol may target a critical kinase involved in cell survival and proliferation, leading to the induction of apoptosis and cell cycle arrest.
Sources
- 1. neuroquantology.com [neuroquantology.com]
- 2. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atcc.org [atcc.org]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-protocol.org [bio-protocol.org]
- 10. Apoptosis Protocols | USF Health [health.usf.edu]
- 11. cancer.wisc.edu [cancer.wisc.edu]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 14. Prenylated Flavonoids with Selective Toxicity against Human Cancers | MDPI [mdpi.com]
A Researcher's Guide to Correlating In Vitro and In Silico Results for Quinoline Bioactivity
Introduction: Bridging the Digital and Biological Divide in Drug Discovery
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a vast array of bioactive compounds.[1][2] From the life-saving antimalarial chloroquine to potent anticancer agents and broad-spectrum antimicrobials, quinoline derivatives are at the forefront of therapeutic innovation.[2][3] However, the journey from a promising chemical structure to a clinically approved drug is fraught with high costs and staggering attrition rates. To navigate this "valley of death" in drug development, a modern, integrated approach is not just advantageous—it is essential.
This guide provides an in-depth comparison of in silico (computational) and in vitro (experimental) methodologies for assessing the bioactivity of quinoline derivatives. We will move beyond mere procedural lists to explore the causality behind experimental choices, establish self-validating workflows, and, most critically, detail the process of correlating the predictive power of computational models with the empirical truth of laboratory results.[4][5] By mastering this synergy, researchers can rationalize their experimental designs, prioritize high-potential candidates, and accelerate the development of next-generation quinoline-based therapeutics.
Part 1: The Empirical Foundation - In Vitro Bioactivity Assessment
In vitro assays are the bedrock of bioactivity validation. They provide concrete, measurable data on a compound's effect within a controlled biological environment. The choice of assay is dictated by the therapeutic target. Here, we focus on two of the most common applications for novel quinoline derivatives: anticancer and antimicrobial activities.
Causality in Assay Selection: Why MTT and Broth Microdilution?
For preliminary anticancer screening, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is selected for its robustness, high-throughput compatibility, and direct correlation with cell metabolic activity—a proxy for cell viability.[6][7] The assay relies on the principle that mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt into a purple formazan product, a color change that is easily quantifiable.[7]
For antimicrobial activity, the Broth Microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) .[8][9] This technique offers quantitative results (the lowest concentration of a drug that prevents visible microbial growth), is highly standardized, and conserves compound, making it ideal for screening a library of newly synthesized quinoline derivatives.[8][10]
Experimental Workflow: An Overview
The journey from a synthesized compound to validated bioactivity data follows a structured path. This workflow ensures reproducibility and provides a clear framework for data interpretation.
Caption: A generalized workflow for in vitro bioactivity screening.
Protocol 1: MTT Assay for Cytotoxicity Screening
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of quinoline derivatives against a cancer cell line (e.g., A549, HeLa).[11][12]
Self-Validation System: The protocol includes untreated control wells (100% viability), background control wells (no cells, for absorbance baseline), and a positive control with a known cytotoxic drug (e.g., Doxorubicin) to validate assay performance.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 1 × 10⁴ cells/well. Incubate for 24 hours at 37°C to allow for cell adherence.[13]
-
Compound Treatment: Prepare serial dilutions of the quinoline compounds. Remove the old medium from the wells and add 100 µL of medium containing the various compound concentrations. Incubate for 48-72 hours.[14]
-
MTT Addition: After incubation, remove the treatment medium. Add 100 µL of fresh serum-free medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.[7][13]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the MTT solution. Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[13]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7] Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Convert absorbance values to percentage viability relative to the untreated control. Plot the percentage viability against the log of the compound concentration and use non-linear regression to calculate the IC50 value.
Protocol 2: Broth Microdilution for MIC Determination
This protocol follows guidelines to determine the MIC of quinoline derivatives against bacterial strains (e.g., S. aureus, E. coli).[5][10]
Self-Validation System: The protocol includes a growth control well (no compound), a sterility control well (no bacteria), and a positive control with a known antibiotic (e.g., Ciprofloxacin) to ensure the bacteria are susceptible and the medium is not contaminated.
Step-by-Step Methodology:
-
Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the quinoline compounds in cation-adjusted Mueller-Hinton Broth (MHB).[10]
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1.5 × 10⁸ CFU/mL.[9] Dilute this suspension in MHB to achieve a final inoculum concentration of 5 × 10⁵ CFU/mL in the wells.[10]
-
Inoculation: Inoculate each well (except the sterility control) with the prepared bacterial suspension. The final volume in each well should be 100-200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[9]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[8]
Part 2: The Predictive Engine - In Silico Bioactivity Assessment
In silico methods use computational power to model and predict biological activity, offering a rapid, cost-effective way to screen vast virtual libraries of compounds and generate hypotheses about their mechanisms of action.[4][15] This predictive capability is crucial for prioritizing which quinoline derivatives to synthesize and test in the lab.
Causality in Method Selection: Why Docking and QSAR?
Molecular Docking is chosen to predict the binding interactions and affinity between a ligand (the quinoline derivative) and a specific biological target.[16][17] For an antibacterial quinoline, a common target is DNA gyrase; for an anticancer agent, it could be an enzyme like topoisomerase or a protein kinase.[3][18][19] This method provides structural insights into how a compound might exert its effect, which is invaluable for rational drug design.
Quantitative Structure-Activity Relationship (QSAR) modeling is a ligand-based approach used when a diverse set of compounds has already been tested.[16][20] QSAR creates a mathematical model that correlates the chemical structures of the quinoline derivatives with their known biological activities (e.g., IC50 or MIC values).[15][16] A validated QSAR model can then predict the activity of new, unsynthesized compounds, guiding chemists toward more potent structures.[15]
Computational Workflow: An Overview
The computational pipeline funnels a large number of virtual compounds through progressively more rigorous filters to identify the most promising candidates for synthesis.
Caption: A generalized workflow for in silico bioactivity prediction.
Workflow 3: Molecular Docking Study
This workflow outlines the steps to predict the binding affinity of a quinoline derivative to a target protein (e.g., PDB ID: 4EY6 for Acetylcholinesterase).[11]
Self-Validation System: The docking protocol is validated by redocking the co-crystallized ligand (if available) into the protein's active site. A low Root Mean Square Deviation (RMSD) value (<2.0 Å) between the docked pose and the crystal pose validates the docking parameters.
Step-by-Step Methodology:
-
Target Preparation: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges.
-
Ligand Preparation: Convert the 2D structure of the quinoline derivative to a 3D structure. Assign proper atom types and charges, and perform energy minimization to obtain a low-energy conformation.
-
Active Site Definition: Identify the binding pocket (active site) of the target protein, typically based on the location of the co-crystallized ligand or through literature review.
-
Docking Simulation: Run the docking algorithm (e.g., using AutoDock, Glide) to systematically sample different conformations and orientations of the ligand within the active site. The program calculates a "docking score" (e.g., in kcal/mol) for each pose, which estimates the binding affinity.[21]
-
Pose Analysis: Analyze the top-ranked poses. Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the quinoline derivative and the amino acid residues in the active site. This analysis provides crucial insights for SAR.[21]
Workflow 4: QSAR Model Development
This workflow describes the creation of a predictive QSAR model from a dataset of quinoline derivatives with known bioactivity.
Self-Validation System: The model's robustness is validated both internally (cross-validation, q²) and externally (using a test set of compounds not included in model training, pred_r²).[15] A statistically robust model will have high values for these parameters, indicating strong predictive power.[16]
Step-by-Step Methodology:
-
Dataset Collection: Compile a dataset of quinoline derivatives with their experimentally determined biological activities (e.g., IC50 values). Convert these values to a logarithmic scale (pIC50 = -log(IC50)).
-
Data Splitting: Divide the dataset into a training set (typically 70-80% of the data) for building the model and a test set (20-30%) for external validation.
-
Descriptor Calculation: For each molecule, calculate molecular descriptors. These are numerical values that represent various physicochemical properties (e.g., molecular weight, logP, electronic properties, 3D shape).[20]
-
Model Generation: Use a statistical method, such as Multiple Linear Regression (MLR) or Support Vector Machine (SVM), to build a mathematical equation that correlates the descriptors (independent variables) with the biological activity (dependent variable).[22][23]
-
Model Validation: Assess the statistical quality and predictive ability of the model using metrics like the coefficient of determination (R²), cross-validation coefficient (q²), and the predictive R² for the external test set (pred_r²).[16]
Part 3: The Correlation Bridge - Weaving Prediction and Reality Together
The ultimate goal is to establish a strong, predictive relationship between the in silico models and the in vitro results. A high degree of correlation builds confidence that the computational models accurately reflect the underlying biology and can be reliably used to design future compounds.
The Iterative Cycle of Drug Design
This process is not linear but cyclical. Experimental results are used to refine computational models, which in turn generate more accurate predictions to guide the next round of synthesis and testing.
Caption: The iterative cycle of modern drug discovery.
Data Consolidation and Analysis
The first step is to consolidate all data into a single, comprehensive table. This allows for a direct, side-by-side comparison of the predicted and experimental values.
Table 1: Consolidated Data for a Hypothetical Quinoline Series (Antimicrobial)
| Compound ID | Structure (Modification at R) | In Silico Results | In Vitro Results |
| Docking Score (kcal/mol) | MIC (µg/mL) | ||
| QN-1 | -H | -7.2 | 32 |
| QN-2 | -F | -7.9 | 16 |
| QN-3 | -Cl | -8.5 | 8 |
| QN-4 | -OCH3 | -7.1 | 64 |
| QN-5 | -NO2 | -9.1 | 4 |
Establishing the Correlation
With the data consolidated, we can now analyze the relationship:
-
Qualitative SAR: From Table 1, a clear trend emerges. The addition of electron-withdrawing halogens (-F, -Cl) and a nitro group (-NO2) at the R position improves both the predicted binding affinity (more negative docking score) and the measured antibacterial activity (lower MIC). Conversely, the electron-donating methoxy group (-OCH3) is detrimental to activity. This qualitative agreement is the first sign of a successful correlation.
-
Quantitative Correlation: To quantify this relationship, one can plot the docking scores against the logarithmic MIC values (pMIC). A linear regression analysis would yield a correlation coefficient (R²). An R² value > 0.6 is generally considered indicative of a good correlation, suggesting the in silico model has strong predictive power for this class of compounds.
Addressing Discrepancies
What if the results do not correlate? For instance, if a compound has an excellent docking score but poor in vitro activity. This is not a failure but an opportunity for deeper scientific insight. Potential reasons include:
-
Pharmacokinetic Issues: The compound may bind well to the target but have poor solubility or be unable to penetrate the bacterial cell wall, issues not typically captured in a simple docking simulation.
-
Incorrect Target: The compound might be acting through a different biological mechanism or target than the one used for the in silico study.[24]
-
Model Limitations: The scoring function of the docking program may not be accurate for this specific chemical series, or the QSAR model may be overfitted.
Investigating these discrepancies leads to a more profound understanding of the system and helps in refining future models.
Conclusion
The effective correlation of in silico and in vitro data represents a paradigm shift in drug discovery. It transforms the process from one of serendipitous screening to one of rational, hypothesis-driven design. For researchers working with the versatile quinoline scaffold, this integrated approach is the key to unlocking its full therapeutic potential. By using computational models to guide and prioritize synthetic efforts and feeding empirical in vitro data back to refine those models, we can navigate the complexities of drug development with greater efficiency and a higher probability of success. The true power lies not in any single method, but in the synergistic bridge built between them.
References
-
Kumar, A., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. National Center for Biotechnology Information. [Link]
-
Sikora, K., et al. (2022). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI. [Link]
-
Gawad, J., & Bari, S. (2022). Review on Antimicrobial Activity of Quinoline. Human Journals. [Link]
-
Singh, H., et al. (2024). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. National Center for Biotechnology Information. [Link]
-
Touré, M., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. National Center for Biotechnology Information. [Link]
-
Reyes-Espinosa, F., et al. (2022). QSAR Studies, Molecular Docking, Molecular Dynamics, Synthesis, and Biological Evaluation of Novel Quinolinone-Based Thiosemicarbazones against Mycobacterium tuberculosis. National Center for Biotechnology Information. [Link]
-
WOAH. (2024). Antimicrobial susceptibility testing (Broth microdilution method). WOAH. [Link]
-
de Paula, V. F., et al. (2024). In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. PubMed. [Link]
-
Desai, N. C., & Dodiya, A. M. (2023). Qsar Study for Antimicrobial Activity of Quinoline Based Quinazolinone -4- Thiazolidinone Heterocycles. International Journal of Pharmaceutical Research and Applications. [Link]
-
Kumar, R., et al. (2022). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. National Center for Biotechnology Information. [Link]
-
Unknown. (2024). In-silico, in-vitro antibacterial activity and toxicity profile of new quinoline derivatives. [Link]
-
Sikora, K., et al. (2022). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. National Center for Biotechnology Information. [Link]
-
Singh, R., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. ResearchGate. [Link]
-
Pratama, M. R. F., et al. (2021). Design, Synthesis and Molecular Docking Study of Some Quinoline Derivatives. ResearchGate. [Link]
-
Unknown. (2022). QSAR, molecular docking and ADMET studies of Quinoline, Isoquinoline and Quinazoline derivatives against Plasmodium falciparum malaria. ResearchGate. [Link]
-
Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. National Center for Biotechnology Information. [Link]
-
Ghorbani-Vaghei, R., et al. (2016). Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives. Oriental Journal of Chemistry. [Link]
-
Unknown. (n.d.). Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line. ResearchGate. [Link]
-
Said, M. A., et al. (2024). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. ACS Publications. [Link]
-
Wadhwa, M., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]
-
Yilmaz, I., et al. (2024). Quinoline-based promising anticancer and antibacterial agents, and some metabolic enzyme inhibitors. ResearchGate. [Link]
-
Gümüş, M., et al. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega. [Link]
-
Solomon, V. R., et al. (2013). Comprehensive review on current developments of quinoline-based anticancer agents. [Link]
-
El-Toumy, M., et al. (2022). QSAR, molecular docking and ADMET studies of Quinoline, Isoquinoline and Quinazoline derivatives against Plasmodium falciparum m. SciSpace. [Link]
-
NC DNA Day Blog. (2024). Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. [Link]
-
Al-Warhi, T., et al. (2020). Design, Synthesis, in vitro and in silico Characterization of 2-Quinolone-L-alaninate-1,2,3-triazoles as Antimicrobial Agents. National Center for Biotechnology Information. [Link]
-
Kumar, D. A., et al. (2024). QSAR Study, Molecular Docking and Molecular Dynamic Assisted Design of Novel Quinazoline Derivatives as Anticancer Agents for Breast Cancer. Biointerface Research in Applied Chemistry. [Link]
-
Unknown. (n.d.). “STRUCTURE BASED DRUG DISCOVERY, DOCKING, MODELLING, SYNTHESIS AND ANTICANCER SCREENING OF SOME NOVEL QUINOLINE DERIVATIVES”. AWS. [Link]
-
Unknown. (2024). Synthesis, Characterization, In Silico and In Vitro Antimicrobial Evaluation of Some Quinoline Derivatives. Indian Journal of Chemistry (IJC). [Link]
-
The Rubin Lab. (2020, July 27). MIC (Broth Microdilution) Testing. YouTube. [Link]
-
Al-Ostath, A. I., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. [Link]
-
Ali, Z. M. (2023). MTT (Assay protocol). Protocols.io. [Link]
-
Wujec, M., et al. (2024). Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. MDPI. [Link]
Sources
- 1. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 3. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 4. QSAR Studies, Molecular Docking, Molecular Dynamics, Synthesis, and Biological Evaluation of Novel Quinolinone-Based Thiosemicarbazones against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 10. rr-asia.woah.org [rr-asia.woah.org]
- 11. researchgate.net [researchgate.net]
- 12. Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines [mdpi.com]
- 13. MTT (Assay protocol [protocols.io]
- 14. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. ijprajournal.com [ijprajournal.com]
- 21. researchgate.net [researchgate.net]
- 22. scispace.com [scispace.com]
- 23. biointerfaceresearch.com [biointerfaceresearch.com]
- 24. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Disposal of 4-Bromo-2-methylquinolin-3-ol: A Guide for Laboratory Professionals
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-Bromo-2-methylquinolin-3-ol, a halogenated quinoline derivative. Adherence to these procedures is not merely a matter of regulatory compliance but a cornerstone of laboratory safety and environmental responsibility.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any disposal protocol is initiated, a thorough understanding of the compound's intrinsic hazards is paramount. 4-Bromo-2-methylquinolin-3-ol, as a brominated heterocyclic compound, presents several potential risks that dictate its handling and disposal pathway.
According to safety data for 4-Bromo-2-methylquinolin-3-ol (CAS No. 13235-12-6), the compound is classified with the following GHS Hazard Statements[1]:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
These classifications are consistent with data for analogous brominated quinolines, which also report skin, eye, and respiratory irritation[2][3][4][5]. The presence of the bromine atom places this compound in the category of halogenated organic waste . This is a critical distinction, as halogenated and non-halogenated waste streams must be segregated due to differing disposal requirements and costs[6]. The combustion of halogenated compounds, for instance, requires specialized incinerators equipped to handle the formation of acidic gases like hydrogen bromide[7].
Table 1: Hazard Profile of 4-Bromo-2-methylquinolin-3-ol
| Hazard Classification | GHS Code | Description |
| Acute Toxicity (Oral) | H302 | Harmful if ingested. |
| Skin Irritation | H315 | Causes irritation upon skin contact. |
| Eye Irritation | H319 | Causes serious and potentially damaging eye irritation. |
| Respiratory Irritation | H335 | May cause irritation to the respiratory tract upon inhalation of dust or aerosol. |
Personal Protective Equipment (PPE): The First Line of Defense
Given the identified hazards, the selection and use of appropriate PPE is non-negotiable. The principle of causality here is direct: the irritant nature of the compound necessitates the creation of a barrier between the chemical and the researcher.
Mandatory PPE for Handling 4-Bromo-2-methylquinolin-3-ol Waste:
-
Eye Protection: Safety glasses with side-shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards are the minimum requirement. For tasks with a higher risk of splashing, chemical splash goggles are required[8][9].
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid skin contact[2][8].
-
Body Protection: A standard laboratory coat is required. For handling larger quantities or during spill cleanup, a chemically resistant apron or coveralls should be utilized.
-
Respiratory Protection: All handling of 4-Bromo-2-methylquinolin-3-ol waste should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors[4][9].
Waste Segregation and Containment: A Self-Validating System
Proper segregation is the most critical step in the disposal workflow. Mixing waste streams can lead to dangerous chemical reactions, compromise the disposal process, and significantly increase disposal costs. The protocol described here is designed to be a self-validating system, ensuring that 4-Bromo-2-methylquinolin-3-ol is directed to the correct final disposal pathway.
Experimental Protocol: Waste Collection
-
Container Selection:
-
Select a waste container that is in good condition, free from leaks or cracks, and has a secure, tight-fitting lid[10].
-
The container material must be compatible with the chemical. Polyethylene or polypropylene containers are generally suitable[2]. The original chemical container is often the best choice for waste storage[11].
-
-
Waste Identification:
-
As soon as the first quantity of waste is added, affix a "Hazardous Waste" label to the container. This is a strict regulatory requirement[6][11].
-
Clearly write the full chemical name, "4-Bromo-2-methylquinolin-3-ol," and the approximate quantity on the label. Do not use abbreviations or chemical formulas.
-
-
Segregation:
-
Storage:
-
Keep the waste container closed at all times, except when adding waste[10][11].
-
Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be in a secondary containment tray to mitigate any potential leaks or spills[10][11].
-
Store away from heat sources and incompatible materials.
-
Spill Management: Immediate and Procedural Response
Accidents happen, and a clear, pre-defined spill response plan is essential. For a solid irritant like 4-Bromo-2-methylquinolin-3-ol, the objective is to contain the material, decontaminate the area, and package the resulting waste correctly.
Experimental Protocol: Small Spill Cleanup
-
Alert & Secure: Alert personnel in the immediate area. Ensure the area is well-ventilated, preferably within a fume hood.
-
PPE: Don appropriate PPE as described in Section 2.
-
Containment: Gently cover the spill with an inert absorbent material such as sand, earth, or vermiculite. Avoid raising dust[2][8].
-
Collection: Carefully sweep or scoop the absorbent material and spilled solid into a designated hazardous waste container.
-
Packaging: Place the collected spill cleanup materials into a container, label it as "Spill Debris containing 4-Bromo-2-methylquinolin-3-ol," and manage it as halogenated organic waste.
-
Decontamination: Wipe the spill area with soap and water. Decontaminate all equipment used for the cleanup.
-
Disposal of Contaminated Materials: All contaminated items (e.g., wipes, gloves) must be disposed of as hazardous waste[2].
Final Disposal Pathway: The End of the Lifecycle
The ultimate disposal of 4-Bromo-2-methylquinolin-3-ol is not performed by the laboratory user but by a licensed hazardous waste management company. The preceding steps ensure that the waste is packaged and identified correctly for this final stage.
The precautionary statement P501 directs users to "Dispose of contents/container to an authorized hazardous or special waste collection point in accordance with any local regulation"[1][2]. This typically involves incineration at a high-temperature facility designed to handle halogenated organic compounds, ensuring complete destruction and scrubbing of harmful byproducts[12].
Workflow for Final Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of 4-Bromo-2-methylquinolin-3-ol.
Caption: Decision workflow for handling and disposal of 4-Bromo-2-methylquinolin-3-ol.
By following this structured guide, laboratory professionals can ensure the safe handling and compliant disposal of 4-Bromo-2-methylquinolin-3-ol, upholding the highest standards of scientific integrity, safety, and environmental stewardship.
References
- Apollo Scientific. (2023, July 4). Safety Data Sheet: 4-Bromo-2-methylquinoline.
- Bose, D. S., Idrees, M., Jakka, N. M., & Rao, J. V. (2010). Diversity-oriented synthesis of quinolines via Friedländer annulation reaction for the generation of a wide range of structurally interesting and pharmacologically significant compounds.
- CDH Fine Chemical. (n.d.). Material Safety Data Sheet: 4-Methylquinoline.
- European Chemicals Agency (ECHA). (n.d.). Substance Information: 2,2-bis(bromomethyl)propane-1,3-diol (BMP).
- Fisher Scientific. (n.d.). Safety Data Sheet: 3-Bromoquinoline.
- Fisher Scientific. (n.d.). Safety Data Sheet: 4-Bromoquinoline.
- Fisher Scientific. (n.d.). Safety Data Sheet: 6-Bromo-2-methylquinoline.
- Ismail, M. M., Abass, M., & Hassan, M. M. (2000). Chemistry of Substituted Quinolinones. V. Synthesis and Utility of Quinolinylphosphazenes in Amination of 8-Methylquinoline. Fourth International Electronic Conference on Synthetic Organic Chemistry.
- National Institutes of Health (NIH). (2025, May 6). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC.
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
- ResearchGate. (n.d.). Quinoline derivatives with bromine in their structure.
- ResearchGate. (n.d.). The structures of the substituted quinolines. [Diagram].
- RSC Publishing. (2023, November 15). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study.
- Sökten, M. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- Texas Commission on Environmental Quality. (n.d.). Guidelines for the Classification and Coding of Industrial and Hazardous Wastes.
- Thermo Fisher Scientific. (2025, September 15). Safety Data Sheet: 4-Bromoisoquinoline.
- U.S. Environmental Protection Agency (EPA). (n.d.). Final Contaminant Candidate List 3 Chemicals Identifying the Universe.
- BenchChem. (2025). Technical Support Center: Synthesis of Substituted Quinolines.
- MDPI. (2024, April 25). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues.
- Sigma-Aldrich. (2025, May 17). Safety Data Sheet.
- Angene Chemical. (2021, May 1). Safety Data Sheet: 4-Bromoquinoline.
- Fisher Scientific. (2023, September 21). Safety Data Sheet: Quinoline, 3-bromo-.
- Stanford Environmental Health & Safety. (n.d.). Laboratory Chemical Waste Guidelines.
Sources
- 1. chemscene.com [chemscene.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. fishersci.ie [fishersci.ie]
- 4. fishersci.fr [fishersci.fr]
- 5. fishersci.com [fishersci.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. angenechemical.com [angenechemical.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Substance Information - ECHA [echa.europa.eu]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Comprehensive Guide to Personal Protective Equipment for Handling 4-Bromo-2-methylquinolin-3-ol
Hazard Assessment and Risk Mitigation
4-Bromo-2-methylquinolin-3-ol is a solid organic compound. Based on the safety data sheets (SDS) of analogous compounds such as 4-Bromo-2-methylquinoline and 3-Bromoquinoline, the primary hazards are expected to be:
-
Skin Irritation: May cause skin irritation upon contact.[1][2]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1][2]
-
Harmful if Swallowed or Inhaled: Similar compounds are classified as harmful if ingested or if their dust is inhaled.[2][3]
Given these potential hazards, a multi-layered approach to personal protective equipment (PPE) is mandatory to minimize exposure.
Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is the final and crucial barrier between the researcher and the chemical. The following table outlines the minimum required PPE for handling 4-Bromo-2-methylquinolin-3-ol.
| PPE Component | Specifications and Rationale |
| Hand Protection | Double-gloving with nitrile gloves is recommended.[4] Nitrile provides good chemical resistance. The outer glove should be removed and disposed of immediately after handling the compound, while the inner glove provides a secondary layer of protection.[4] Always inspect gloves for tears or punctures before use.[5] |
| Eye and Face Protection | Safety glasses with side shields are the minimum requirement. However, for procedures with a risk of splashing or aerosol generation, a face shield in conjunction with safety goggles is strongly advised.[5][6] |
| Body Protection | A laboratory coat is mandatory to protect against accidental skin contact. For larger quantities or procedures with a higher risk of contamination, chemically resistant coveralls or an apron should be worn over the lab coat.[7][8] |
| Respiratory Protection | All handling of solid 4-Bromo-2-methylquinolin-3-ol that could generate dust must be conducted in a certified chemical fume hood .[2] If a fume hood is not available, or if there is a risk of aerosol generation, a NIOSH-approved N95 or higher respirator should be used.[9][10] |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Decision workflow for selecting appropriate PPE.
Step-by-Step Handling Procedures
3.1. Preparation and Weighing:
-
Work Area Preparation: Ensure the chemical fume hood is clean and uncluttered. Place a disposable absorbent pad on the work surface to contain any potential spills.[8]
-
Donning PPE: Before handling the compound, put on all required PPE as outlined in the table above.
-
Weighing: Conduct all weighing of the solid compound within the fume hood. Use a tared weigh boat or paper.
-
Container Handling: After weighing, securely cap the stock container and wipe it down with a damp cloth before returning it to storage.
3.2. Dissolution and Reaction Setup:
-
Solvent Addition: Add solvents to the solid compound slowly and carefully to avoid splashing.
-
Vessel Sealing: If the reaction is to be heated, ensure the reaction vessel is properly sealed with a condenser or septum to prevent the release of vapors.
-
Labeling: Clearly label all vessels containing 4-Bromo-2-methylquinolin-3-ol.
Emergency Procedures
4.1. Spills:
-
Small Spills: For small spills, absorb the material with an inert absorbent material such as vermiculite or sand.[1] Place the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Large Spills: In the event of a large spill, evacuate the immediate area and alert laboratory safety personnel.
4.2. Personal Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[2] Remove contaminated clothing.
-
Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][2] Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately.[1][2] If breathing is difficult, administer oxygen and seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Decontamination and Waste Disposal
5.1. Decontamination:
-
Work Surfaces: Clean all work surfaces where the compound was handled with an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water.
-
Equipment: Decontaminate all glassware and equipment that came into contact with the compound before removing them from the fume hood.
5.2. Waste Disposal:
-
Solid Waste: All solid waste contaminated with 4-Bromo-2-methylquinolin-3-ol (e.g., used gloves, absorbent pads, weigh papers) must be placed in a clearly labeled hazardous waste container.[5][8]
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, labeled hazardous waste container for halogenated organic compounds. Do not pour this waste down the drain.[2][5]
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The decontaminated container can then be disposed of according to institutional guidelines.
By adhering to these stringent safety protocols, researchers can safely handle 4-Bromo-2-methylquinolin-3-ol and minimize the risk of exposure.
References
-
4-Bromoquinoline Safety Data Sheet. Angene Chemical. [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). Centers for Disease Control and Prevention. [Link]
-
Personal Protective Equipment (PPEs)- Safety Guideline. PharmaState Academy. [Link]
-
Medical Management Guidelines for Methyl Bromide (Bromomethane). Centers for Disease Control and Prevention. [Link]
-
Properly Using PPE to Avoid Illicit Drug Exposure for First Responders. (2019). National Institute for Occupational Safety and Health (NIOSH). [Link]
-
8-(Bromomethyl)quinoline. PubChem. [Link]
-
Examples of PPE for Various Dangerous Goods Classes. Storemasta. [Link]
-
Personal protective equipment for preparing toxic drugs. GERPAC. [Link]
-
A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate. [Link]
-
Chemical Process SOP Example. University of Washington. [Link]
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. fishersci.fr [fishersci.fr]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. pppmag.com [pppmag.com]
- 5. angenechemical.com [angenechemical.com]
- 6. pharmastate.academy [pharmastate.academy]
- 7. blog.storemasta.com.au [blog.storemasta.com.au]
- 8. uwyo.edu [uwyo.edu]
- 9. youtube.com [youtube.com]
- 10. gerpac.eu [gerpac.eu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
